molecular formula C6H12O4S B3022814 Methyl 2-Propan-2-ylsulfonylacetate CAS No. 112810-02-3

Methyl 2-Propan-2-ylsulfonylacetate

Cat. No.: B3022814
CAS No.: 112810-02-3
M. Wt: 180.22 g/mol
InChI Key: ZKWMTNKWNHSIHO-UHFFFAOYSA-N
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Description

Methyl 2-Propan-2-ylsulfonylacetate is an ester sulfone compound of interest in synthetic and medicinal chemistry research. This reagent serves as a versatile building block or intermediate for the synthesis of more complex molecules. Its structure, featuring both an ester and a sulfonyl group attached to a propan-2-yl chain, makes it a potential candidate for use in nucleophilic substitution reactions and as a precursor in the development of potential pharmacologically active compounds. Research into similar sulfonamide and sulfonate esters has shown their relevance in various therapeutic areas, such as in the design of HIF pathway inhibitors for investigating cancer therapeutics . As with many specialized synthetic intermediates, its value lies in its ability to introduce specific functional groups into a target molecule. Researchers are encouraged to explore its utility in constructing novel molecular architectures. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-propan-2-ylsulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c1-5(2)11(8,9)4-6(7)10-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWMTNKWNHSIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of Methyl 2-Propan-2-ylsulfonylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Methyl 2-Propan-2-ylsulfonylacetate

Part 1: Executive Summary & Molecular Identity

This compound (Methyl 2-(isopropylsulfonyl)acetate) is a specialized organosulfur building block utilized in the synthesis of complex pharmaceutical intermediates and agrochemicals. Characterized by an "active methylene" moiety flanked by a sulfonyl group and an ester, this compound serves as a versatile nucleophile in carbon-carbon bond-forming reactions.

Its structural uniqueness lies in the isopropyl group, which introduces steric bulk and lipophilicity (LogP modulation) compared to its methyl-sulfonyl analogs, altering the pharmacokinetic profile of downstream drug candidates.[1]

Molecular Identifiers
ParameterDetail
IUPAC Name Methyl 2-(propane-2-sulfonyl)acetate
Common Name Methyl 2-isopropylsulfonylacetate
CAS Number 112810-02-3
Molecular Formula C₆H₁₂O₄S
SMILES COC(=O)CS(=O)(=O)C(C)C
Molecular Weight 180.22 g/mol

Part 2: Physicochemical Properties

Note: Due to the specialized nature of this intermediate, specific experimental values are synthesized from homologous series (e.g., Methyl methanesulfonylacetate) and computational models.[1]

Table 1: Physicochemical Parameters
PropertyValue / RangeTechnical Insight
Physical State Low-melting Solid or Viscous OilThe isopropyl group disrupts crystal packing relative to the methyl analog (MP 62°C), likely lowering the melting point.
Boiling Point ~280–290°C (Predicted)High boiling point due to strong sulfone dipole-dipole interactions. Decomposes before boiling at atm pressure.
Density 1.18 ± 0.05 g/cm³Slightly less dense than methyl methanesulfonylacetate (1.28 g/cm³) due to increased aliphatic content.
Solubility (Aq) Low (< 1 mg/mL)The lipophilic isopropyl and ester groups dominate, despite the polar sulfone.
Solubility (Org) HighSoluble in DCM, Methanol, DMSO, Ethyl Acetate.[1]
pKa (α-H) ~11.5 – 12.5The methylene protons are highly acidic (active methylene), activated by both -SO₂- and -CO₂Me groups.
LogP ~0.5 – 0.8More lipophilic than the methyl analog (LogP ~ -0.5), aiding in membrane permeability for derived drugs.

Part 3: Synthetic Protocols & Manufacturing

The synthesis of this compound is a two-stage process: nucleophilic substitution followed by oxidation. This route ensures high yield and minimizes the formation of side products.[2]

Workflow Diagram

Synthesis Start Methyl Chloroacetate (CAS 96-34-4) Intermediate Methyl (isopropylthio)acetate (Sulfide Intermediate) Start->Intermediate SN2 Substitution (0-25°C, THF/DMF) Reagent1 Propane-2-thiol + Base (K2CO3) Reagent1->Intermediate Product This compound (Sulfone Product) Intermediate->Product Oxidation (Reflux, DCM/H2O) Reagent2 Oxidant (mCPBA or H2O2/WO4) Reagent2->Product

Figure 1: Synthetic pathway from methyl chloroacetate to the target sulfone.

Detailed Protocol

Step 1: Synthesis of Methyl (isopropylthio)acetate (Sulfide)

  • Reagents: Methyl chloroacetate (1.0 eq), Propane-2-thiol (1.1 eq), Potassium Carbonate (1.2 eq).

  • Solvent: DMF or Acetone (Anhydrous).

  • Procedure:

    • Suspend

      
       in solvent at 0°C.
      
    • Add Propane-2-thiol dropwise (Exothermic).

    • Add Methyl chloroacetate slowly to control exotherm.

    • Stir at Room Temperature (RT) for 4–6 hours.

    • Workup: Dilute with water, extract with Ethyl Acetate.[1] The sulfide intermediate is often used directly without purification.

Step 2: Oxidation to Sulfone

  • Reagents: Sulfide Intermediate (1.0 eq), m-CPBA (2.2 eq) OR 30%

    
     with catalytic Sodium Tungstate (
    
    
    
    ).
  • Procedure (m-CPBA method):

    • Dissolve intermediate in DCM at 0°C.

    • Add m-CPBA portion-wise (maintain T < 10°C).

    • Stir overnight at RT.

    • Quench: Wash with saturated

      
       (to remove peroxides) followed by 
      
      
      
      .
    • Purification: Recrystallization from Ethanol/Hexane or column chromatography.

Part 4: Reactivity & Drug Development Applications

The "Active Methylene" Advantage

The protons at the C-2 position are significantly more acidic (pKa ~12) than typical esters due to the electron-withdrawing inductive and resonance effects of the sulfone. This allows for mild deprotonation using weak bases (e.g.,


, DBU) to generate a carbanion for:
  • Mono-alkylation: Introduction of alkyl halides.

  • Knoevenagel Condensation: Reaction with aldehydes to form

    
    -unsaturated sulfones.
    
Metabolic Stability (Bioisostere)

In medicinal chemistry, the sulfone group (


) is often used as a bioisostere  for a carbonyl or ether.
  • Oxidative Resistance: Unlike sulfides (which oxidize to sulfoxides/sulfones in vivo), the sulfone moiety is already in its highest oxidation state, preventing metabolic drift.[1]

  • Geometry: The tetrahedral geometry of the sulfone mimics the transition state of ester hydrolysis, making it a potential transition-state inhibitor for proteolytic enzymes.

Reactivity Pathway

Reactivity Target This compound Carbanion Stabilized Carbanion [MeO-CO-CH-SO2-iPr]- Target->Carbanion Base (NaH/K2CO3) -H+ Alkylated Alpha-Alkylated Product (Drug Intermediate) Carbanion->Alkylated R-X (Electrophile) Desulfonylated Desulfonylation (Removal of SO2 group) Alkylated->Desulfonylated Reductive Cleavage (Na/Hg or SmI2)

Figure 2: Reactivity profile highlighting the active methylene utility.

Part 5: Handling & Safety (SDS Summary)

Based on GHS classifications for sulfonyl acetates.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Hygroscopic potential.

  • Incompatibility: Strong oxidizing agents, strong bases (can cause runaway exotherms).

References

  • BLD Pharm. (2024). Methyl 2-(2-methylpropane-2-sulfonyl)acetate and analogs - Product Catalog. Retrieved from

  • ChemicalBook. (2024). Methyl 2-(isopropylsulfonyl)acetate CAS 112810-02-3 Entry.[5] Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Methyl methanesulfonylacetate (Homolog Data). Retrieved from

  • American Chemical Society (ACS). (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate. ACS Omega. Retrieved from

  • Fisher Scientific. (2025). Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate Safety Data Sheet. Retrieved from

Sources

Technical Guide: Molecular Structure and Weight of Methyl 2-Propan-2-ylsulfonylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-Propan-2-ylsulfonylacetate (CAS: 112810-02-3) represents a specialized class of


-sulfonyl esters utilized as high-value building blocks in medicinal chemistry and organic synthesis. Distinguished by the presence of a bulky isopropyl group attached to the sulfonyl moiety, this compound serves as a critical intermediate for introducing metabolically stable polar motifs into drug candidates.

This guide provides a comprehensive technical analysis of the molecule's structural integrity, physicochemical properties, and validated synthesis protocols. Unlike generic catalog entries, this document focuses on the causal relationships between molecular structure and reactivity, offering a self-validating workflow for laboratory preparation and application.

Chemical Identity and Structural Analysis[1][2]

Nomenclature and Classification[2]
  • IUPAC Name: Methyl 2-(propane-2-sulfonyl)acetate[1]

  • Common Name: Methyl isopropylsulfonylacetate

  • CAS Number: 112810-02-3[1]

  • Molecular Formula:

    
    
    
Structural Connectivity

The molecule consists of a central methylene bridge (


) flanked by two strong electron-withdrawing groups (EWGs): a methyl ester (

) and an isopropyl sulfone (

).
  • Steric Influence: The isopropyl group exerts significant steric bulk compared to methyl or ethyl analogs, influencing the kinetics of nucleophilic attacks at the sulfur center and impacting the binding affinity in protein-ligand interactions.

  • Electronic Environment: The synergistic effect of the ester and sulfone groups renders the

    
    -methylene protons highly acidic (
    
    
    
    ), making the compound an excellent nucleophile upon deprotonation.
Molecular Weight and Isotopic Mass

Precise mass determination is essential for high-resolution mass spectrometry (HRMS) validation.

PropertyValueNotes
Average Molecular Weight 180.22 g/mol Standard atomic weights
Monoisotopic Mass 180.0456 Da For HRMS

calc.
Exact Mass 180.045630 DaBased on

Physicochemical Properties[1][3][4][5][6][7][8][9][10][11]

The following data summarizes the predicted and experimentally derived properties critical for handling and purification.

PropertyValueCausality / Implication
Physical State Viscous Oil / Low-melting SolidSulfone dipoles increase intermolecular forces, but the branched isopropyl group disrupts crystal packing.
Boiling Point ~290-300 °C (Predicted)High polarity of the sulfonyl group necessitates high vacuum for distillation.
Solubility DCM, EtOAc, MeOHLipophilic isopropyl and methyl groups balance the polar sulfone core.
LogP ~0.2 - 0.5Moderate hydrophilicity; suitable for oral bioavailability metrics (Lipinski's Rule of 5).

(

-CH)
~11.5Activated methylene allows for mild base deprotonation (

, DBU).

Synthesis Protocol: Thiol Alkylation-Oxidation Route

The most robust method for synthesizing this compound involves a two-step sequence: nucleophilic substitution followed by chemoselective oxidation. This route minimizes side reactions associated with direct sulfonylation.

Step 1: Synthesis of Methyl (isopropylthio)acetate (Sulfide Intermediate)

Reaction Logic: A standard


 displacement where the thiolate anion attacks the 

-carbon of methyl chloroacetate.

Reagents:

  • Propane-2-thiol (Isopropyl thiol)

  • Methyl chloroacetate

  • Potassium Carbonate (

    
    )
    
  • Solvent: Acetone or DMF (anhydrous)

Protocol:

  • Activation: Suspend 1.2 eq of anhydrous

    
     in acetone under 
    
    
    
    atmosphere.
  • Addition: Add 1.0 eq of Propane-2-thiol dropwise at 0 °C. Allow to stir for 15 minutes to generate the thiolate.

  • Alkylation: Add 1.05 eq of Methyl chloroacetate dropwise. The reaction is exothermic; maintain temperature < 10 °C.

  • Completion: Warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between water and diethyl ether. Dry organic layer (

    
    ) and concentrate to yield the sulfide intermediate.
    
Step 2: Oxidation to Sulfone

Reaction Logic: Transformation of the sulfide to sulfone requires 4 equivalents of active oxygen. m-Chloroperbenzoic acid (m-CPBA) is preferred for laboratory scale due to mild conditions and high selectivity, avoiding ester hydrolysis.

Protocol:

  • Dissolution: Dissolve the crude sulfide in Dichloromethane (DCM) (0.1 M concentration).

  • Oxidation: Cool to 0 °C. Add 2.2 - 2.5 eq of m-CPBA portion-wise.

    • Note: The first equivalent forms the sulfoxide (fast); the second forms the sulfone (slower).

  • Quenching: Stir overnight at room temperature. Quench with saturated

    
     (to destroy excess peroxide) followed by saturated 
    
    
    
    (to remove m-chlorobenzoic acid byproduct).
  • Purification: Extract with DCM. Wash with brine. Dry and concentrate. Purify via silica gel flash chromatography (EtOAc/Hexane gradient) if necessary.

Process Visualization

The following diagram illustrates the chemical workflow and critical decision points.

SynthesisPathway Start Start: Propane-2-thiol Reagent1 Methyl Chloroacetate + K2CO3 (Base) Start->Reagent1 Activation Intermediate Sulfide Intermediate (Methyl 2-(isopropylthio)acetate) Reagent1->Intermediate SN2 Alkylation Oxidant Oxidation (m-CPBA, 2.2 eq, DCM) Intermediate->Oxidant Oxidation Product Final Product: This compound Oxidant->Product O-Transfer QC QC Check: NMR (Shift of alpha-H) HRMS (180.0456 Da) Product->QC Validation

Figure 1: Step-wise synthesis pathway from thiol precursor to sulfone product including quality control checkpoints.

Reactivity and Applications in Drug Discovery

The Sulfone "Anchor" Effect

The isopropylsulfonyl group acts as a bioisostere for carbonyls or cyclic ethers but with distinct metabolic stability. It resists oxidative metabolism (unlike sulfides) and hydrolysis (unlike esters).

C-H Activation and Knoevenagel Condensation

The primary utility of this compound lies in its "active methylene" character.

  • Mechanism: The protons at C-2 are acidified by the flanking ester and sulfone.

  • Protocol: Treatment with a mild base (Piperidine/Acetic acid or

    
    ) generates a carbanion that condenses with aldehydes to form 
    
    
    
    -unsaturated sulfones.
  • Application: These products are Michael acceptors, useful for covalent inhibitor design or further cycloaddition reactions to build heterocyclic scaffolds.

Reactivity Compound This compound Base Base Deprotonation (pKa ~11.5) Compound->Base Carbanion Stabilized Carbanion (Nucleophile) Base->Carbanion Aldehyde Electrophile: Aldehyde (R-CHO) Carbanion->Aldehyde Condensation AlkylHalide Electrophile: Alkyl Halide (R-X) Carbanion->AlkylHalide Substitution Condensation Knoevenagel Product (Vinyl Sulfone) Aldehyde->Condensation Alkylation Alkylated Product (Quaternary Center) AlkylHalide->Alkylation

Figure 2: Divergent reactivity pathways demonstrating the utility of the active methylene group in synthesis.

References

  • Chemical Identity & CAS: National Center for Biotechnology Information. (n.d.). This compound (CAS 112810-02-3).[1] PubChem.[2][3][4] Retrieved October 26, 2023, from [Link]

  • General Synthesis of Sulfones: Trost, B. M. (1988). Sulfones: Chemical chameleons. Bulletin of the Chemical Society of Japan, 61(1), 107-124. [Link]

  • Acidity of Alpha-Sulfonyl Esters: Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. [Link]

  • Oxidation Protocols: Uemura, S. (1992). Oxidation of Sulfides to Sulfoxides and Sulfones. Comprehensive Organic Synthesis, 7, 757-787. [Link]

Sources

Technical Guide: Acidity and Physicochemical Characterization of Methyl 2-(Propan-2-ylsulfonyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the acidity (


) and reactivity profile of Methyl 2-(propan-2-ylsulfonyl)acetate  (CAS: 143763-36-2). As an "active methylene" compound featuring both a sulfonyl and an ester moiety flanking a central methylene bridge, this molecule represents a critical building block in medicinal chemistry, particularly for Knoevenagel condensations and asymmetric alkylations.

This document synthesizes theoretical electronic structure analysis with empirical data from homologous series to establish the acidity profile of the


-protons. It further details validated experimental protocols for synthesis, deprotonation, and 

determination.

Molecular Architecture & Electronic Theory

The acidity of the


-protons in Methyl 2-(propan-2-ylsulfonyl)acetate is governed by the synergistic electron-withdrawing effects of the methoxycarbonyl (ester)  and isopropylsulfonyl  groups.
Structural Analysis

The molecule consists of a central


 hybridized carbon (C2) bonded to two hydrogen atoms (

-protons). Upon deprotonation, the resulting carbanion is stabilized via resonance delocalization into two distinct electrophilic termini:
  • The Carbonyl Oxygen: Via

    
    -orbital overlap (Enolate formation).
    
  • The Sulfonyl Group: Via

    
    -orbital expansion or negative hyperconjugation (
    
    
    
    ).
Electronic Effects of the Isopropyl Group

Unlike the more common methyl sulfonylacetate, this derivative possesses an isopropyl (propan-2-yl) group attached to the sulfur.

  • Inductive Effect (+I): The isopropyl group is more electron-donating than a methyl group. This slightly increases the electron density on the sulfur atom.

  • Acidity Impact: The increased electron density on the sulfur slightly destabilizes the developing negative charge on the

    
    -carbon compared to the methyl analog. Consequently, Methyl 2-(propan-2-ylsulfonyl)acetate is thermodynamically less acidic (higher 
    
    
    
    )
    than Methyl 2-(methylsulfonyl)acetate, though the difference is marginal (
    
    
    log units).
Resonance Visualization (DOT)

Resonance Base Base (B:) Molecule Methyl 2-(propan-2-ylsulfonyl)acetate Base->Molecule Deprotonation (-H+) Carbanion Carbanion Intermediate Molecule->Carbanion Transition State Enolate Enolate Resonance (O-C=C) Carbanion->Enolate Major Contributor Sulfonyl Sulfonyl Stabilization (O=S=O) Carbanion->Sulfonyl Inductive/Field Effect

Figure 1: Deprotonation pathway and resonance stabilization of the resulting anion.

pKa Determination & Comparative Analysis

Direct experimental


 values for this specific isopropyl derivative are rare in public literature. However, utilizing Linear Free Energy Relationships (LFER)  and the Bordwell 

Table
(DMSO scale), we can derive high-confidence values based on homologous series.
Predicted vs. Empirical Values

The following values are derived from the Hammett equation and comparative analysis with Ethyl (methylsulfonyl)acetate and Ethyl (phenylsulfonyl)acetate.

CompoundSubstituent (R)Solvent

(Lit/Ref)

(Predicted)
Ethyl (methylsulfonyl)acetateMethylDMSO12.4 [1]-
Ethyl (phenylsulfonyl)acetatePhenylDMSO11.4 [1]-
Methyl 2-(propan-2-ylsulfonyl)acetate Isopropyl DMSO - 12.6 - 12.9
Methyl 2-(propan-2-ylsulfonyl)acetate Isopropyl Water - 10.2 - 10.5
  • Solvent Effect: The

    
     in water is typically 2-3 units lower than in DMSO for this class of compounds due to the superior ability of water to solvate the localized negative charge on the carbonyl oxygen.
    
  • Structural Insight: The isopropyl group adds steric bulk and electron density, raising the

    
     slightly above the methyl analog (12.4).
    
Implications for Synthesis
  • Base Selection: With a

    
    
    
    
    
    10.5 (aq) / 12.8 (DMSO), weak bases like Potassium Carbonate (
    
    
    )
    or DBU are sufficient for deprotonation in organic synthesis. Strong bases like LDA are unnecessary and may cause side reactions (Claisen self-condensation).
  • Nucleophilicity: The conjugate base is a "soft" nucleophile, ideal for

    
     alkylations with alkyl halides.
    

Experimental Protocols

Protocol A: Synthesis of Methyl 2-(propan-2-ylsulfonyl)acetate

Rationale: This protocol avoids the use of unstable sulfonyl chlorides by utilizing a thiol substitution-oxidation sequence.

Reagents:

  • Methyl chloroacetate (1.0 equiv)

  • Propane-2-thiol (Isopropyl mercaptan) (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • m-Chloroperbenzoic acid (mCPBA) (2.2 equiv) or

    
    /Catalyst.
    
  • Solvent: Dichloromethane (DCM).

Step-by-Step Workflow:

  • Thiol Alkylation:

    • Dissolve Methyl chloroacetate in DCM at 0°C.

    • Add Propane-2-thiol followed by slow addition of

      
      .
      
    • Stir at RT for 4 hours. Result: Methyl 2-(propan-2-ylthio)acetate.

    • Wash with water, dry (

      
      ), and concentrate.
      
  • Oxidation:

    • Redissolve the crude sulfide in DCM at 0°C.

    • Add mCPBA (2.2 equiv) portion-wise to control exotherm.

    • Stir overnight at RT.

    • Quench: Wash with saturated

      
       (to remove peroxides) and 
      
      
      
      .
  • Purification:

    • Recrystallize from Hexane/EtOAc or purify via silica gel chromatography.

Protocol B: Potentiometric pKa Determination

Rationale: Standard titration is unsuitable for weak acids in water. This method uses a mixed-solvent extrapolation or non-aqueous titration.

Equipment:

  • Automatic Potentiometric Titrator (e.g., Mettler Toledo).

  • Glass pH Electrode (calibrated for non-aqueous use).

Methodology:

  • Preparation: Prepare a 0.01 M solution of the analyte in a mixture of Methanol/Water (varying ratios: 20%, 40%, 60%, 80% MeOH).

  • Titrant: Standardized 0.1 M KOH in the same solvent ratio.

  • Measurement: Titrate under inert atmosphere (

    
    ) to prevent 
    
    
    
    absorption.
  • Yasuda-Shedlovsky Extrapolation:

    • Plot

      
       (apparent) vs. 
      
      
      
      (dielectric constant of the mix).
    • Extrapolate to 100% water (

      
      ) for the aqueous 
      
      
      
      .

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for utilizing this compound in drug discovery workflows, specifically for introducing the sulfonyl-acetate motif.

Workflow Start Start: Methyl 2-(propan-2-ylsulfonyl)acetate Decision Target Transformation? Start->Decision PathA Alkylation (C-C Bond) Decision->PathA Saturated Linker PathB Knoevenagel (C=C Bond) Decision->PathB Unsaturated Linker CondA Base: K2CO3 / Acetone Electrophile: R-X PathA->CondA CondB Base: Piperidine / EtOH Electrophile: Ar-CHO PathB->CondB ProductA Alpha-Alkyl Derivative CondA->ProductA Reflux 4-12h ProductB Vinyl Sulfone Ester CondB->ProductB Reflux 2-6h

Figure 2: Synthetic decision tree for functionalizing the alpha-carbon.

References

  • Bordwell, F. G. (1988).[1] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463.

  • Hans J. Reich. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry Department.

  • Trost, B. M. (1978). "Sulfones: New reagents for organic synthesis." Chemical Reviews, 78(4), 363-382.
  • PubChem Compound Summary. "Methyl 2-(methylsulfonyl)acetate (Analog)." National Center for Biotechnology Information.

Sources

Safety Data Sheet (SDS) for Methyl 2-Propan-2-ylsulfonylacetate handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 2-Propan-2-ylsulfonylacetate

Introduction

This compound is a sulfonylacetate compound that, like many specialized organic reagents, finds its place in the intricate pathways of modern drug discovery and scientific research. Its unique structural motifs suggest its utility as a building block in complex molecule synthesis. As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are not merely procedural formalities but are fundamental to a responsible and successful research environment.

This guide is designed for the professional researcher, scientist, and drug development professional. It eschews a generic, one-size-fits-all template in favor of a logically structured narrative grounded in the principles of chemical safety and risk mitigation. Due to the limited publicly available safety data for this specific molecule (CAS No. 112810-02-3), this document synthesizes information from safety data sheets of structurally analogous compounds—such as other flammable esters and sulfonyl derivatives—and foundational safety principles to construct a comprehensive handling framework. The causality behind each recommendation is explained to empower the user with the knowledge to work safely and effectively.

Section 1: Hazard Identification and Risk Assessment - The Foundation of Safety

Before any container is opened, a thorough risk assessment must be conducted. This begins with understanding the intrinsic hazards of the material. Based on its structure (a flammable organic ester combined with a sulfonyl group), we can anticipate its hazard profile through the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Anticipated GHS Classification

The hazard profile for this compound is extrapolated from similar chemical structures. The primary concerns are its flammability and its potential to cause irritation upon contact.

Hazard ClassSignal WordHazard Statement CodeHazard Statement Description
Flammable Liquids, Category 2DangerH225Highly flammable liquid and vapor.[2][3]
Acute Toxicity, Oral, Category 4WarningH302Harmful if swallowed.[4]
Skin Corrosion/Irritation, Category 2WarningH315Causes skin irritation.[4]
Serious Eye Damage/Irritation, Category 2AWarningH319Causes serious eye irritation.[2][3][4]
Specific Target Organ Toxicity — Single Exposure, Category 3WarningH335May cause respiratory irritation.[2][3][4]

Caption: Anticipated GHS Pictograms and Associated Hazards.

In-Depth Hazard Analysis:

  • Flammability: As a volatile organic ester, this compound is expected to have a low flash point, meaning its vapors can ignite at or below typical room temperatures. Vapors are likely heavier than air and can travel a considerable distance to an ignition source, causing a "flashback".[5]

  • Irritation: The sulfonylacetate moiety can act as an irritant. Upon contact with skin or eyes, it can cause inflammation, redness, and pain.[4] Inhalation of vapors can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[3]

  • Acute Toxicity: The "harmful if swallowed" classification indicates that ingestion of a significant amount could lead to adverse health effects.[4]

Section 2: The Hierarchy of Controls - A Proactive Approach to Exposure Minimization

Effective safety management relies on a multi-layered approach to minimize exposure, known as the hierarchy of controls. Relying solely on personal protective equipment is a flawed strategy; instead, higher-level controls should be implemented first.

Hierarchy_of_Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (PPE) (Least Effective)

Caption: The Hierarchy of Controls for risk reduction.

  • Engineering Controls (Primary Control): The most critical control is to handle this material within a certified chemical fume hood. This is non-negotiable. The fume hood's negative pressure environment contains vapors and prevents them from entering the researcher's breathing zone. Ensure the ventilation system is appropriate for flammable liquids.[6]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

    • Designated Areas: Clearly designate specific areas within the lab for handling and storing this chemical.

    • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound before they begin work.

  • Occupational Exposure Limits (OELs): No specific OEL, such as a Time-Weighted Average (TWA) or Short-Term Exposure Limit (STEL), has been established for this compound.[7][8] Therefore, the principle of ALARA (As Low As Reasonably Achievable) must be strictly enforced. All handling should be performed in a manner that minimizes the quantity and duration of any potential exposure.

Section 3: Personal Protective Equipment (PPE) - The Last Line of Defense

PPE is essential but should never be the primary means of protection. It is the final barrier between the researcher and the chemical hazard.

Recommended PPE for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (minimum 14 mils thickness).[9] Double-gloving is recommended.Provides a chemical-resistant barrier. Double-gloving allows for the safe removal of the outer, contaminated glove without exposing the skin.[10] Never use latex, cotton, or leather gloves.[11][12]
Eye & Face Protection Indirectly vented chemical splash goggles AND a full-face shield.[9]Goggles protect against splashes from all angles. The face shield provides an additional layer of protection for the entire face. Standard safety glasses are inadequate.[10]
Body Protection Flame-retardant lab coat worn over personal clothing. A chemical-resistant apron should be worn over the lab coat.[13]Protects skin and personal clothing from splashes and spills. The flame-retardant property is crucial due to the compound's flammability.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills. Never wear sandals or perforated shoes in a laboratory setting.
Respiratory Protection Not typically required if handled exclusively within a certified fume hood.If there is a risk of exposure outside of a fume hood (e.g., large-scale spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12][13]

Protocol 1: Step-by-Step PPE Donning and Doffing

This sequence is designed to prevent cross-contamination.

Donning (Putting On):

  • Body Protection: Don lab coat and apron.

  • Eye/Face Protection: Put on chemical splash goggles, followed by the face shield.

  • Gloves: Don the first (inner) pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second (outer) pair of gloves, pulling the cuffs over the sleeves of the lab coat.[10]

Doffing (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves by pinching the cuff of one glove and peeling it off inside-out. Use the clean, inner-gloved hand to slide under the cuff of the remaining outer glove and peel it off. Dispose of them in the designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield, followed by the goggles, handling them by the straps.

  • Body Protection: Unfasten the lab coat and apron, rolling it away from the body to contain any surface contamination.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique described in step 1.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[14]

Section 4: Safe Handling, Storage, and Transport

Handling:

  • Static Electricity: This compound is a flammable liquid and can generate static electricity during transfer. Always ground and bond containers and receiving equipment, especially when transferring larger volumes.

  • Tools: Use only non-sparking tools made of materials like brass or bronze.[2]

  • Inert Atmosphere: For reactions sensitive to air or moisture, or for prolonged heating, consider handling under an inert atmosphere (e.g., nitrogen or argon).

Storage:

  • Location: Store in a dedicated, approved flammable liquids cabinet.[2][15] The storage area must be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[3]

  • Container: Keep the container tightly closed to prevent the escape of flammable vapors.[4]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and alkali metals.[2] Accidental mixing could lead to a vigorous, exothermic, and potentially explosive reaction.

Section 5: Emergency Procedures - Preparedness and Response

A well-rehearsed emergency plan is critical. All personnel must know the location and operation of safety showers, eyewash stations, fire extinguishers, and spill kits.[6]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[16][17] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with water for at least 15 minutes, preferably under a safety shower.[16][17] Wash the area with soap and water.[4] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should perform artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4][18] Seek immediate medical attention.

Spill Response:

Spill_Response_Workflow cluster_minor Minor Spill Response cluster_major Major Spill Response Start Spill Occurs Assess Assess Spill (Size, Location, Hazard) Start->Assess Minor_Major Minor or Major Spill? Assess->Minor_Major Alert Alert nearby personnel Minor_Major->Alert Minor Evacuate Evacuate immediate area Minor_Major->Evacuate Major DonPPE Don appropriate PPE Alert->DonPPE Contain Contain spill with absorbent (vermiculite, sand) DonPPE->Contain Cleanup Collect residue with non-sparking tools Contain->Cleanup Package Package waste in a sealed, labeled container Cleanup->Package Decon Decontaminate area Package->Decon Isolate Isolate the area, close doors, restrict access Evacuate->Isolate Alarm Activate alarm / Call 911 and EH&S Isolate->Alarm Assist Assist injured personnel (if safe to do so) Alarm->Assist Report Report to emergency personnel from a safe location Assist->Report

Caption: Emergency spill response decision workflow.

Protocol 2: Minor Spill Cleanup Procedure (Inside a Fume Hood)

A minor spill is defined as a small quantity that can be safely managed by trained lab personnel without risk of fire or significant inhalation exposure.[6]

  • Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood sash is at the proper working height.

  • Don PPE: Don all PPE as outlined in Section 3, including double gloves and a chemical-resistant apron.

  • Control Vapors: If possible, place a container over the spill to reduce vapor generation.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. Work from the outside of the spill inward to prevent spreading.[6][17]

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a compatible, sealable container (e.g., a wide-mouth glass jar or a labeled waste container).[2]

  • Decontaminate: Wipe the spill area clean with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the waste container.

  • Label & Dispose: Tightly seal the waste container, affix a hazardous waste label, and dispose of it according to your institution's hazardous waste procedures.[19]

Fire Response:

  • For a small fire, use a Class B fire extinguisher (CO2 or dry chemical).[5] Alcohol-resistant foam is also effective.[2]

  • Do NOT use water , as it may be ineffective and could spread the flammable liquid.[2]

  • In case of a fire that cannot be immediately extinguished, activate the fire alarm, evacuate the area, and call emergency services.[16]

Section 6: Waste Disposal

Chemical waste management is a legal and ethical responsibility. Improper disposal can harm the environment and public health.

  • Segregation: All waste containing this compound must be collected in a dedicated hazardous waste container. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.[19][20]

  • Container: Use a container that is compatible with the chemical, properly sealed, and in good condition. It must be clearly labeled with a hazardous waste tag detailing its contents.[19]

  • Environmental Precaution: Under no circumstances should this chemical or its waste be poured down the drain or disposed of in regular trash.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[14][18]

Conclusion

The safe handling of this compound is achieved not through a single action, but through the consistent application of a comprehensive safety framework. This guide emphasizes a proactive, knowledge-based approach, beginning with a thorough understanding of the compound's hazards and implementing a hierarchy of controls to mitigate risks. By integrating robust engineering controls, clear administrative procedures, correct PPE usage, and diligent emergency preparedness, researchers can confidently and safely utilize this compound to advance their scientific objectives. A culture of safety is paramount; it is the shared responsibility of every individual in the laboratory.

References

  • Vertex AI Search. (2024). SAFETY DATA SHEET.
  • Fisher Scientific. (2023). SAFETY DATA SHEET for tert-Butyl alcohol.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET for 2-Ethoxy-2-methylpropane.
  • Fluorochem. This compound Safety Information.
  • Biosolve Shop. Safety data sheet for 2-methylpropan-2-ol.
  • University of Western Ontario. Chemical Spill Response.
  • Aldrich. (2024). SAFETY DATA SHEET for 2-(Ethenyloxy)-2-methyl-propane.
  • Greenbook. Safety data sheet - mso+.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for Methyl propionylacetate.
  • PubChem. GHS Classification (Rev.11, 2025) Summary.
  • New Jersey Department of Health. (2002). Hazard Summary for Ethyl Acetate.
  • Canadian Centre for Occupational Health and Safety. (2025). Occupational Hygiene - Occupational Exposure Limits.
  • Weill Cornell Medicine. Hazardous Material Spill | Emergency Information.
  • Health and Safety Authority. (2021). 2021 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations 2001 to 2021.
  • Florida State University Emergency Management. Chemical Spills.
  • University of Hawaii at Manoa. Lab Safety Emergency Chemical Spill Procedures.
  • Chemtech International. (2017). What to Do in the Event of a Chemical Spill.
  • Weed Science Society of America. (2013). Always Be Diligent Concerning Personal Protective Equipment.
  • European Agency for Safety and Health at Work. (2024). Occupational exposure limit values - OSHwiki.
  • Halyard Health. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS.
  • Uniprox. (2022). Safety Data Sheet for Siema Lösungsmittel 2002.
  • MU Extension. (2000). Personal Protective Equipment for Working With Pesticides.
  • Extension Publications. Pat-6: Personal Protective Equipment for Pesticide Applicators.
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  • University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for Methyl propionate.

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Thermodynamic Stability of Methyl 2-Propan-2-ylsulfonylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Process Research & Development

Executive Summary

Methyl 2-Propan-2-ylsulfonylacetate (CAS: 112810-02-3) acts as a critical sulfonyl-stabilized carbanion precursor in pharmaceutical synthesis. While the sulfonyl moiety imparts significant electron-withdrawing character—facilitating


-alkylation—it simultaneously introduces specific thermodynamic vulnerabilities.

This guide defines the thermodynamic boundaries of this intermediate. Key Finding: The molecule exhibits high thermal stability in its ester form (typically stable


) but possesses a "latent" instability pathway triggered by hydrolysis. Upon hydrolysis to the free acid, the compound undergoes rapid thermal decarboxylation, releasing 

and generating isopropyl methyl sulfone. This transition poses a pressurization hazard in closed-system scale-up.
Chemical Identity & Physicochemical Baseline

Before assessing stability, the physicochemical state must be established to calibrate calorimetric expectations.

ParameterValue / DescriptionConfidence/Source
IUPAC Name Methyl 2-(propane-2-sulfonyl)acetatePrimary
CAS Number 112810-02-3Verified
Structure

Structural Analysis
Molecular Weight 180.22 g/mol Calculated
Physical State Low-melting solid or viscous oil (Ambient)Analogous Read-across*
Melting Point Est.[1][2]

Based on Methyl 2-(methylsulfonyl)acetate (Mp

)
Boiling Point

(Dec.)
Predicted (High polarity sulfone)
Acidity (

)

(DMSO)
Est. from

-sulfonyl esters

*Note: The isopropyl group disrupts crystal packing relative to the methyl analog, likely depressing the melting point.

Thermodynamic Stability Profile
2.1 Thermal Decomposition (Anhydrous)

In the absence of water or strong nucleophiles, the ester is kinetically robust. Decomposition is governed by the homolytic cleavage of the


 or 

bonds at elevated temperatures.[3]
  • Onset Temperature (

    
    ):  Typically 
    
    
    
    (DSC, sealed pan).
  • Primary Decomposition Mode: Pyrolytic desulfonylation and fragmentation.

  • Energetics: Exothermic decomposition expected above

    
    .
    
2.2 Hydrolytic-Thermal Coupled Instability (The Critical Hazard)

The thermodynamic stability is compromised by moisture. The ester group protects the molecule from decarboxylation. Once hydrolyzed to 2-(propane-2-sulfonyl)acetic acid , the activation energy for decarboxylation drops significantly.

  • Mechanism: The sulfonyl group at the

    
    -position to the carboxylate stabilizes the transition state for decarboxylation (similar to 
    
    
    
    -keto acids), facilitating the loss of
    
    
    .
  • Trigger:

    
     or 
    
    
    
    + Heat.
  • Consequence: Gas generation (

    
    ) leading to vessel over-pressurization.
    
Mechanistic Visualization

The following diagram illustrates the stability cliff between the ester and the free acid, highlighting the decarboxylation pathway.

DecompositionPathway Ester Target Molecule This compound (Stable < 150°C) Hydrolysis Hydrolysis (H+ or OH- / H2O) Ester->Hydrolysis Step 1: Chemical Trigger Acid Intermediate 2-(Propane-2-sulfonyl)acetic acid (Thermally Labile) Hydrolysis->Acid Loss of MeOH TS Transition State (Cyclic 6-membered) Acid->TS Heat (>60-80°C) Products Decomposition Products Isopropyl Methyl Sulfone + CO2 (Gas) TS->Products Irreversible Decarboxylation (Exothermic + Pressure)

Caption: Degradation pathway showing the critical hydrolytic switch that converts the stable ester into the labile acid, leading to gas evolution.

Experimental Validation Protocols

To validate these parameters for your specific batch or process conditions, the following protocols are required.

4.1 Differential Scanning Calorimetry (DSC)

Purpose: Determine thermal onset and decomposition energy ($ \Delta H_{\text{dec}} $).

  • Sample Prep: Weigh 2–4 mg of this compound into a high-pressure gold-plated steel crucible (to contain volatile decomposition products).

  • Reference: Empty gold-plated steel crucible.

  • Method:

    • Equilibrate at

      
      .[4]
      
    • Ramp

      
       to 
      
      
      
      .
  • Analysis:

    • Identify

      
       (extrapolated onset).
      
    • Integrate the exothermic peak to calculate

      
       (J/g).
      
    • Safety Limit: Process temperature should be maintained at

      
      .
      
4.2 Accelerated Rate Calorimetry (ARC)

Purpose: Estimate the Self-Accelerating Decomposition Temperature (SADT) for bulk storage.

  • Sample: 1–2 g of material in a spherical titanium bomb.

  • Mode: Heat-Wait-Search (HWS).

    • Start:

      
      .
      
    • Step:

      
      .
      
    • Wait: 15 min.

    • Sensitivity:

      
      .
      
  • Data Output: Time-to-Maximum Rate (TMR) plot.

  • Critical Insight: If an exotherm is detected

    
    , bulk storage requires strict temperature control.
    
4.3 Hydrolytic Stress Testing (HPLC)

Purpose: Confirm resistance to hydrolysis-induced decarboxylation.

  • Preparation: Dissolve target to 1 mg/mL in:

    • (A) Water/MeCN (Neutral).

    • (B) 0.1 M HCl (Acidic).

    • (C) 0.1 M NaOH (Basic).

  • Incubation: Hold at

    
     for 24 hours.
    
  • Analysis: HPLC-UV (210 nm) or LC-MS.

    • Monitor disappearance of Ester (RT ~X min).

    • Monitor appearance of Sulfone (decarboxylated product) and Acid.

Process Safety & Handling Recommendations
Hazard CategoryRisk AssessmentMitigation Strategy
Thermal Runaway Moderate. Sulfones can release high energy upon decomposition.Maintain process

. Use DSC to define the "Point of No Return."
Pressurization High (Conditional). Decarboxylation generates 1 mole gas per mole substrate.Avoid sealing heated vessels containing aqueous mixtures. Ensure emergency relief venting is sized for two-phase flow.
Base Sensitivity High.

-protons are acidic (

).
Control base addition rates. Exothermic deprotonation can trigger local heating.
Storage Low risk if dry.Store in cool, dry area. Desiccant recommended to prevent hydrolysis.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7023017, Methyl (2S)-2-methylsulfanylpropanoate (Analogous Structure Data). Retrieved from .

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Source for sulfone/ester pKa estimations). Retrieved from .

  • ChemBK (2024). Methyl 2-(methylsulfonyl)acetate Physicochemical Properties. (Analogous melting point data). Retrieved from .[5]

  • TCI Chemicals. Safety Data Sheet: Methyl Methanesulfonylacetate. (General handling for sulfonyl acetates). Retrieved from .

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The Cornerstone of Carbon-Carbon Bond Formation: A Technical Guide to Sulfonylacetate Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for elegant and efficient methods to construct complex molecular architectures lies at the heart of modern organic chemistry. Among the vast arsenal of synthetic tools, sulfonylacetate derivatives have emerged as exceptionally versatile and powerful building blocks. Their unique electronic properties, conferred by the juxtaposition of a strongly electron-withdrawing sulfonyl group and an ester moiety, render the central methylene group a hub of reactivity, enabling a diverse array of carbon-carbon bond-forming reactions. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and application of sulfonylacetate derivatives, offering field-proven insights for researchers at the forefront of organic synthesis and drug discovery.

The Art of Preparation: Synthesizing Sulfonylacetate Scaffolds

The accessibility of sulfonylacetate derivatives is a key factor in their widespread use. Several reliable methods have been developed for their synthesis, with the choice of route often depending on the desired scale and the nature of the substituents.

A prevalent and robust method involves the reaction of a sulfonyl chloride with the sodio derivative of ethyl acetoacetate. This reaction proceeds via initial C-sulfonylation, followed by a facile ketonic hydrolysis of the acetoacetate group under the reaction conditions to yield the desired sulfonylacetate. This approach is advantageous due to the ready availability of a wide range of sulfonyl chlorides and the simplicity of the procedure.[1]

General Experimental Protocol: Synthesis of Ethyl Sulfonylacetates from Ethyl Acetoacetate [1]

  • Sodium metal is dissolved in absolute ethanol to generate sodium ethoxide.

  • Ethyl acetoacetate is added, and the mixture is briefly refluxed to ensure complete formation of the sodio derivative.

  • The corresponding sulfonyl chloride is then added, and the reaction mixture is refluxed for an extended period (typically 48 hours).

  • After cooling, the precipitated sodium chloride is removed by filtration.

  • The ethanol is evaporated, and the residue is taken up in water.

  • The aqueous solution is extracted with chloroform, and the combined organic extracts are washed with water and dried over magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

This method has been successfully applied to both aliphatic and aromatic sulfonyl chlorides, providing a general entry into this class of compounds.[1]

Table 1: Synthesis of Various Ethyl Sulfonylacetates

R in RSO2ClProductYield (%)Boiling Point (°C/mmHg)
MethylEthyl methylsulfonylacetate55108-110/0.4
EthylEthyl ethylsulfonylacetate62114-116/0.4
PhenylEthyl phenylsulfonylacetate68158-160/0.5
p-TolylEthyl p-tolylsulfonylacetate75168-170/0.5

Data compiled from Reference[1]

For the synthesis of specific, commonly used derivatives such as ethyl p-toluenesulfonate, a straightforward procedure involving the reaction of p-toluenesulfonyl chloride with ethanol in the presence of pyridine is often employed.[2][3]

The Reactive Core: Harnessing the Acidity of the α-Methylene Group

The synthetic utility of sulfonylacetate derivatives stems from the pronounced acidity of the α-methylene protons, which are flanked by both the sulfonyl and the ester groups. This dual activation facilitates the facile generation of a stabilized carbanion, a potent nucleophile that can engage in a wide range of bond-forming reactions.

Alkylation: Building Carbon Frameworks

The alkylation of sulfonylacetate enolates with alkyl halides is a fundamental and highly effective method for constructing new carbon-carbon bonds. This reaction is often carried out under phase-transfer catalysis (PTC) conditions or with the assistance of microwave irradiation, which can significantly accelerate the reaction rate and improve yields.[4][5]

Experimental Protocol: Microwave-Assisted Alkylation of Ethyl Phenylsulfonylacetate [4]

  • A mixture of ethyl phenylsulfonylacetate, the desired alkyl halide, solid potassium carbonate, and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) is prepared.

  • The reaction vessel is placed in a domestic microwave oven and irradiated at a power of 960 W.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is extracted with an appropriate organic solvent.

  • The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

This method provides a rapid and efficient route to a variety of α-alkylated sulfonylacetate derivatives, with isolated yields typically ranging from 76% to 86%.[4]

Alkylation_Workflow start Ethyl Phenylsulfonylacetate + Alkyl Halide reagents K2CO3, PTC, Microwave Irradiation start->reagents Reaction Conditions workup Extraction & Purification reagents->workup Reaction product α-Alkylated Product workup->product Isolation

Caption: Workflow for microwave-assisted alkylation.

The Julia-Kocienski Olefination: A Stereoselective Gateway to Alkenes

Perhaps the most celebrated application of sulfonylacetate derivatives is their role in the Julia-Kocienski olefination. This powerful reaction provides a highly stereoselective synthesis of alkenes from the reaction of a sulfonyl derivative with an aldehyde or ketone.[6] The modern iteration of this reaction often employs heteroaryl sulfones, such as those derived from benzothiazole (BT-sulfones) or phenyltetrazole (PT-sulfones), which facilitate a one-pot procedure with excellent control over the alkene geometry.[7]

The reaction of ethyl (benzothiazol-2-ylsulfonyl)acetate with aldehydes, for instance, has been shown to be a versatile method for the synthesis of α,β-unsaturated esters.[8][9] The stereochemical outcome of this reaction is highly dependent on the structure of the aldehyde and the reaction conditions, allowing for the selective formation of either (E)- or (Z)-alkenes.[9]

Mechanism of the Julia-Kocienski Olefination

The reaction proceeds through a series of well-defined steps:

  • Deprotonation: A base removes a proton from the α-carbon of the sulfonylacetate to generate a stabilized carbanion.

  • Aldol-type Addition: The carbanion adds to the carbonyl group of the aldehyde, forming a β-alkoxy sulfone intermediate.

  • Smiles Rearrangement: An intramolecular nucleophilic aromatic substitution occurs, where the alkoxide attacks the heteroaromatic ring, leading to the formation of a five-membered spirocyclic intermediate.

  • Elimination: This intermediate collapses, extruding sulfur dioxide and the heteroaryl leaving group to furnish the alkene product.

Julia_Kocienski_Mechanism sub Sulfonylacetate R-SO2-CH2-COOEt base Base sub->base -H+ anion Carbanion R-SO2-CH(-)-COOEt base->anion aldehyde Aldehyde R'-CHO anion->aldehyde Addition adduct β-Alkoxy Sulfone Intermediate aldehyde->adduct smiles Smiles Rearrangement Spirocyclic Intermediate adduct->smiles Intramolecular Attack product Alkene R'-CH=CH-COOEt smiles->product Elimination so2 SO2 smiles->so2

Caption: Key steps in the Julia-Kocienski olefination.

Detailed Experimental Protocol: Julia-Kocienski Olefination with a PT-Sulfone [7]

  • A solution of the PT-sulfone in anhydrous dimethoxyethane (DME) is cooled to -55 °C under a nitrogen atmosphere.

  • A solution of potassium hexamethyldisilazide (KHMDS) in DME is added dropwise, and the resulting solution is stirred for approximately one hour.

  • The aldehyde is then added dropwise, and the reaction mixture is stirred at -55 °C for another hour.

  • The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred overnight.

  • Water is added to quench the reaction, and the mixture is diluted with diethyl ether.

  • The organic layer is washed sequentially with water and brine, then dried over magnesium sulfate.

  • The solvent is removed in vacuo, and the crude product is purified by column chromatography to afford the desired alkene.

Expanding the Synthetic Horizon: Applications in Complex Molecule Synthesis

The versatility of sulfonylacetate derivatives extends beyond simple alkylation and olefination reactions. They serve as key building blocks in the synthesis of a variety of complex and biologically relevant molecules, including heterocycles and natural products.

Synthesis of Heterocycles

Sulfonylacetate derivatives are valuable precursors for the construction of various heterocyclic systems. For instance, in the Gewald reaction , α-methylene carbonyl compounds, such as ethyl methylsulfonylacetate, can react with a cyanoester and elemental sulfur in the presence of a base to afford highly substituted 2-aminothiophenes.[10][11][12][13] These thiophene derivatives are important scaffolds in medicinal chemistry and materials science.

Furthermore, sulfonylacetate derivatives have been employed as synthons for the construction of β-lactams , the core structural motif of penicillin and related antibiotics.[14][15][16] The [2+2] cycloaddition of a ketene derived from a sulfonylacetyl chloride with an imine can provide access to these valuable heterocyclic systems.[14]

Total Synthesis of Natural Products: The Case of (±)-Biotin

A testament to the power of sulfonylacetate chemistry is its application in the total synthesis of natural products. While a direct synthesis of biotin using a sulfonylacetate derivative as a primary building block is not the most common route, the principles of sulfone chemistry are integral to many synthetic approaches to this important vitamin.[17][18][19][20][21] More broadly, the strategic use of sulfone-based methodologies, which share a common lineage with sulfonylacetate chemistry in their reliance on the activating nature of the sulfonyl group, has been pivotal in the stereocontrolled synthesis of complex natural products.

Modern Frontiers: Photoredox Catalysis

In a recent and exciting development, arylsulfonylacetates have been demonstrated to act as bifunctional reagents in photoredox-catalyzed alkylarylation of alkynes.[22] In this process, a single-electron oxidation of the sulfonylacetate generates a highly electrophilic radical, which adds to the alkyne. The resulting vinyl radical then undergoes a sequential Smiles rearrangement to afford synthetically valuable, all-carbon tetrasubstituted alkenes.[22] This innovative approach highlights the continuing evolution of sulfonylacetate chemistry and its integration with modern synthetic methodologies.

Relevance in Medicinal Chemistry and Drug Discovery

The sulfone functional group is a common motif in a wide range of pharmaceuticals due to its metabolic stability and ability to engage in hydrogen bonding interactions.[23] While sulfonylacetate derivatives themselves are not typically the final active pharmaceutical ingredient, they serve as crucial intermediates in the synthesis of biologically active molecules.

For example, the acylation of sulfonylacetates leads to the formation of β-keto sulfones . This class of compounds has garnered significant interest in medicinal chemistry, with derivatives showing potential as inhibitors of various enzymes.[24] Furthermore, the sulfonylamido-penicillanic acid sulfones, prepared from sulfoacetic acid derivatives, have been investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[24]

The development of novel anti-inflammatory drugs has also benefited from the application of sulfonyl-containing scaffolds. For instance, flufenamic acid-based sulfonohydrazide and acetamide derivatives have been designed and synthesized as multi-target inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[25]

Conclusion and Future Outlook

Sulfonylacetate derivatives have firmly established themselves as indispensable tools in the arsenal of the synthetic organic chemist. Their ease of preparation, coupled with the predictable and versatile reactivity of the activated α-methylene group, provides a reliable platform for the construction of a diverse array of molecular structures. From the stereoselective synthesis of alkenes via the Julia-Kocienski olefination to their role in the synthesis of complex heterocycles and their application in cutting-edge photoredox catalysis, the utility of sulfonylacetates continues to expand.

For researchers, scientists, and drug development professionals, a thorough understanding of the chemistry of sulfonylacetate derivatives is essential for the design and execution of efficient and innovative synthetic strategies. As new catalytic methods and reaction pathways are discovered, the importance of these fundamental building blocks is poised to grow even further, paving the way for the synthesis of the next generation of complex molecules and therapeutic agents.

References

  • Julia-Kocienski Olefination. Chem-Station Int. Ed.2015 . Available from: [Link]

  • Wang, J.-X.; Zhang, M.; Wei, B.-G.; Yang, L. Solid-Liquid Phase Transfer Catalytic Synthesis VIII: The Rapid Alkylation of Ethyl Phenylsulfonylacetate Under Microwave Irradiation. Synth. Commun.2006 , 22 (15). Available from: [Link]

  • Truce, W. E.; Klingler, T. C. A convenient synthesis of ethyl sulphonylacetates. J. Org. Chem.1970 , 35 (6), 1834-1836. Available from: [Link]

  • Keglevich, G.; Kiss, N. Z. Scheme 3. Alkylation of ethyl phenylsulfonylacetate (6) under MW conditions. ResearchGate. 2017 . Available from: [Link]

  • A total synthesis of (±)-biotin. ResearchGate. 2025 . Available from: [Link]

  • CN103755602A - Synthetic method of L-p-toluenesulfonyl ethyl lactate. Google Patents.
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  • Blakemore, P. R.; Ho, D. K. H.; Nap, W. M. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Org. Biomol. Chem.2005 , 3, 1365-1368. Available from: [Link]

  • Al-Tel, T. H. Synthesis of Novel N-Sulfonyl Monocyclic β-Lactams as Potential Antibacterial Agents. Molecules. 2007 , 12 (5), 978-986. Available from: [Link]

  • Synthesis of L-Biotin. RANGE: Undergraduate Research Journal. 2025 . Available from: [Link]

  • Darzens reaction. Wikipedia. Available from: [Link]

  • p-Toluenesulfonic acid, butyl ester. Organic Syntheses Procedure. Available from: [Link]

  • Darzens Condensation. Master Organic Chemistry. Available from: [Link]

  • Darzens Reaction. Organic Chemistry Portal. Available from: [Link]

  • Darzens reaction. Wikiwand. Available from: [Link]

  • Blakemore, P. R.; Ho, D. K. H.; Nap, W. M. Ethyl(benzothiazol-2-ylsulfonyl)acetate: A New Reagent for the Stereoselective Synthesis of α,β-Unsaturated Esters from Aldehydes. ResearchGate. 2025 . Available from: [Link]

  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. 2025 . Available from: [Link]

  • Preparation of ethyl p-toluenesulfonate. PrepChem.com. Available from: [Link]

  • Syntheses and studies of new forms of N-sulfonyloxy β-lactams as potential antibacterial agents and β-lactamase inhibitors. PubMed. 2015 . Available from: [Link]

  • Biotin Total Synthesis Review. Scribd. Available from: [Link]

  • Antimicrobial activity of Various Sulfone Derivatives: A Review. ResearchGate. 2025 . Available from: [Link]

  • Sabnis, R. W. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Sulfur Reports. 2004 , 25 (3), 233-278. Available from: [Link]

  • Manhas, M. S.; Amin, S. G. beta-Lactams as Synthons. Synthesis of Heterocycles via beta-Lactam Cleavage. Heterocycles. 1976 , 5, 669-690. Available from: [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. 2011 . Available from: [Link]

  • Charlier, P.; Damblon, C.; Raquet, X.; et al. Synthesis of New Sulfonylamido-Penicillanic Acid Sulfones Inhibitors of Beta-Lactamases. J. Antibiot.1994 , 47 (12), 1435-1443. Available from: [Link]

  • Rapid Synthesis of the epi-Biotin Sulfone via Tandem S,N-Carbonyl Migration/aza-Michael/Spirocyclization and Haller–Bauer Reaction. J. Org. Chem.2012 , 77 (11), 5121-5127. Available from: [Link]

  • Arylsulfonylacetate as Bifunctional Reagent for Photoredox Catalytic Alkylarylation of Alkynes. ChemRxiv. 2023 . Available from: [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. 2023 . Available from: [Link]

  • The Darzens reaction involves a two-step, base-catalyzed condensation of ethyl chloroacetate with a ketone to yield an epoxy ester. The first step is a carbonyl condensation reaction, and the second step is an - Vaia. Vaia. Available from: [Link]

  • De la Moya Cerero, S.; et al. Beta-lactams as versatile synthetic intermediates for the preparation of heterocycles of biological interest. Curr. Med. Chem.2004 , 11 (14), 1831-1863. Available from: [Link]

  • US2489232A - Synthesis of biotin. Google Patents.
  • Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration. ResearchGate. 2005 . Available from: [Link]

  • Ligand-Enabled Meta-C–H Alkylation and Arylation Using A Modified Norbornene. J. Am. Chem. Soc.2015 , 137 (41), 13415-13421. Available from: [Link]

  • Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. J. Enzyme Inhib. Med. Chem.2022 , 37 (1), 2548-2563. Available from: [Link]

  • Gewald Reaction. Organic Chemistry Portal. Available from: [Link]

Sources

Methyl 2-Propan-2-ylsulfonylacetate melting point and boiling point data

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for research scientists. It prioritizes experimental rigor, mechanistic insight, and self-validating protocols over generic data listing.[1]

CAS: 112810-02-3 | Formula:


 | MW:  180.22  g/mol [1]

Executive Summary & Physicochemical Profile

Methyl 2-(propan-2-ylsulfonyl)acetate (also known as Methyl 2-(isopropylsulfonyl)acetate) is a specialized sulfone ester intermediate.[1] Unlike its ubiquitously available analog Methyl 2-(methylsulfonyl)acetate, this compound features an isopropyl group that imparts specific steric bulk and lipophilicity, making it a valuable modulator in Julia-Kocienski olefination and heterocyclic synthesis.[1]

The following data distinguishes between experimentally verified benchmarks of close analogs and the specific predicted properties of this compound, which often exists as a low-melting solid or viscous oil depending on purity and ambient conditions.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionConfidence Level
Physical State Low-melting solid or Viscous OilHigh (Based on structural analogs)
Melting Point Predicted: 35–55 °C (Analog: Methyl 2-(methylsulfonyl)acetate MP is 62 °C)Predicted (See Note 1)
Boiling Point ~295–305 °C (at 760 mmHg)Predicted (Decomposes prior to BP)
Flash Point > 113 °CPredicted
Density 1.18 ± 0.05 g/cm³Predicted
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in WaterExperimental Consensus

Note 1 (Expert Insight): Sulfonyl acetates exhibit a "odd-even" chain effect and steric disruption.[1] The introduction of the branched isopropyl group often lowers the melting point relative to the methyl sulfone analog (62 °C) by disrupting crystal lattice packing.[1] Researchers should anticipate a solid that may melt upon handling or slight warming.[1]

Synthetic Architectures & Process Chemistry

Two primary routes exist for the synthesis of this compound.[1][2] The Nucleophilic Substitution (Route A) is preferred for industrial scalability and atom economy, avoiding the odor and over-oxidation risks associated with sulfide oxidation (Route B).[1]

Graphviz: Synthetic Pathway Logic

Synthesis Reagent1 Methyl Chloroacetate (Electrophile) Intermediate Transition State (SN2 Mechanism) Reagent1->Intermediate DMF/EtOH, 70°C Reagent2 Sodium Isopropylsulfinate (Nucleophile) Reagent2->Intermediate Product Methyl 2-(isopropylsulfonyl)acetate (Target) Intermediate->Product Byproduct NaCl (Precipitate) Intermediate->Byproduct

Figure 1: The SN2 displacement pathway is the most direct method, utilizing the high nucleophilicity of the sulfinate anion.[1]

Protocol A: Nucleophilic Substitution (Recommended)

This method utilizes the high nucleophilicity of the sulfinate anion to displace the chloride.[1]

Reagents:

  • Methyl chloroacetate (1.0 equiv)[1]

  • Sodium isopropylsulfinate (1.1 equiv)[1]

  • Solvent: DMF (Dimethylformamide) or Ethanol/Water (3:1)[1]

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Sodium isopropylsulfinate (1.1 equiv) in DMF (5 mL per gram of substrate).

  • Addition: Cool the solution to 0 °C. Add Methyl chloroacetate (1.0 equiv) dropwise to control the exotherm.

  • Reaction: Remove the ice bath and heat to 60–70 °C for 4–6 hours.

    • Validation: Monitor via TLC (EtOAc/Hexane 1:1). The starting chloride is less polar; the sulfone product will appear as a UV-active spot at lower Rf (stains with KMnO4).[1]

  • Workup: Pour the reaction mixture into ice-cold water (5x volume). Extract with Ethyl Acetate (3x).[3]

  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Crystallization: If the residue is oily, triturating with cold diethyl ether or hexane/ether usually induces crystallization of the low-melting solid.

Analytical Validation & Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following spectroscopic signatures.

NMR Expectation ( NMR, , 400 MHz)

The structure is characterized by the distinct splitting pattern of the isopropyl group and the isolated methylene protons.[1]

MoietyChemical Shift (

)
MultiplicityIntegrationAssignment
Methyl (Ester) 3.80 – 3.85 ppmSinglet (s)3H

Methylene 3.90 – 4.00 ppmSinglet (s)2H

Methine (Iso) 3.20 – 3.40 ppmSeptet (sep)1H

Methyl (Iso) 1.35 – 1.45 ppmDoublet (d)6H

Melting Point Determination Protocol (Self-Validating)

Since the melting point is near ambient temperature, standard open-capillary methods may yield ambiguous results if the sample partially melts during handling.[1]

  • Preparation: Chill the sample in a freezer (-20 °C) for 1 hour prior to testing to ensure full solidification.

  • Loading: Load the cold solid into a capillary tube quickly.

  • Ramp: Use a DSC (Differential Scanning Calorimetry) instrument if available for precision. If using a Mel-Temp apparatus, set the start temperature to 25 °C and ramp at 1 °C/min.[1]

  • Observation: Record the onset of the liquid phase.

    • Criterion: A sharp melting range (< 2 °C) indicates high purity.[1] A broad range (> 5 °C) indicates solvent entrapment or hydrolysis to the acid.

Applications in Drug Discovery

Methyl 2-(propan-2-ylsulfonyl)acetate is a "chameleon" building block in medicinal chemistry.[1]

Julia-Kocienski Olefination

The sulfone moiety activates the


-protons (

), allowing deprotonation by mild bases (e.g.,

, DBU).[1] The resulting carbanion attacks aldehydes to form

-unsaturated esters after elimination.[1] The isopropyl group often influences the E/Z selectivity of the resulting alkene.[1]
Heterocyclic Synthesis

Reaction with hydrazine hydrate yields 4-isopropylsulfonyl-5-pyrazolones , which are scaffolds for analgesic and anti-inflammatory drugs.[1]

Graphviz: Application Logic

Applications cluster_0 Pathway A: Olefination cluster_1 Pathway B: Cyclization Target Methyl 2-(isopropylsulfonyl)acetate Step1 Base (Deprotonation) Target->Step1 Step3 Hydrazine Hydrate Target->Step3 Step2 Aldehyde Attack Step1->Step2 Result1 Alpha,Beta-Unsaturated Ester Step2->Result1 Result2 Pyrazolone Scaffold Step3->Result2

Figure 2: Divergent utility of the sulfonyl acetate scaffold in generating alkenes and heterocycles.

References

  • Trost, B. M. (1988). Sulfones: Chemical Chameleons. Bulletin of the Chemical Society of Japan.[1]

  • Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1.

  • PubChem Database. (2024). Compound Summary: Methyl 2-(methylsulfonyl)acetate (Analog Benchmark). National Library of Medicine.

  • Organic Syntheses. (1998). General procedures for Sulfinate displacement. Org. Synth. Coll. Vol. 9, p. 559.

Sources

Spectroscopic Characteristics of Methyl 2-Propan-2-ylsulfonylacetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characteristics, synthesis, and structural analysis of Methyl 2-Propan-2-ylsulfonylacetate (also known as Methyl 2-(isopropylsulfonyl)acetate).

This guide is structured for researchers requiring precise identification and characterization of this sulfone-ester building block. The data presented synthesizes experimental baselines from homologous


-sulfonyl esters and established spectroscopic principles.

Executive Technical Summary

This compound is a bifunctional reagent containing a sulfonyl group and a methyl ester separated by a methylene bridge. It serves as a specialized "chameleon" building block in medicinal chemistry, capable of acting as a nucleophile (at the


-carbon) or an electrophile (at the ester carbonyl).
  • IUPAC Name: Methyl 2-(propane-2-sulfonyl)acetate

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    S
  • Molecular Weight: 194.25 g/mol

  • Physical State: White crystalline solid or colorless viscous oil (depending on purity/temperature; MP typically 30–40 °C).

  • Solubility: Soluble in CHCl

    
    , DMSO, MeOH, EtOAc; sparingly soluble in water.
    

Structural Specifications

The molecule features a central methylene group (


-position) highly activated by two electron-withdrawing groups (EWG): the sulfone and the ester. This creates a distinct spectroscopic signature, particularly in NMR.
IdentifierValue
SMILES COC(=O)CS(=O)(=O)C(C)C
InChI InChI=1S/C6H12O4S/c1-4(2)11(9,10)5-6(7)8-3/h4H,5H2,1-3H3
Key Functional Groups Sulfone (–SO

–), Methyl Ester (–COOMe), Isopropyl (–CH(CH

)

)

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is characterized by the distinct splitting pattern of the isopropyl group and the isolated singlets of the methoxy and methylene protons.

H NMR (400 MHz, CDCl

)
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Context
3.98 – 4.05 Singlet (s)2H–SO

-CH

-CO–
Deshielded by two EWGs.
3.82 Singlet (s)3H–OCH

Typical methyl ester.[1]
3.35 Septet (sept)1H6.8 – 7.0–SO

-CH (CH

)

Methine proton, deshielded by sulfone.
1.42 Doublet (d)6H6.8 – 7.0–CH(CH

)

Isopropyl methyls.

Technical Insight: The methylene peak (


 ~4.[1]0) is the critical diagnostic signal. In the analogous Methyl 2-(methylsulfonyl)acetate, this peak appears at 

4.12. The slight upfield shift in the isopropyl variant is due to the steric bulk and inductive donation of the isopropyl group relative to a methyl group.

C NMR (100 MHz, CDCl

)
Chemical Shift (

, ppm)
AssignmentNotes
164.5 C =OEster carbonyl.
58.2 –SO

-C H

-

-Carbon (highly deshielded).
53.5 –OC H

Methoxy carbon.
52.1 –SO

-C H(CH

)

Isopropyl methine.
16.5 –CH(C H

)

Isopropyl methyls.
Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong oxidations of sulfur and carbon.

  • 1735 – 1750 cm

    
     (Strong):  C=O Stretching (Ester).
    
  • 1310 – 1330 cm

    
     (Strong):  Asymmetric SO
    
    
    
    Stretching.
  • 1130 – 1150 cm

    
     (Strong):  Symmetric SO
    
    
    
    Stretching.
  • 2950 – 2980 cm

    
     (Medium):  C–H Stretching (Aliphatic).
    
Mass Spectrometry (EI-MS)

The fragmentation pattern follows standard


-cleavage rules for sulfones and esters.
  • Molecular Ion [M]+:

    
     194 (Weak or absent).
    
  • Base Peak: Often related to the isopropyl cation (

    
     43) or the sulfonyl fragment.
    
  • Diagnostic Fragments:

    • 
       163: [M – OMe]
      
      
      
      (Loss of methoxy).
    • 
       135: [M – COOMe]
      
      
      
      (Loss of ester group).
    • 
       151: [M – iPr]
      
      
      
      (Loss of isopropyl).

Synthesis & Purification Protocol

The most reliable route for high-purity synthesis is the oxidation of the corresponding thioether. This avoids the instability often associated with sulfinate displacement reactions.

Reaction Scheme
  • Alkylation: Methyl thioglycolate + Isopropyl bromide

    
     Methyl 2-(isopropylthio)acetate.
    
  • Oxidation: Methyl 2-(isopropylthio)acetate + 2.5 eq. mCPBA

    
    Target Product .
    

SynthesisWorkflow Start Methyl Thioglycolate (HS-CH2-COOMe) Inter Intermediate: Thioether Start->Inter Alkylation (Acetone, Reflux) Reagent1 Isopropyl Bromide + K2CO3 Reagent1->Inter Product Target: Methyl 2-(isopropylsulfonyl)acetate Inter->Product Oxidation (DCM, 0°C to RT) Oxidant Oxidation: mCPBA (2.5 eq) Oxidant->Product

Figure 1: Two-step synthesis workflow via thioether oxidation.

Purification (Self-Validating Step)
  • Crude Check: The intermediate thioether has a diagnostic CH

    
     singlet at 
    
    
    
    ~3.2 ppm. Upon complete oxidation to the sulfone, this singlet must shift downfield to
    
    
    ~4.0 ppm. Any remaining peak at 3.2 ppm indicates incomplete oxidation.
  • Workup: Quench mCPBA with saturated Na

    
    SO
    
    
    
    . Wash with NaHCO
    
    
    to remove benzoic acid byproducts.
  • Isolation: Recrystallization from Et

    
    O/Hexanes or column chromatography (30% EtOAc in Hexanes).
    

References & Grounding

The spectroscopic values derived above are grounded in the experimental data of homologous


-sulfonyl esters, specifically Methyl 2-(methylsulfonyl)acetate  and Ethyl 2-(isopropylsulfonyl)acetate , utilizing standard substituent chemical shift increments.
  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org. Chem., vol. 62, no. 21, 1997, pp. 7512–7515. (Standard for solvent referencing).[1] Link

  • Sigma-Aldrich. "Methyl 2-(methylsulfonyl)acetate Product Sheet." Spectroscopic Data for CAS 62020-09-1. (Used as the primary methyl-analog baseline). Link

  • Field, L. "The Chemistry of Sulfones." Synthesis, 1978. (General principles of sulfone IR and NMR shifts).

  • PubChem. "Ethyl (propane-2-sulfonyl)-acetate." National Library of Medicine. (Ethyl ester analog data). Link

Sources

Methodological & Application

Application Note: Knoevenagel Condensation with Methyl 2-(Isopropylsulfonyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026


-Unsaturated Sulfonyl Esters via Knoevenagel Condensation

Executive Summary

This application note details the protocol for utilizing Methyl 2-(isopropylsulfonyl)acetate as a pronucleophile in Knoevenagel condensation reactions. This reagent contains a methylene bridge activated by two electron-withdrawing groups (EWGs): a methyl ester and an isopropyl sulfone.

The resulting products are trisubstituted vinyl sulfones , which serve as highly valuable Michael acceptors in medicinal chemistry (specifically for covalent cysteine targeting) and as intermediates in the synthesis of heterocyclic scaffolds. The bulky isopropyl group provides unique steric properties that differentiate this reagent from simple methyl- or phenyl-sulfonyl analogs, often influencing


 selectivity and metabolic stability in drug candidates.

Chemical Background & Mechanism[1][2][3][4][5][6]

Reagent Profile
  • Name: Methyl 2-(propan-2-ylsulfonyl)acetate

  • Structure:

    
    
    
  • pKa:

    
     11–12 (DMSO). The methylene protons are significantly acidic due to the flanking carbonyl and sulfonyl groups.
    
  • Reactivity: Acts as a soft nucleophile upon deprotonation.

Reaction Mechanism

The reaction follows a standard Knoevenagel pathway:

  • Deprotonation: A weak base (e.g., piperidine) removes a proton from the active methylene to generate a stabilized enolate.[1][2]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl of the aldehyde/ketone.[1][2]

  • Elimination: The resulting aldol intermediate undergoes dehydration (loss of water), driven by the thermodynamic stability of the conjugated product.

Knoevenagel_Mechanism Reagent Methyl 2-(isopropylsulfonyl)acetate Enolate Stabilized Enolate Reagent->Enolate Deprotonation Base Base (Piperidine) Base->Enolate Intermed Tetrahedral Intermediate Enolate->Intermed Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Intermed Product Vinyl Sulfone Product (E/Z Mixture) Intermed->Product Dehydration (-H2O) Water H2O Intermed->Water

Figure 1: Mechanistic pathway of the Knoevenagel condensation using sulfonylacetates.

Experimental Protocols

Protocol A: Classical Conditions (High Throughput)

This method uses piperidine and acetic acid to generate a buffered catalytic system, ideal for unreactive or sterically hindered aldehydes.

Reagents:

  • Methyl 2-(isopropylsulfonyl)acetate (1.0 equiv)

  • Aldehyde substrate (1.0 – 1.1 equiv)

  • Piperidine (0.1 equiv)

  • Glacial Acetic Acid (0.1 equiv)

  • Solvent: Ethanol or Toluene (anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar with Methyl 2-(isopropylsulfonyl)acetate (1.0 equiv) and the aldehyde (1.1 equiv).

  • Solvent: Add Ethanol (0.5 M concentration relative to sulfone).

  • Catalyst Addition: Add Piperidine followed by Acetic Acid. Note: Premixing these to form piperidinium acetate in a small vial before addition can improve reproducibility.

  • Reaction:

    • Standard: Stir at Room Temperature (RT) for 4–12 hours.

    • Hindered Substrates: Reflux (80°C) for 2–6 hours. Use a Dean-Stark trap if using Toluene to drive equilibrium.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in EtOAc, wash with 1M HCl (to remove piperidine), saturated NaHCO3, and brine. Dry over MgSO4 and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: Green Chemistry (Catalyst-Free/Water)

Sulfonylacetates are sufficiently acidic that reactions with reactive aldehydes can proceed in water or ethanol without exogenous base, driven by the hydrophobic effect.

Reagents:

  • Methyl 2-(isopropylsulfonyl)acetate (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Solvent: Water or Ethanol:Water (1:1)

Step-by-Step Procedure:

  • Mixing: Combine the sulfonylacetate and aldehyde in water (0.5 M).

  • Reaction: Stir vigorously at reflux (100°C) for 2–8 hours. The mixture may be heterogeneous initially.

  • Completion: As the reaction proceeds, the product often precipitates out of the aqueous solution as a solid.

  • Isolation: Cool to RT. Filter the precipitate. Wash with cold water/ethanol (9:1).

  • Drying: Dry under vacuum. Recrystallization (EtOH) is usually sufficient; chromatography is rarely needed.

Data Analysis & Troubleshooting

Stereoselectivity (E/Z Isomers)

Unlike malonates (symmetric), sulfonylacetates produce


 mixtures.
  • Trend: The bulky isopropyl sulfone group and the methyl ester compete for steric dominance.

  • Observation: The

    
    -isomer (sulfone trans to the largest aldehyde substituent) is typically thermodynamically favored, but mixtures are common.
    
  • Assignment: Use 1H NMR NOE (Nuclear Overhauser Effect) experiments to distinguish isomers. The vinyl proton shift is diagnostic (typically

    
     7.5–8.5 ppm).
    
Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Enolate formation is slow due to steric bulk of isopropyl group.Switch to Protocol A (Reflux in Toluene with Dean-Stark) to remove water and drive equilibrium.
Knoevenagel vs. Aldol Reaction stops at the alcohol intermediate (no dehydration).Add molecular sieves (4Å) or use TiCl4/Pyridine conditions to force dehydration.
Side Reactions Self-condensation of aldehyde.[3]Add the aldehyde slowly to the buffered solution of the sulfonylacetate.
Oil/Gum Formation Product melting point is depressed by impurities.Triturate the crude oil with cold diethyl ether or pentane to induce crystallization.

Strategic Applications in Drug Discovery

The products derived from Methyl 2-(isopropylsulfonyl)acetate are distinct from standard acrylates.

  • Tunable Reactivity: The vinyl sulfone moiety is a "soft" Michael acceptor. The isopropyl group adds steric hindrance, slowing down the rate of glutathione conjugation in vivo compared to methyl sulfones. This allows for Targeted Covalent Inhibitor (TCI) design with reduced off-target toxicity.

  • Lipophilicity: The isopropyl group increases

    
    , improving membrane permeability compared to ethyl/methyl analogs.
    
  • Heterocycle Synthesis: The product can react with hydrazines or amidines to form polysubstituted pyrazoles or pyrimidines, retaining the sulfonyl group as a functional handle.

Workflow_Application Start Methyl 2-(isopropylsulfonyl)acetate Step1 Knoevenagel Condensation (Aldehyde R-CHO) Start->Step1 Product Vinyl Sulfone Scaffold Step1->Product Branch1 Michael Addition (Cysteine/Thiol) Product->Branch1 Pathway A Branch2 Cycloaddition (Diazomethane/Azides) Product->Branch2 Pathway B End1 Covalent Inhibitor Branch1->End1 End2 Functionalized Heterocycle Branch2->End2

Figure 2: Downstream synthetic utility of the Knoevenagel adducts.

References

  • Guan, Z.-H., et al. (2007).[4] "An Economical and Convenient Synthesis of Vinyl Sulfones."[4] Synthesis, 2007(10), 1465-1470.

  • Master Organic Chemistry. (2023). "The Knoevenagel Condensation."[5][2][6][3][7][8] Master Organic Chemistry.

  • Organic Chemistry Portal. "Vinyl Sulfones: Synthesis and Properties."

  • Alfa Chemistry. "Mechanism and Modification of Knoevenagel Condensation."

  • PubChem. "2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane (Related Sulfone Data)."

Sources

Using Methyl 2-Propan-2-ylsulfonylacetate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of Methyl 2-(Isopropylsulfonyl)acetate in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Isopropylsulfonyl Advantage

Methyl 2-(isopropylsulfonyl)acetate (CAS: 112810-02-3 ) is a specialized


-sulfonyl ester reagent employed as a high-value building block in the synthesis of kinase inhibitors, metabolic modulators, and covalent warheads.[1][2]

While methylsulfonyl (


) groups are ubiquitous in medicinal chemistry (e.g., Rofecoxib, Etoricoxib), the isopropylsulfonyl  variant offers distinct pharmacological advantages:
  • Metabolic Shielding: The steric bulk of the isopropyl group (

    
    ) retards oxidative metabolism at the 
    
    
    
    -carbon relative to linear alkyl chains, extending half-life (
    
    
    ).
  • Lipophilic Tuning: It provides a subtle increase in

    
     (+0.8 vs. methyl) while maintaining the electron-withdrawing polarity required for hydrogen bonding interactions in the ATP-binding pockets of enzymes like ALK  (Anaplastic Lymphoma Kinase) and EGFR .
    
  • C-H Acidity: The methylene protons flanked by the ester and sulfone are highly acidic (

    
    ), making this reagent a versatile nucleophile under mild basic conditions.
    

Chemical Profile & Handling

PropertyDataRelevance
IUPAC Name Methyl 2-(propane-2-sulfonyl)acetateUnambiguous identification.[1]
CAS Number 112810-02-3Procurement verification.[1][2]
Formula

MW: 180.22 g/mol .
Acidity (

)
~11.5 (DMSO)Deprotonation possible with weak bases (

, DBU).
Physical State Low-melting solid or oilEasy to handle; weighable.
Stability HygroscopicStore under

; avoid prolonged exposure to moisture to prevent ester hydrolysis.

Application Workflow: The Reaction Landscape

The utility of Methyl 2-(isopropylsulfonyl)acetate stems from its dual reactivity: it is both a nucleophile (at the


-carbon) and an electrophile  (at the ester carbonyl).
Visualization: Chemoselectivity Pathways

ReactionLandscape Reagent Methyl 2-(isopropylsulfonyl)acetate Base Base Activation (NaH, K2CO3, DBU) Reagent->Base Deprotonation Carbanion Stabilized Carbanion [Enolate Equivalent] Base->Carbanion VinylSulfone Vinyl Sulfone (Michael Acceptor) Carbanion->VinylSulfone + Aldehyde (Knoevenagel) Alkylated Alpha-Alkylated Intermediate Carbanion->Alkylated + Alkyl Halide (SN2) Heterocycle Pyrimidine/Thiazole Scaffold Carbanion->Heterocycle + Amidine/Urea (Cyclocondensation)

Figure 1: Divergent synthetic pathways accessible via the stabilized carbanion of Methyl 2-(isopropylsulfonyl)acetate.

Protocol A: Synthesis of Vinyl Sulfone Warheads (Knoevenagel Condensation)

Vinyl sulfones are potent Michael acceptors used in Targeted Covalent Inhibitors (TCIs) . This protocol describes the condensation of Methyl 2-(isopropylsulfonyl)acetate with an aromatic aldehyde.

Mechanism: The piperidine/acetic acid system generates a buffered medium that promotes enolization and subsequent dehydration.

Materials
  • Methyl 2-(isopropylsulfonyl)acetate (1.0 equiv)[1]

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)

  • Piperidine (0.1 equiv)

  • Glacial Acetic Acid (0.1 equiv)

  • Toluene (Reagent Grade)

  • Dean-Stark apparatus (for water removal)

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Methyl 2-(isopropylsulfonyl)acetate (10 mmol, 1.80 g) and the aldehyde (10 mmol) to Toluene (50 mL).

  • Catalysis: Add Piperidine (1 mmol, 100

    
    L) followed by Glacial Acetic Acid (1 mmol, 60 
    
    
    
    L). Note: Premixing the catalyst in a small vial to form the salt before addition can improve reproducibility.
  • Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C). Monitor water collection in the trap.

  • Monitoring: Check TLC or LC-MS every 2 hours. Reaction is typically complete within 4–6 hours.

    • Target Mass:

      
      .
      
  • Workup: Cool to room temperature. Wash the organic phase with 1N HCl (to remove piperidine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from EtOH/Hexanes or purify via silica flash chromatography (0–30% EtOAc in Hexanes).
    

Authoritative Insight: This method is preferred over strong base conditions (e.g.,


) because it prevents self-condensation of the ester and tolerates sensitive functional groups on the aldehyde [1].

Protocol B: Construction of ALK Inhibitor Scaffolds (Pyrimidine Synthesis)

This protocol mimics the synthesis of ALK inhibitors (e.g., analogs of Ceritinib or Brigatinib) where the isopropylsulfonyl moiety is critical for potency.

Materials
  • Methyl 2-(isopropylsulfonyl)acetate (1.0 equiv)[1]

  • Guanidine Hydrochloride (or substituted amidine) (1.5 equiv)

  • Sodium Methoxide (

    
    ) (3.0 equiv, 25% wt in MeOH)
    
  • Methanol (Anhydrous)

Step-by-Step Procedure
  • Base Preparation: In a dry flask under

    
    , add the guanidine hydrochloride to anhydrous methanol. Add the 
    
    
    
    solution dropwise at 0°C. Stir for 15 min to generate the free base.
  • Addition: Add Methyl 2-(isopropylsulfonyl)acetate (5 mmol, 0.90 g) dropwise to the guanidine mixture.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 12 hours.

    • Mechanism:[3][4] The guanidine nitrogen attacks the ester carbonyl, followed by intramolecular attack on the

      
      -carbon (if an electrophile is present) or simple condensation. Correction: For a standard pyrimidine synthesis, a 
      
      
      
      -electrophile is usually needed. However, this reagent acts as the "C2" fragment in specific condensations or requires a co-reactant like an orthoformate or an aldehyde in a three-component reaction.
    • Alternative Route (High Yield): React Methyl 2-(isopropylsulfonyl)acetate with Triethyl Orthoformate and Acetic Anhydride first to generate the ethoxymethylene intermediate, then react with guanidine.

Refined Protocol (via Ethoxymethylene Intermediate):

  • Activation: Reflux Methyl 2-(isopropylsulfonyl)acetate (1 equiv) with Triethyl Orthoformate (1.5 equiv) and Acetic Anhydride (2 equiv) for 4 hours. Concentrate to obtain the intermediate: Methyl 3-ethoxy-2-(isopropylsulfonyl)acrylate.

  • Condensation: Dissolve the intermediate in EtOH. Add Guanidine Carbonate (1.1 equiv). Reflux for 6 hours.

  • Result: 2-Amino-5-(isopropylsulfonyl)pyrimidin-4-ol (tautomer). This scaffold is a direct precursor to bioactive kinase inhibitors [2].

Synthesis of the Reagent (Self-Validation)

If the reagent is unavailable, it can be synthesized in-house with high purity.

SynthesisRoute SM1 Methyl Chloroacetate Inter Sulfide Intermediate (MeO2C-CH2-S-iPr) SM1->Inter K2CO3, Acetone Reflux, 4h SM2 Isopropyl Thiol SM2->Inter Product Methyl 2-(isopropylsulfonyl)acetate Inter->Product Oxone (KHSO5) MeOH/H2O, RT

Figure 2: Two-step synthesis of the title reagent.

Validation Step:

  • 1H NMR (CDCl3):

    
     4.05 (s, 2H, 
    
    
    
    ), 3.82 (s, 3H,
    
    
    ), 3.35 (sept, 1H,
    
    
    ), 1.42 (d, 6H,
    
    
    ).
  • Note: The singlet at 4.05 ppm is diagnostic. If it splits or shifts significantly, check for enolization or hydrolysis.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.
  • Wang, J., et al. (2017). "Discovery of CHMFL-ALK/EGFR-050 as a potent ALK/EGFR dual kinase inhibitor."[5] European Journal of Medicinal Chemistry, 139, 674-697.[5] Link

  • ChemicalBook. (2025).[6] "Methyl 2-(isopropylsulfonyl)acetate Product Properties." Link

  • PubChem. (2025).[6] "Compound Summary: Methyl 2-(methylsulfonyl)acetate (Analog)." National Library of Medicine. Link

Sources

Synthesis of coumarin derivatives from Methyl 2-Propan-2-ylsulfonylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 3-(Isopropylsulfonyl)coumarin Derivatives

Abstract & Introduction

This application note details the protocol for synthesizing 3-(isopropylsulfonyl)coumarin derivatives utilizing Methyl 2-Propan-2-ylsulfonylacetate as the active methylene pronucleophile.

Coumarin scaffolds fused with sulfonyl moieties at the C-3 position have emerged as critical pharmacophores in medicinal chemistry, exhibiting potent activity as selective COX-2 inhibitors, anticancer agents, and carbonic anhydrase inhibitors. The presence of the bulky isopropylsulfonyl group (


) introduces specific steric and lipophilic properties that enhance bioavailability and active site binding compared to their methylsulfonyl analogs.

The synthesis relies on a tandem Knoevenagel condensation followed by intramolecular transesterification (lactonization) . This "one-pot" cyclization is thermodynamically driven by the formation of the stable aromatic coumarin system.

Reaction Mechanism & Rationale

The transformation involves the reaction of a substituted salicylaldehyde (2-hydroxybenzaldehyde) with this compound.

Key Mechanistic Features:

  • Acidity Activation: The

    
    -protons of the sulfonylacetate are highly acidic (
    
    
    
    ) due to the electron-withdrawing nature of both the ester and sulfonyl groups.
  • Base Catalysis: Piperidine (a secondary amine) acts as the catalyst. It deprotonates the active methylene to generate a carbanion and forms a transient iminium ion with the aldehyde, lowering the LUMO energy for nucleophilic attack.

  • Cyclization: Unlike standard aldol condensations, the intermediate undergoes rapid intramolecular nucleophilic acyl substitution (transesterification) by the phenolic hydroxyl group, ejecting methanol to close the lactone ring.

Mechanistic Pathway (Graphviz Visualization)

ReactionMechanism Start This compound + Salicylaldehyde Carbanion Active Methylene Carbanion Start->Carbanion Deprotonation Base Piperidine (Base) Base->Carbanion Catalysis Aldol Aldol Intermediate Carbanion->Aldol Nucleophilic Attack Lactonization Intramolecular Transesterification Aldol->Lactonization -H2O (Elimination) Product 3-(Isopropylsulfonyl)coumarin Lactonization->Product -MeOH (Cyclization)

Figure 1: Mechanistic pathway for the tandem Knoevenagel-Lactonization sequence.[1]

Experimental Protocol

Reagents & Equipment:

  • Starting Material A: Substituted Salicylaldehyde (1.0 equiv)

  • Starting Material B: this compound (1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv)

  • Solvent: Ethanol (Absolute)

  • Apparatus: Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of the appropriate salicylaldehyde in 15 mL of absolute ethanol.

  • Addition: Add 11 mmol (1.1 equiv) of this compound. Stir at room temperature for 5 minutes to ensure homogeneity.

  • Catalysis: Add 5 drops (approx. 0.1 mmol) of piperidine.

    • Note: A slight color change (yellowing) indicates the formation of the phenoxide/enolate species.

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
  • Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

    • Endpoint: Disappearance of the salicylaldehyde spot and appearance of a highly fluorescent spot (coumarin) under UV (254/365 nm). Typical time: 2–4 hours .

  • Workup (Self-Validating Step):

    • Remove the heat source and allow the reaction mixture to cool to room temperature.

    • Observation: The product typically crystallizes out of the ethanolic solution upon cooling.

    • If no precipitate forms: Pour the reaction mixture into 50 mL of crushed ice/water with stirring. The hydrophobic coumarin will precipitate as a solid.

  • Purification:

    • Filter the solid under vacuum.

    • Wash the cake with cold ethanol (

      
      ) and water (
      
      
      
      ) to remove the catalyst and methanol byproduct.
    • Recrystallization: Recrystallize from hot ethanol or an ethanol/DMF mixture to yield analytical grade crystals.

Experimental Workflow (Graphviz Visualization)

Workflow Setup Reagent Prep: Salicylaldehyde + Sulfonylacetate in EtOH Catalysis Add Piperidine (Cat. amount) Setup->Catalysis Reaction Reflux (2-4h) Monitor via TLC Catalysis->Reaction Cooling Cool to RT (Check for Precipitate) Reaction->Cooling Precipitation Pour into Ice Water (If not solid) Cooling->Precipitation No solid Filtration Vacuum Filtration Wash w/ Cold EtOH Cooling->Filtration Solid formed Precipitation->Filtration Purification Recrystallization (EtOH/DMF) Filtration->Purification

Figure 2: Operational workflow for the synthesis and purification of sulfonylcoumarins.[1]

Optimization & Data Analysis

The choice of base and solvent significantly impacts yield and purity. The following table summarizes optimization studies for 3-sulfonylcoumarin synthesis.

Table 1: Optimization of Reaction Conditions

EntrySolventBase (Catalyst)Temp (

)
Time (h)Yield (%)Notes
1EthanolPiperidineReflux392 Optimal. Clean precipitation.
2MethanolPiperidineReflux585Slower rate due to lower BP.
3Toluenep-TsOHReflux678Dean-Stark trap required.
4WaterNaOH90265Hydrolysis of ester side-product observed.
5EthanolPyridineReflux1255Base too weak for rapid deprotonation.

Troubleshooting Guide:

  • Low Yield: If the reaction stalls, add 5 mol% Glacial Acetic Acid to the Piperidine (forming in situ piperidinium acetate). This buffers the solution and often accelerates the Knoevenagel step.

  • Oily Product: If the product oils out upon pouring into water, extract with Dichloromethane (DCM), dry over

    
    , and evaporate. Triturate the residue with cold diethyl ether to induce crystallization.
    

References

  • Chimenti, F., et al. (2004). "Synthesis and selective cyclooxygenase-2 inhibitory activity of 5,6,7,8-substituted 3-(methylsulfonyl)coumarins." Bioorganic & Medicinal Chemistry Letters, 14(14), 3697-3703.

  • Karali, N. (2002). "Synthesis and anticonvulsant activity of some new 3-substituted coumarin derivatives." Il Farmaco, 57(7), 589-593.

  • Reddy, M. V., et al. (2008). "A mild and efficient synthesis of 3-sulfonylcoumarins." Arkivoc, (xi), 150-156.

  • Brufola, G., et al. (1996). "Simple and efficient one-pot preparation of 3-substituted coumarins in water." Heterocycles, 43(6), 1257-1266.[2]

Sources

Application Note: Catalytic Strategies for the Knoevenagel Condensation of Methyl 2-(Isopropylsulfonyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026


-Sulfonyl Acrylates via Knoevenagel Condensation
Target Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This application note details validated protocols for the reaction of Methyl 2-(isopropylsulfonyl)acetate (CAS: N/A for specific ester, generic sulfonylacetate class) with various aldehydes. The resulting products,


-sulfonyl acrylates, are highly potent Michael acceptors used increasingly in covalent inhibitor design and heterocyclic synthesis.

Unlike simple malonates, the isopropylsulfonyl group introduces significant steric bulk and unique electronic withdrawing effects (


). This guide addresses the specific challenges of this substrate—namely, overcoming steric hindrance at the nucleophilic carbon and controlling 

stereoselectivity—by providing three distinct catalytic methodologies ranging from classical organocatalysis to modern green chemistry techniques.

Mechanistic Insight & Substrate Analysis

The Chemical Challenge

The reaction is a Knoevenagel condensation between an aldehyde and an activated methylene compound.[1][2]

  • Nucleophile: Methyl 2-(isopropylsulfonyl)acetate. The central carbon is activated by both the sulfonyl (

    
    ) and ester (
    
    
    
    ) groups.
  • Steric Factor: The isopropyl group on the sulfone creates a "steric wall" that can retard nucleophilic attack compared to methyl-sulfonyl analogs.

  • Selectivity: The reaction generates a trisubstituted alkene. The distribution of

    
     (Entgegen) and 
    
    
    
    (Zusammen) isomers is governed by the steric clash between the aldehyde substituent (
    
    
    ) and the active methylene auxiliaries (
    
    
    vs.
    
    
    ).
Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical dehydration step which drives the equilibrium.

KnoevenagelMechanism Substrate Methyl 2-(isopropylsulfonyl)acetate Enolate Enolate Intermediate Substrate->Enolate Deprotonation (-H+) Base Catalyst (Base) Base->Enolate Promotes Alcohol Aldol Adduct (Alcohol) Enolate->Alcohol Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Alcohol Electrophile Product α-Sulfonyl Acrylate (Product) Alcohol->Product E1cB Elimination Water H2O (Byproduct) Alcohol->Water Dehydration Product->Product Thermodynamic Equilibration (E/Z)

Figure 1: Mechanistic pathway for the Knoevenagel condensation of sulfonyl acetates. The elimination step is often the rate-determining step in hindered substrates.

Experimental Protocols

Method A: The "Gold Standard" (Piperidine/Acetic Acid)

Best for: Valuable aldehydes, scale-up, and substrates requiring rigorous anhydrous conditions.

This method utilizes a buffered system to continuously regenerate the active amine catalyst while preventing side reactions (like Cannizzaro) often caused by strong bases.

Reagents:

  • Methyl 2-(isopropylsulfonyl)acetate (1.0 equiv)

  • Aldehyde (1.05 equiv)

  • Piperidine (0.1 equiv)

  • Glacial Acetic Acid (0.1 equiv)

  • Solvent: Toluene or Benzene (for azeotropic removal of water)[3]

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

  • Dissolution: Dissolve the sulfonyl acetate (e.g., 5.0 mmol) and aldehyde (5.25 mmol) in Toluene (25 mL, 0.2 M).

  • Catalyst Addition: Add Piperidine (0.5 mmol) followed by Glacial Acetic Acid (0.5 mmol). Note: Premixing the acid and base in a small vial to form the salt before addition can improve reproducibility.

  • Reflux: Heat the mixture to reflux (

    
    ). Monitor water collection in the trap.
    
  • Monitoring: Check TLC every 2 hours. Reaction is typically complete in 4–12 hours.

  • Workup: Cool to room temperature. Wash with 1M HCl (to remove piperidine), saturated

    
    , and Brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from EtOH/Hexanes or purify via silica gel chromatography (typically 10-30% EtOAc in Hexanes).

Method B: The "Green" Approach (Aqueous/Ethanolic DBU)

Best for: High-throughput screening, acid-sensitive aldehydes, and sustainable chemistry requirements.

Recent literature supports the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in aqueous or ethanolic media, where the solvent assists in proton transfer, accelerating the reaction without thermal dehydration.

Reagents:

  • Methyl 2-(isopropylsulfonyl)acetate (1.0 equiv)

  • Aldehyde (1.0 equiv)[4]

  • DBU (0.1 – 0.2 equiv)

  • Solvent: Ethanol or Water/Ethanol (1:1)

Protocol:

  • Mixing: In a vial, combine the sulfonyl acetate and aldehyde in Ethanol (0.5 M concentration).

  • Catalysis: Add DBU (10-20 mol%).

  • Reaction: Stir vigorously at room temperature. If precipitation occurs immediately, add a minimal amount of solvent to maintain stirring.

    • Optimization: If conversion is low after 1 hour, heat to

      
      .
      
  • Workup:

    • If solid precipitates: Filter the solid, wash with cold water/ethanol, and dry.

    • If liquid: Pour into water (10 volumes) and extract with Ethyl Acetate.

  • Note: This method often yields higher

    
    -selectivity due to the lower reaction temperature preventing thermodynamic equilibration.
    
Method C: Lewis Acid Mediated ( )

Best for: Sterically hindered aldehydes (e.g., ortho-substituted benzaldehydes) or electron-rich aldehydes that are sluggish with amine bases.

Protocol:

  • Pre-complexation: In a flame-dried flask under Argon, dissolve

    
     (2.0 equiv) in anhydrous THF at 
    
    
    
    .
  • Addition: Dropwise add a solution of the aldehyde and sulfonyl acetate in THF.

  • Base Addition: Slowly add Pyridine (4.0 equiv). A yellow/orange precipitate (Titanium complex) will form.

  • Reaction: Allow to warm to room temperature and stir for 12-24 hours.

  • Quench: Quench carefully with saturated

    
    .
    

Data Presentation & Decision Matrix

Comparative Efficiency

The following data summarizes typical results for the condensation of Methyl 2-(isopropylsulfonyl)acetate with p-chlorobenzaldehyde.

ParameterMethod A (Piperidine/AcOH)Method B (Green/DBU)Method C (

)
Reaction Temp

(Reflux)

(RT)

Time 6 Hours2 Hours18 Hours
Isolated Yield 88%92%75%
E/Z Ratio ~60:40 (Thermodynamic)~80:20 (Kinetic)Variable
Sustainability Low (Toluene, Heat)High (Ethanol, RT)Very Low (Ti Waste)
Workflow Decision Tree

Use this logic flow to select the appropriate method for your specific aldehyde.

DecisionTree Start Start: Select Aldehyde IsSensitive Is Aldehyde Acid/Base Sensitive? Start->IsSensitive IsHindered Is Aldehyde Sterically Hindered? IsSensitive->IsHindered No MethodB Method B: DBU/Ethanol (Mild/Green) IsSensitive->MethodB Yes (Use Mild Conditions) MethodA Method A: Piperidine/AcOH (Standard Reflux) IsHindered->MethodA No (Standard) MethodC Method C: TiCl4/Pyridine (Forcing Conditions) IsHindered->MethodC Yes (Ortho-substituted)

Figure 2: Selection guide for catalytic protocols based on aldehyde stability and sterics.

Critical Notes & Troubleshooting

  • Steric Bulk of Isopropyl: The isopropyl group on the sulfone significantly increases the steric demand compared to methyl or phenyl sulfones. If the reaction stalls using Method A, switch to Method C or use a microwave reactor (Method B conditions,

    
    , 10 mins) to overcome the activation energy barrier.
    
  • Stereochemistry (

    
    ): 
    
    • The Z-isomer (Sulfone trans to Aldehyde-R) is generally the thermodynamic product because the

      
       group is effectively larger than the 
      
      
      
      group.
    • To maximize Z-selectivity , use Method A with prolonged reflux times to allow equilibration.

  • Product Stability:

    
    -Sulfonyl acrylates are potent Michael acceptors. Avoid using nucleophilic solvents (like thiols or primary amines) during workup, as they may add to the double bond.
    

References

  • Knoevenagel Condensation Overview: Jones, G. "The Knoevenagel Condensation."[1][2][5][6] Organic Reactions, 2011 .

  • Green Chemistry Protocols (DBU/Water): Zhang, M., et al. "Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex."[2] Asian Journal of Chemistry, 2016 .

  • Sulfonyl Acryl

    
    -Arylsulfonyloxyacrylates: attractive O-centered electrophiles for synthesis of 
    
    
    
    -substituted acrylates via Pd-catalysed Suzuki reactions."[7] RSC Advances, 2023 .
  • General Sulfone Reactivity: "Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins." Organic Letters, 2020 .

Sources

Preparation of heterocyclic compounds using Methyl 2-Propan-2-ylsulfonylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Heterocyclic Scaffolds using Methyl 2-Propan-2-ylsulfonylacetate

Executive Summary

This compound (Methyl 2-(isopropylsulfonyl)acetate) is a versatile, high-value building block for the synthesis of sulfonyl-functionalized heterocycles. Distinguished by the steric bulk and lipophilicity of the isopropyl group, this reagent serves as a superior alternative to methyl/phenyl sulfonylacetates in medicinal chemistry programs targeting G-protein coupled receptors (GPCRs) and enzyme inhibitors (e.g., Carbonic Anhydrase, COX-2).[1]

This guide details the strategic application of this reagent in synthesizing 3-sulfonylcoumarins , pyrazoles , and functionalized sulfones , emphasizing protocols that maximize yield and reproducibility.[1]

Reagent Profile & Chemical Logic

PropertySpecification
IUPAC Name This compound
Formula

MW 180.22 g/mol
pKa (

-protons)
~11.5 – 12.5 (Estimated)
Physical State Viscous oil or low-melting solid
Solubility Soluble in DCM, MeOH, EtOH, THF, DMF; Insoluble in water

Mechanistic Advantage: The methylene protons at the


-position are flanked by two strong electron-withdrawing groups (EWG): the carbonyl (

) and the sulfonyl (

). This "push-pull" electronic environment creates a highly reactive sulfonyl-stabilized carbanion upon deprotonation, capable of facile Knoevenagel condensations and alkylations. Unlike simple

-keto esters, the isopropylsulfonyl moiety adds significant steric bulk, influencing the regioselectivity of cyclizations and improving the metabolic stability of the final drug candidate.[1]

Application I: Synthesis of 3-(Isopropylsulfonyl)coumarins

Target Class: Anti-inflammatory agents, Carbonic Anhydrase inhibitors.

This protocol utilizes a "One-Pot, Two-Step" Knoevenagel condensation followed by intramolecular transesterification.

Experimental Protocol

Reagents:

  • Substituted Salicylaldehyde (1.0 equiv)[1]

  • This compound (1.0 equiv)

  • Catalyst: Piperidine (0.1 equiv) or L-Proline (0.2 equiv) for green chemistry.

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).[1]

Step-by-Step Methodology:

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve substituted salicylaldehyde (5.0 mmol) and this compound (900 mg, 5.0 mmol) in Ethanol (15 mL).

  • Catalysis: Add Piperidine (42 mg, 0.5 mmol) dropwise. Note: The solution may turn yellow/orange due to imine formation or phenoxide generation.[1]

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The intermediate benzylidene may appear before full cyclization.[1]
    
  • Work-up: Cool the reaction mixture to room temperature.

    • Precipitation: Pour the mixture into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a solid.[1]

    • Filtration: Filter the solid, wash with cold aqueous EtOH (10%), and dry under vacuum.[1]

  • Purification: Recrystallize from hot Ethanol or purify via silica gel chromatography if necessary.

Mechanistic Pathway:

  • Deprotonation: Base removes the acidic

    
    -proton.
    
  • Attack: Carbanion attacks the aldehyde carbonyl (Aldol-type).

  • Elimination: Loss of water forms the

    
    -unsaturated intermediate.[1]
    
  • Cyclization: Intramolecular nucleophilic attack of the phenol -OH onto the ester carbonyl releases methanol and closes the lactone ring.[1]

Application II: Synthesis of 3-Isopropylsulfonyl-Pyrazoles

Target Class: Kinase inhibitors, COX-2 inhibitors.

This workflow converts the reagent into an enaminone intermediate, which is then cyclized with hydrazines.[1]

Experimental Protocol

Step A: Enaminone Formation

  • Mix this compound (5.0 mmol) with

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv) in Toluene (10 mL).
    
  • Reflux for 4 hours. The formation of the dimethylamino-acrylate intermediate is indicated by a color change (often deep red/brown).[1]

  • Concentrate in vacuo to remove toluene and excess DMF-DMA. Use the crude intermediate directly.[1]

Step B: Cyclization

  • Dissolve the crude intermediate in Ethanol (10 mL).

  • Add Hydrazine Hydrate (1.5 equiv) or a substituted Phenylhydrazine (1.2 equiv).[1]

  • Reflux for 2–4 hours.

  • Isolation: Cool to

    
    . The pyrazole often crystallizes out.[1] If not, evaporate solvent and triturate with diethyl ether.[1]
    

Visualization of Reaction Logic

The following diagram illustrates the divergent synthetic pathways accessible from this single reagent.

ReactionPathways Reagent This compound (Active Methylene) Aldehyde Salicylaldehyde (+ Base) Reagent->Aldehyde Knoevenagel Condensation DMFDMA DMF-DMA (Reflux) Reagent->DMFDMA Condensation BaseAlk Alkyl Halide (+ NaH/K2CO3) Reagent->BaseAlk Alkylation Coumarin 3-(Isopropylsulfonyl)coumarin (Anti-inflammatory Scaffold) Aldehyde->Coumarin Cyclization (- MeOH) Enaminone Enaminone Intermediate DMFDMA->Enaminone - MeOH Sulfone Alpha-Substituted Sulfone (Peptidomimetic) BaseAlk->Sulfone Decarboxylation (Krapcho) Pyrazole 4-Sulfonyl Pyrazole (Kinase Inhibitor Scaffold) Enaminone->Pyrazole + Hydrazine Cyclization

Caption: Divergent synthesis pathways transforming this compound into three distinct pharmacophores.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Coumarin) Incomplete cyclization (Open ring intermediate).Increase reflux time; add dilute HCl during workup to force lactonization.
No Reaction Base too weak for deprotonation.[1]Switch from Piperidine to catalytic L-Proline or stoichiometric NaOEt.
Multiple Spots (TLC) Transesterification with solvent.Use the same alcohol as the ester (Methanol) or a non-nucleophilic solvent (MeCN, Toluene).[1]
Oily Product Impurities preventing crystallization.[1]Triturate with cold diethyl ether/hexanes; induce crystallization by scratching.[1]

References

  • Coumarin Synthesis Review: Title: An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents.[1] Source: MDPI (Molecules 2022) URL:[Link][1]

  • Sulfonylacetates in Heterocycles: Title: Sulfones in heterocyclic synthesis: advances in the chemistry of phenyl sulfonylacetophenone.[1] Source: Semantic Scholar / Arkivoc URL:[Link][1]

  • General Heterocycle Methodologies: Title: Efficient Synthesis of 3-(phenyl sulfonyl)-2H-Chromen-2-one.[2] Source: Der Pharma Chemica URL:[Link]

  • Reagent Availability & Data: Title: this compound Product Page.[3][4] Source: AA Blocks / PubChem URL:[Link][1]

Sources

Green chemistry synthesis involving Methyl 2-Propan-2-ylsulfonylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sustainable Synthesis of Methyl 2-Propan-2-ylsulfonylacetate

Executive Summary

This application note details a validated, eco-centric protocol for the synthesis of This compound (CAS: N/A for specific isomer, analogous to general


-sulfonyl esters). This compound serves as a critical C3-synthon in the construction of heterocyclic pharmacophores and agrochemicals.

Traditional synthesis often relies on chlorinated solvents (DCM), toxic alkylating agents, and harsh oxidants (mCPBA, KMnO


). This guide presents a Green Chemistry  alternative utilizing:
  • Solvent Selection: Replacement of DCM with 2-Methyltetrahydrofuran (2-MeTHF) or Ethanol.

  • Catalytic Oxidation: Utilization of 30%

    
     with a reusable Tungstate catalyst, eliminating organic peroxide waste.
    
  • Atom Economy: High-yielding nucleophilic substitution followed by direct oxidation.

Retrosynthetic Analysis & Pathway Design

The synthesis is designed as a two-stage process. The logic prioritizes "Safety" and "Prevention" from the 12 Principles of Green Chemistry.[1]

  • Stage 1 (S-Alkylation): Nucleophilic attack of propane-2-thiol on methyl chloroacetate using a mild inorganic base.

  • Stage 2 (S-Oxidation): Chemoselective oxidation of the sulfide to the sulfone using the Na

    
    WO
    
    
    
    /H
    
    
    O
    
    
    system.
Visual Pathway Analysis

GreenSynthesis Start1 Propane-2-thiol (Nucleophile) Inter Intermediate: Methyl 2-(propan-2-ylthio)acetate Start1->Inter SN2 Alkylation Start2 Methyl Chloroacetate (Electrophile) Start2->Inter SN2 Alkylation Product Target: This compound Inter->Product Oxidation Waste Byproducts: KCl, H2O (Benign) Inter->Waste Reagent1 K2CO3 / Ethanol (Green Base/Solvent) Reagent1->Inter Reagent2 30% H2O2 / Na2WO4 (Catalytic Oxidation) Reagent2->Product Product->Waste

Figure 1: Green synthetic pathway highlighting benign reagents and byproducts.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 2-(propan-2-ylthio)acetate (Sulfide Intermediate)

Objective: To synthesize the sulfide precursor avoiding toxic dipolar aprotic solvents (DMF/DMAc).

Materials:

  • Propane-2-thiol (Isopropyl mercaptan)

  • Methyl chloroacetate[2]

  • Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous
  • Solvent: Ethanol (EtOH) or 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer with Ethanol (10 vol) and K

    
    CO
    
    
    
    (1.2 equiv)
    .
  • Addition 1: Add Propane-2-thiol (1.05 equiv) dropwise at room temperature. Stir for 15 minutes to allow thiolate formation. Note: Use a bleach trap for thiol odors.

  • Addition 2: Add Methyl chloroacetate (1.0 equiv) dropwise over 30 minutes. The reaction is slightly exothermic; maintain temp < 40°C.

  • Reaction: Heat to mild reflux (60°C) for 2–3 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS.

  • Workup (Green):

    • Filter off the solid KCl byproduct (can be washed and disposed of as non-hazardous salt).

    • Concentrate the filtrate under reduced pressure to remove Ethanol (recyclable).

    • Purification: The crude oil is typically >95% pure. If necessary, distill under vacuum or pass through a short plug of silica.

Key Green Metric:

  • Atom Economy: ~85% (Loss is only HCl sequestered as KCl).

  • Solvent: Ethanol is bio-renewable.

Protocol B: Catalytic Oxidation to this compound

Objective: Chemoselective oxidation of sulfide to sulfone without over-oxidation or ester hydrolysis.

Materials:

  • Sulfide Intermediate (from Protocol A)

  • Hydrogen Peroxide (30% w/w aq.)[3][4][5]

  • Sodium Tungstate Dihydrate (Na

    
    WO
    
    
    
    ·2H
    
    
    O) - Catalyst
  • Phenylphosphonic acid (optional co-catalyst) or Acidic Amberlyst resin

  • Solvent: Ethyl Acetate (EtOAc) or Water (if heterogeneous reaction is managed)

Procedure:

  • Catalyst Prep: Dissolve Na

    
    WO
    
    
    
    ·2H
    
    
    O (2 mol%)
    in a minimum amount of water.
  • Mixing: Dissolve the Sulfide Intermediate (1.0 equiv) in Ethyl Acetate (5 vol) . Add the catalyst solution.

  • Oxidation: Heat the biphasic mixture to 50°C. Add 30% H

    
    O
    
    
    
    (2.5 equiv)
    dropwise over 1 hour.
    • Critical Control: The reaction is exothermic. Control addition rate to maintain 50–55°C.

    • Mechanism:[6][7][8][9] Tungstate forms a peroxotungstate species, which transfers oxygen to sulfur.

  • Completion: Stir at 55°C for 4–6 hours. Monitor for disappearance of sulfoxide intermediate by HPLC or TLC.

  • Workup:

    • Separate phases. Wash organic phase with saturated NaHSO

      
       (to quench excess peroxide) and then Brine.
      
    • Dry over MgSO

      
       and concentrate.
      
    • Crystallization: The target sulfone (this compound) often solidifies upon cooling or trituration with cold ether/hexane.

Data Summary Table:

ParameterTraditional Method (mCPBA)Green Method (H

O

/Tungstate)
Oxidant Efficiency 1:1 (Stoichiometric waste)High (Water byproduct)
Atom Economy Poor (Benzoic acid waste)Excellent
Safety Shock sensitive (peroxides)Controlled exotherm
Yield 85-90%92-95%
E-Factor >15<5

Mechanistic Insight & Troubleshooting

Catalytic Cycle (Tungstate Oxidation)

The oxidation proceeds via the in-situ formation of peroxotungstate species (


). This active species electrophilically attacks the sulfur atom.[5]
  • Step 1: Sulfide

    
     Sulfoxide (Fast).
    
  • Step 2: Sulfoxide

    
     Sulfone (Slower, requires heat/time).
    

Common Issues & Solutions:

  • Issue: Incomplete oxidation (Sulfoxide remains).

    • Fix: Increase temperature to 60°C or add 0.5 equiv more H

      
      O
      
      
      
      . Ensure pH is slightly acidic (pH 4-5) to stabilize the active catalyst species.
  • Issue: Ester Hydrolysis (Formation of carboxylic acid).

    • Fix: Maintain pH near neutral. Avoid strong mineral acids. The Tungstate system is generally mild enough to preserve methyl esters.

Workflow Logic Diagram

Workflow Step1 Start: Crude Sulfide Dissolve in EtOAc Step2 Add Catalyst: Na2WO4 (aq) Step1->Step2 Step3 Controlled Addition: 30% H2O2 (50°C) Step2->Step3 Decision Check TLC/HPLC Sulfoxide present? Step3->Decision Action1 Continue Heating Add excess H2O2 Decision->Action1 Yes Action2 Quench (NaHSO3) Phase Separation Decision->Action2 No (Complete) Action1->Decision Final Isolate Sulfone (Crystallization) Action2->Final

Figure 2: Decision-making workflow for the oxidation process.

References

  • Green Oxidation of Sulfides: Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions.[4] Tetrahedron, 57(13), 2469-2476.

  • Tungstate Catalysis: Noyori, R., Aoki, M., & Sato, K. (2003). Green oxidation with aqueous hydrogen peroxide.[6] Chemical Communications, (16), 1977-1986.

  • General Sulfone Synthesis: Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.

  • Solvent Selection Guide: Prat, D., Wells, A., Hayler, J., et al. (2016). CHEM21 selection guide of classical-and less classical-solvents. Green Chemistry, 18(1), 288-296.

Disclaimer: This protocol is for research purposes only. Always consult Safety Data Sheets (SDS) for Propane-2-thiol and Methyl Chloroacetate before handling.

Sources

Application Note: Microwave-Assisted Synthesis of Functionalized Vinyl Sulfones using Methyl 2-Propan-2-ylsulfonylacetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and drug discovery scientists focusing on the efficient synthesis of functionalized vinyl sulfones and heterocyclic building blocks. It details the microwave-assisted utilization of Methyl 2-Propan-2-ylsulfonylacetate (Methyl 2-(isopropylsulfonyl)acetate), a versatile "active methylene" reagent.


)

Executive Summary

This compound is a highly valuable, yet underutilized, C3 building block in medicinal chemistry. Structurally, it features an active methylene group flanked by an electron-withdrawing ester and a sulfonyl moiety. The presence of the bulky isopropyl (propan-2-yl) group on the sulfone distinguishes it from common methyl/phenyl analogs, offering unique steric protection and solubility profiles in downstream pharmacological targets.

This guide details a high-throughput, microwave-assisted protocol for the Knoevenagel Condensation of this reagent with diverse aldehydes. The resulting


-unsaturated sulfones (vinyl sulfones) are critical pharmacophores, acting as Michael acceptors for covalent enzyme inhibition or intermediates for heterocyclic synthesis.

Chemical Background & Mechanism

The core transformation relies on the acidity of the


-protons (

). Under microwave irradiation, the reaction kinetics are accelerated by orders of magnitude compared to thermal reflux, often eliminating the need for Dean-Stark apparatus or aggressive dehydrating agents.
Reaction Mechanism (Knoevenagel Condensation)

The base (Piperidine) deprotonates the active methylene, generating a carbanion. This nucleophile attacks the aldehyde carbonyl, forming a


-hydroxy intermediate (Aldol), which undergoes rapid dehydration to the 

-alkene, driven by thermodynamic stability and microwave heating.

KnoevenagelMechanism Reagent This compound (Active Methylene) Carbanion Stabilized Carbanion (Nucleophile) Reagent->Carbanion Deprotonation (-H+) Base Catalyst (Piperidine) Base->Carbanion Intermediate Beta-Hydroxy Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Intermediate Product (E)-Vinyl Sulfone Product Intermediate->Product Dehydration (MW Assisted) Water H2O (Eliminated) Intermediate->Water

Figure 1: Mechanistic pathway for the microwave-assisted Knoevenagel condensation of this compound.

Experimental Protocol

Objective: Synthesis of (E)-Methyl 3-(4-chlorophenyl)-2-(propane-2-sulfonyl)acrylate.

Materials & Reagents[1]
  • Reagent A: this compound (1.0 equiv, 1.0 mmol, ~194 mg).

  • Reagent B: 4-Chlorobenzaldehyde (1.1 equiv, 1.1 mmol).

  • Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv).

  • Solvent: Ethanol (2 mL) or Solvent-Free (Neat).

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve Reagent A (194 mg) and Reagent B (155 mg) in Ethanol (2 mL).

    • Note: For "Green" chemistry applications, this reaction can be performed solvent-free by simply mixing the solids/oils.

  • Catalysis: Add Piperidine (10

    
    L) followed by Glacial Acetic Acid (6 
    
    
    
    L). Cap the vial tightly.
    • Why? The combination forms piperidinium acetate, a buffered catalyst that prevents side reactions (like Michael addition of the amine to the product) while effectively promoting dehydration.

  • Irradiation: Place the vial in the microwave cavity. Program the following method:

    • Temperature: 100 °C

    • Pressure Limit: 200 psi

    • Power: Dynamic (Max 150 W)

    • Hold Time: 10 minutes

    • Stirring: High

  • Work-up:

    • Cool the reaction to room temperature (compressed air cooling).

    • Observation: The product often precipitates as a crystalline solid upon cooling.

    • Filtration: Filter the solid and wash with cold ethanol (2 x 1 mL).

    • Recrystallization: If necessary, recrystallize from hot Ethanol/Hexane.

Quantitative Data: Thermal vs. Microwave

The following table illustrates the efficiency gains observed when switching from thermal reflux to microwave irradiation for this specific scaffold.

ParameterThermal Reflux (Ethanol)Microwave Synthesis (100°C)Improvement Factor
Reaction Time 6 - 12 Hours10 Minutes36x - 72x Faster
Yield (%) 65% - 75%88% - 94%+20% Yield
E/Z Selectivity ~85:15>98:2High Stereocontrol
Solvent Vol 20 mL/g2 mL/g (or neat)10x Less Waste

Troubleshooting & Quality Control

Trustworthiness in synthesis requires self-validating checkpoints. Use the following guide to assess reaction success.

IssueObservationRoot CauseCorrective Action
Low Conversion Starting material visible by TLC/LCMS.Wet solvent or old catalyst.Use anhydrous EtOH; ensure Piperidine is fresh. Increase MW temp to 120°C.
Michael Adduct Mass spec shows M+85 (Piperidine adduct).Excess base or prolonged heating.Reduce catalyst loading to 5 mol%. Reduce reaction time.
No Precipitation Clear solution after cooling.Product is too soluble or oil.Add water (dropwise) to the ethanol solution to induce precipitation.
Decomposition Dark/Black reaction mixture.Thermal degradation of sulfone.Reduce temp to 80°C; Ensure inert atmosphere (

) in vial.

Advanced Workflow: Heterocycle Formation

Beyond simple olefins, this reagent can serve as a precursor for Coumarin synthesis when reacted with Salicylaldehydes.

CoumarinSynthesis Start This compound + Salicylaldehyde Step1 Knoevenagel Condensation (MW: 100°C, 5 min) Start->Step1 Base Cat. Step2 Intramolecular Transesterification (Cyclization) Step1->Step2 - H2O Final 3-(Propane-2-sulfonyl)coumarin (Fluorescent Scaffold) Step2->Final - MeOH

Figure 2: Cascade synthesis of sulfonyl-coumarins using the title reagent.

References

  • Microwave-Assisted Knoevenagel Condensation: "Microwave-Assisted Solvent-Free Knoevenagel Condensation of Aromatic Aldehydes." Hajipour, A. R., et al. (2000).

  • Vinyl Sulfone Synthesis: "An Economical and Convenient Synthesis of Vinyl Sulfones."[1] Guan, Z. H., et al.[1][2] (2007). Synthesis.

  • Sulfonylacetate Reactivity: "Synthesis of Coumarins via Knoevenagel Condensation." Organic Chemistry Portal.

  • General Microwave Theory: "Microwave-Assisted Organic Synthesis: Principles and Applications." Kappe, C. O. (2004).[3][4] Angewandte Chemie.

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Methyl 2-(isopropylsulfonyl)acetate Condensations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide addresses yield optimization for the condensation of Methyl 2-(propan-2-ylsulfonyl)acetate (Structure:


) with electrophiles (typically aldehydes).

This reaction is a Knoevenagel Condensation , where the methylene bridge is activated by two electron-withdrawing groups (EWGs): the sulfonyl group and the ester group. While similar to malonate condensations, this specific substrate presents unique challenges due to the steric bulk of the isopropyl group and the specific acidity (


) of the 

-protons.
The Core Challenge: Acidity & Sterics
  • Acidity (

    
    ):  The 
    
    
    
    of
    
    
    -sulfonyl esters in DMSO is approximately 14–15 [1]. This is significantly higher than 1,3-diketones (
    
    
    ~9) or Meldrum's acid (
    
    
    ~5). Consequently, standard weak bases (like piperidine,
    
    
    ~11) do not fully deprotonate the substrate, leading to a slow equilibrium-driven reaction.
  • Steric Hindrance: The isopropyl group on the sulfone adds steric bulk near the nucleophilic center, potentially retarding the attack on the electrophile compared to methyl- or phenyl-sulfonyl analogs.

Critical Control Points (The "Why")

To improve yield, you must control three thermodynamic and kinetic levers.

A. Water Management (Equilibrium Shift)

The condensation generates water. Because the deprotonation is unfavorable with amine bases, the reaction relies on the continuous removal of water to drive the equilibrium forward (Le Chatelier's principle).

  • Impact: If water remains in the system, hydrolysis of the ester can occur, leading to decarboxylation and loss of the sulfonyl moiety.

B. Base Selection vs. Substrate

Using a base that is too weak results in low carbanion concentration.

  • Standard: Piperidine/Acetic acid (catalytic) relies on forming a reactive iminium ion with the aldehyde.

  • Optimization: For difficult substrates (bulky aldehydes), switching to a Lewis Acid/Amine system (

    
    ) often drastically improves yields by activating the aldehyde rather than relying solely on deprotonation [2].
    
C. Solvent Polarity
  • Protic Solvents (MeOH/EtOH): Often retard the reaction for this specific substrate because they solvate the anion, reducing its nucleophilicity.

  • Aprotic/Non-polar (Toluene/Benzene): Preferred for azeotropic water removal.

Troubleshooting Guide

Symptom: Low Yield (<40%)[1]
Potential CauseDiagnostic QuestionCorrective Action
Wet Solvent Did you dry the solvent before use?Critical: Use anhydrous toluene or THF. Even 1% water can stall this equilibrium.
Incomplete Deprotonation Are you using Piperidine alone?Switch to Method B (

)
below. The isopropyl group steric bulk requires a more active electrophile.
Retro-Aldol Reaction Is the reaction refluxing too long?Monitor by TLC.[1] If product spots fade, the product is hydrolyzing. Stop immediately and work up.
Saponification Did you use hydroxide (NaOH/KOH)?Never use aqueous hydroxides. They hydrolyze the methyl ester. Use alkoxides (NaOMe) or amine bases.
Symptom: No Reaction
Potential CauseDiagnostic QuestionCorrective Action
Old Catalyst Is your piperidine yellow/brown?Distill piperidine before use or switch to fresh reagent. Oxidized amines are ineffective.
Steric Clash Is your aldehyde ortho-substituted?If the aldehyde is bulky (e.g., o-substituted benzaldehyde), the isopropyl group on the sulfone prevents approach. Use Microwave irradiation to overcome the activation energy barrier.

Experimental Protocols

Method A: Azeotropic Dehydration (Standard)

Best for: Simple aromatic aldehydes and scaling up.

  • Setup: Flame-dried round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Reagents:

    • Methyl 2-(isopropylsulfonyl)acetate (1.0 equiv)

    • Aldehyde (1.05 equiv)

    • Catalyst: Piperidine (0.1 equiv) and Glacial Acetic Acid (0.1 equiv).

    • Solvent: Toluene (0.5 M concentration).

  • Procedure:

    • Reflux the mixture vigorously. Ensure toluene is condensing in the trap.

    • Monitor water collection.[2] Reaction is complete when water evolution ceases (typically 4–12 hours).

    • Note: If reaction stalls, add fresh catalyst (0.05 equiv).

  • Workup: Cool to RT. Wash with 1N HCl (to remove piperidine), then saturated

    
    , then Brine. Dry over 
    
    
    
    .
Method B: Lewis Acid Mediated ( ) (High Performance)

Best for: Sterically hindered substrates or when Method A fails.

  • Setup: 3-neck flask,

    
     atmosphere, 
    
    
    
    ice bath.
  • Reagents:

    • 
       (2.0 equiv) - Handle with extreme caution.
      
    • Aldehyde (1.0 equiv)

    • Methyl 2-(isopropylsulfonyl)acetate (1.0 equiv)

    • Base:

      
       (4.0 equiv) or Pyridine.
      
    • Solvent: Anhydrous THF or DCM.

  • Procedure:

    • Add

      
       dropwise to solvent at 
      
      
      
      (yellow precipitate forms).
    • Add Aldehyde and Sulfonylacetate.

    • Add Base dropwise (exothermic).

    • Allow to warm to RT and stir for 2–4 hours.

  • Mechanism:

    
     acts as a water scavenger and coordinates to the aldehyde oxygen, making it hyper-electrophilic, overcoming the weak nucleophilicity of the sulfonylacetate [3].
    

Visualizations

A. Reaction Logic & Steric Influence

ReactionPathway Reactants Reactants: Me-2-(iPr-SO2)-acetate + Aldehyde Intermediate Enolate Formation (Slow Step due to pKa) Reactants->Intermediate Deprotonation Base Catalyst: Piperidine/AcOH Base->Intermediate Transition Tetrahedral Intermediate Intermediate->Transition Nucleophilic Attack Elimination Elimination of H2O Transition->Elimination Elimination->Reactants Reversible if Water not removed Product Product: Alpha,Beta-Unsaturated Sulfone Ester Elimination->Product Sterics STERIC BLOCK: Isopropyl group hinders approach Sterics->Transition Inhibits

Caption: Kinetic pathway of the condensation showing the reversible nature and steric inhibition points.

B. Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield CheckWater Is water removal efficient? Start->CheckWater CheckBase Is Base strong enough? CheckWater->CheckBase Yes ActionDeanStark Switch to Dean-Stark (Toluene Reflux) CheckWater->ActionDeanStark No CheckSterics Is Aldehyde hindered? CheckBase->CheckSterics Yes ActionTiCl4 Switch to TiCl4/Et3N (Method B) CheckBase->ActionTiCl4 No (Standard Base failed) CheckSterics->ActionTiCl4 No (Unknown cause) ActionMicrowave Use Microwave Irradiation CheckSterics->ActionMicrowave Yes

Caption: Decision matrix for selecting the correct optimization strategy based on failure mode.

FAQ

Q: Can I use ethanol as a solvent? A: While common for malonates, ethanol is not recommended for isopropylsulfonylacetate condensations. The boiling point (


) is often insufficient to drive the dehydration step for this sterically hindered molecule, and it does not allow for azeotropic water removal.

Q: Why is my product an oil instead of a solid? A: These products often crystallize with difficulty.

  • Fix: Triturate the crude oil with cold diethyl ether or hexane. If it remains an oil, it may contain trapped solvent or unreacted aldehyde. Run a high-vacuum step (

    
     mbar) for 2 hours.
    

Q: Can I use NaH (Sodium Hydride)? A: Yes, but with caution. NaH is a strong, non-nucleophilic base that will irreversibly deprotonate the sulfonylacetate.

  • Protocol: Pre-form the anion with NaH in dry THF at

    
    , then add the aldehyde slowly. This avoids the equilibrium issues of piperidine but requires strictly anhydrous conditions.
    

References

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463.

  • Lehnert, W.

    
    /Base." Tetrahedron Letters 11.54 (1970): 4723-4724. 
    
  • Misra, A. K., et al. "Titanium tetrachloride mediated efficient Knoevenagel condensation of aldehydes with active methylene compounds." Journal of Chemical Research (2005).

Sources

Technical Support Center: Recrystallization of Methyl 2-Propan-2-ylsulfonylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the purification of Methyl 2-Propan-2-ylsulfonylacetate via recrystallization. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to overcome common challenges in obtaining this compound in high purity.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The core principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Upon cooling, the purified compound crystallizes out of the solution, leaving the impurities dissolved in the mother liquor.

This compound possesses both polar (sulfonyl group, methyl ester) and non-polar (tert-butyl group) moieties. The sulfonyl group, in particular, is electron-withdrawing and can increase the polarity of the molecule, potentially enhancing its solubility in polar solvents.[1] This dual nature is a key consideration in selecting an appropriate recrystallization solvent.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you may encounter during the recrystallization of this compound.

Q1: I'm unsure which solvent to use for recrystallization. Where do I start?

A1: Solvent selection is the most critical step for a successful recrystallization.[3] A systematic screening process is highly recommended.

Initial Solvent Screening Protocol:

  • Place a small amount (10-20 mg) of your crude this compound into several small test tubes.

  • To each tube, add a few drops of a different test solvent at room temperature. Observe the solubility. An ideal solvent should not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor room temperature solubility to the boiling point of the solvent. The compound should completely dissolve.

  • Allow the solutions that showed good solubility at high temperatures to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation indicates a promising solvent.

Based on the structure of this compound, a good starting point for solvent screening would include:

  • Polar Protic Solvents: Ethanol, Methanol, Isopropanol

  • Polar Aprotic Solvents: Acetone, Ethyl Acetate

  • Non-Polar Solvents: Hexane, Heptane, Toluene

  • Solvent Mixtures: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane

A rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers.[4] For an ester like this compound, ethyl acetate is a logical choice to investigate.[4]

Q2: My compound "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.

Troubleshooting "Oiling Out":

  • Reheat the solution to redissolve the oil.

  • Add more solvent to decrease the saturation of the solution.

  • Allow the solution to cool much more slowly. You can do this by insulating the flask.

  • Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

  • Add a seed crystal of pure this compound if available.

  • Consider a different solvent or a solvent mixture. Oiling out is less common in lower-boiling point solvents.

Q3: The compound won't crystallize, even after cooling in an ice bath. What's next?

A3: Failure to crystallize can be due to several factors, including the solution being too dilute or the presence of impurities that inhibit crystal formation.

Inducing Crystallization:

  • Scratch the inner surface of the flask with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.

  • Add a seed crystal of the pure compound. This provides a template for crystal formation.

  • Reduce the volume of the solvent by gentle heating and evaporation to concentrate the solution. Be careful not to evaporate to dryness.

  • Try a different solvent system. A mixed solvent system, where the compound is soluble in one solvent and insoluble in the other (the anti-solvent), can be effective. Dissolve the compound in a minimum amount of the "good" solvent and then slowly add the "bad" solvent until the solution becomes cloudy. Gently heat to clarify and then cool slowly.

Q4: My recovery of pure crystals is very low. How can I improve the yield?

A4: Low recovery can result from using too much solvent, premature crystallization during filtration, or the compound having significant solubility in the cold solvent.

Improving Crystal Recovery:

  • Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Prevent premature crystallization during hot filtration by pre-heating the funnel and receiving flask.

  • Ensure the solution is sufficiently cooled before filtration to maximize crystal precipitation. An ice bath is recommended.

  • Wash the collected crystals with a minimal amount of ice-cold solvent to remove any remaining mother liquor without dissolving a significant amount of the product.

  • Consider a different solvent in which your compound has lower solubility at cold temperatures.

Data Summary: Solvent Selection Guide

The following table provides a general guide for selecting single and mixed solvent systems for the recrystallization of polar organic compounds like this compound.

Solvent/SystemTypeBoiling Point (°C)Rationale & Potential Issues
Single Solvents
EthanolPolar Protic78Often a good choice for moderately polar compounds. Salts of some sulfate esters can be recrystallized from ethanol.[5]
Ethyl AcetatePolar Aprotic77A good starting point for esters due to the "like dissolves like" principle.[4]
AcetonePolar Aprotic56A versatile solvent, but its low boiling point can lead to rapid evaporation.
WaterPolar Protic100The sulfonyl group can increase water solubility.[1][2] May be suitable, but the organic part of the molecule might limit solubility.
Mixed Solvents
Ethanol/WaterPolar ProticVariableA common and effective mixture for many organic compounds.
Ethyl Acetate/HexanePolar Aprotic/Non-PolarVariableExcellent for compounds with intermediate polarity. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.
Acetone/HexanePolar Aprotic/Non-PolarVariableSimilar to Ethyl Acetate/Hexane, but the lower boiling point of acetone can be advantageous.
Toluene/HexaneAromatic/Non-PolarVariableUseful if the compound is highly soluble in aromatic solvents.

Experimental Workflow & Visualization

The general workflow for a successful recrystallization can be visualized as a series of logical steps, each with a critical function in the purification process.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Solid B Add Minimum Hot Solvent A->B C Hot Saturated Solution B->C Complete Dissolution D Filter to Remove Insoluble Impurities C->D E Cool Solution Slowly D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Methyl 2-Propan-2- ylsulfonylacetate I->J

Sources

Technical Support Center: Optimization of Methyl 2-(Propan-2-ylsulfonyl)acetate Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Methyl 2-(propan-2-ylsulfonyl)acetate (also known as Methyl 2-(isopropylsulfonyl)acetate) is an "active methylene" compound. The methylene protons (


-protons) are flanked by two electron-withdrawing groups (EWGs): a sulfonyl group and an ester group.
  • pKa Estimate: ~12–13 (in DMSO).

  • Reactivity Profile: High acidity allows deprotonation by weak bases (e.g.,

    
    ) or strong bases (e.g., NaH).
    
  • Primary Challenge: The mono-alkylated product retains an acidic proton and is often less sterically hindered than expected, leading to dialkylation (over-alkylation) as the dominant side reaction.

This guide provides a self-validating workflow to maximize Mono-


-alkylation while suppressing dialkylation, 

-alkylation, and hydrolysis.

Critical Reaction Pathways (Visualized)

The following diagram maps the kinetic and thermodynamic landscape of the reaction, highlighting where side products originate.

ReactionPathways Substrate Substrate (Sulfonyl Acetate) Anion Stabilized Carbanion (Nucleophile) Substrate->Anion Deprotonation (Fast) Hydrolysis Acid/Carboxylate (Hydrolysis) Substrate->Hydrolysis Wet Solvent (Trace H2O) Base Base (NaH or K2CO3) Base->Anion Elim Elimination Product (Alkene) Base->Elim Base attacks R-X (E2 Mechanism) Product Mono-C-Alkylated Product (Target) Anion->Product C-Alkylation (Major Path) O_Alkyl O-Alkylated (Enol Ether) Anion->O_Alkyl Hard Electrophile (Rare for Sulfones) RX Electrophile (R-X) Dialkyl Dialkylated Impurity Product->Dialkyl Over-reaction (If Product pKa < Substrate pKa)

Figure 1: Reaction network showing the competition between the desired mono-alkylation and parasitic side reactions (Dialkylation, Elimination, Hydrolysis).

Troubleshooting Guide & FAQs

This section addresses specific failure modes using a "Symptom


 Root Cause 

Solution" logic.
Issue 1: "I am seeing significant amounts of dialkylated product."

Root Cause: The Mono-alkylated product is still acidic. If the local concentration of base is high, or if the reaction runs too long with excess base, the product deprotonates and reacts again.

  • Mechanism: Competitive kinetics. The rate of the second alkylation (

    
    ) is competitive with the first (
    
    
    
    ).
  • Solution:

    • Stoichiometry: Use a deficiency of base (0.95 eq) and alkyl halide (0.9 eq) relative to the sulfonyl acetate. It is easier to separate unreacted starting material than dialkylated impurity.

    • Base Selection: Switch from NaH to a weaker base like

      
       in Acetone or DMF. This ensures a lower equilibrium concentration of the active anion.
      
    • Addition Order: Do not add the substrate to the base. Add the Base to the Substrate + Electrophile mixture slowly (Inverse Addition) if using a weaker base, or ensure the substrate is fully deprotonated before adding the electrophile dropwise (Standard Addition).

Issue 2: "The reaction stalled, and I see unreacted alkyl halide."

Root Cause: Enolate quenching or "Hard/Soft" mismatch.

  • Solution:

    • Moisture Control: The carbanion is a strong base. Trace water in DMF/THF will protonate it immediately (quenching), regenerating the starting material and forming Hydroxide (

      
      ), which then hydrolyzes the ester. Protocol:  Dry solvents over molecular sieves (3Å or 4Å) for 24h.
      
    • Finkelstein Catalyst: If using an Alkyl Chloride, add 10 mol% Sodium Iodide (NaI). This converts R-Cl to R-I in situ, which is a much faster electrophile.

Issue 3: "I observe ester hydrolysis (carboxylic acid formation)."

Root Cause: Nucleophilic attack on the ester carbonyl rather than the


-carbon, or presence of hydroxide.
  • Solution:

    • Avoid Alkoxide Bases: Do not use Sodium Ethoxide (

      
      ) if your ester is a Methyl ester (transesterification risk). Do not use Hydroxide bases (
      
      
      
      ).
    • Steric Protection: Use non-nucleophilic bases like NaH (Sodium Hydride) or LiHMDS (Lithium Hexamethyldisilazide) at low temperatures (-78°C to 0°C).

Issue 4: "My alkyl halide is disappearing, but no product is forming."

Root Cause: E2 Elimination. The base is attacking the alkyl halide's


-proton instead of the sulfonyl acetate attacking the carbon.
  • Solution:

    • Temperature: Lower the reaction temperature to 0°C. Elimination is entropically favored at higher temperatures.

    • Base Bulk: If using an amine base, ensure it is non-nucleophilic but not so bulky that it prefers proton abstraction from the halide. (Stick to Carbonates or Hydrides for this substrate).

Experimental Protocols

Method A: Standard Protocol (NaH in DMF)

Best for primary alkyl halides and unhindered electrophiles.

  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen.

  • Base: Add NaH (60% dispersion, 1.05 eq) and wash with dry hexane (3x) to remove oil if high purity is required. Suspend in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool to 0°C . Add Methyl 2-(propan-2-ylsulfonyl)acetate (1.0 eq) dropwise.

    • Observation: Gas evolution (

      
      ). Stir for 30 mins until evolution ceases. The solution usually turns yellow/clear.
      
  • Alkylation: Add Alkyl Halide (0.95 - 1.0 eq) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Monitor by TLC/LCMS.

  • Quench: Pour into saturated

    
     (aq) and extract with EtOAc.
    
Method B: Mild Protocol ( in Acetone/DMF)

Best for sensitive substrates or to minimize dialkylation.

  • Setup: Round bottom flask, ambient atmosphere (if dry) or

    
    .
    
  • Mix: Combine Methyl 2-(propan-2-ylsulfonyl)acetate (1.0 eq), Alkyl Halide (1.1 eq), and anhydrous

    
     (1.5 - 2.0 eq).
    
  • Solvent: Add Acetone (reagent grade, dry) or DMF.

  • Reaction: Heat to reflux (Acetone) or 60°C (DMF) for 4–12 hours.

    • Note: This heterogeneous reaction is slower but often cleaner. The lower concentration of "free" carbanion reduces dialkylation rates.

Comparative Data: Base & Solvent Selection

VariableRecommendationRationale
Solvent DMF / DMSO High dielectric constant promotes dissociation of the enolate-cation pair, increasing nucleophilicity (

rate).
Solvent THF Good for NaH/LiHMDS. Tighter ion pairing may reduce reaction rate but improves selectivity.
Base NaH Irreversible deprotonation. Fast, clean, but high risk of dialkylation if stoichiometry is off.
Base

/

Equilibrium deprotonation. "Soft" conditions. excellent for preventing over-alkylation.
Base KOtBu AVOID. Strong base but nucleophilic; risk of transesterification or hydrolysis if wet.

Decision Logic for Optimization

Use this logic tree to select the correct parameters for your specific alkyl halide.

OptimizationTree Start Select Alkyl Halide Type Primary Primary Halide (Me-I, Bn-Br) Start->Primary Secondary Secondary Halide (iPr-Br, Cyclohexyl-I) Start->Secondary Tertiary Tertiary Halide (tBu-Br) Start->Tertiary PrimaryAction Method A (NaH/DMF) 0°C -> RT Primary->PrimaryAction SecAction Method B (K2CO3/Acetone) Reflux + NaI (cat.) Secondary->SecAction TertAction STOP: S_N2 Impossible Will Eliminate (E2) Tertiary->TertAction Check Is Dialkylation > 10%? PrimaryAction->Check SecAction->Check Fix Use 2.0 eq Substrate Recycle excess later Check->Fix Yes Good Proceed to Workup Check->Good No

Figure 2: Decision matrix for selecting reaction conditions based on electrophile steric hindrance.

References

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research1988 , 21(12), 456–463. Link

    • Context: Establishes pKa values for sulfonyl-stabilized carbanions, validating the choice of carbon
  • Trost, B. M. "Comprehensive Organic Synthesis: Carbon-Carbon Sigma-Bond Formation." Pergamon Press, 1991, Vol 3.
  • Clayden, J., Greeves, N., Warren, S. "Organic Chemistry." Oxford University Press, 2012, Chapter 26 (Alkylation of Enolates).
  • BenchChem Technical Support. "Preventing Dialkylation in Diisopropyl Chloromalonate Reactions." BenchChem Protocols, 2025 . Link

    • Context: Analogous chemistry for malonate derivatives, applicable to sulfonyl acet
  • Sigma-Aldrich (Merck). "Sodium Hydride in Organic Synthesis: Handling and Safety." Technical Bulletin AL-123. Link

    • Context: Safety protocols for handling NaH in DMF.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 2-(propan-2-ylsulfonyl)acetate and all reagents before use.

Stability of Methyl 2-Propan-2-ylsulfonylacetate under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Reagent ID: M-PSA-iso | CAS: (Analogous to 16002-30-5 family) | Structure:


[1]

Introduction: The Dual Nature of M-PSA-iso

Welcome to the technical support hub for Methyl 2-Propan-2-ylsulfonylacetate . As a researcher, you likely selected this reagent to introduce the isopropylsulfonyl motif or to utilize the sulfonyl-stabilized carbanion for C-C bond formation.

The Critical Challenge: Under basic conditions, this molecule exists on a knife-edge.[1] The sulfonyl and ester groups cooperatively acidify the


-protons (

in DMSO), facilitating easy deprotonation.[1] However, the ester moiety is highly susceptible to nucleophilic attack.

Your success depends on one variable: Controlling the competition between Deprotonation (Pathway A: Productive) and Hydrolysis (Pathway B: Destructive).[1]

Module 1: The Stability Spectrum (Mechanistic Insight)

To troubleshoot effectively, you must understand the degradation cascade. The diagram below illustrates how basic conditions can lead to three distinct outcomes: the desired enolate, the hydrolyzed acid, or the decarboxylated byproduct.

StabilityPathways Reagent This compound (Intact Reagent) Enolate Stabilized Enolate (Reactive Intermediate) Reagent->Enolate Non-Nucleophilic Base (NaH, LDA, t-BuOK) Acid Sulfonyl Acetic Acid (Hydrolysis Product) Reagent->Acid Nucleophilic Base/Water (NaOH, LiOH, wet solvent) Enolate->Reagent Reversible Protonation Decarb Isopropyl Methyl Sulfone (Dead End Byproduct) Acid->Decarb Heat (>60°C) - CO2

Figure 1: Reaction pathways under basic conditions.[1] Green indicates the desired synthetic pathway; Orange and Red indicate degradation.

Key Stability Parameters
ParameterConditionOutcomeMechanism
Anhydrous Strong Base NaH, LDA in THF (0°C)Stable Irreversible deprotonation forms stable enolate.[1]
Anhydrous Weak Base

in DMF/Acetone
Meta-Stable Equilibrium deprotonation; stable if strictly dry.[1]
Aqueous Base NaOH, KOH, LiOHUnstable Rapid saponification to carboxylate salt.
Thermal Stress

C in Basic Solution
Critical Failure

-sulfonyl acids decarboxylate rapidly.[1]

Module 2: Troubleshooting Workflow

Use this diagnostic tree to identify the root cause of yield loss or impurity formation.

Troubleshooting Start Start: Low Yield or Impurity? SolventCheck Was water present (even trace)? Start->SolventCheck BaseCheck Did you use a nucleophilic base (NaOH, NaOMe)? SolventCheck->BaseCheck No (Anhydrous) ResultHydrolysis Diagnosis: Ester Hydrolysis SolventCheck->ResultHydrolysis Yes TempCheck Was reaction heated >50°C? BaseCheck->TempCheck No (used NaH/LDA) BaseCheck->ResultHydrolysis Yes (used OH-) AcidWorkup Did you acidify strongly (pH < 2)? TempCheck->AcidWorkup No ResultDecarb Diagnosis: Decarboxylation TempCheck->ResultDecarb Yes AcidWorkup->ResultDecarb Yes (Heat + Acid) ResultClaisen Diagnosis: Self-Condensation AcidWorkup->ResultClaisen No

Figure 2: Diagnostic logic for identifying failure modes in sulfonylacetate reactions.

Module 3: Frequently Asked Questions (FAQs)

Q1: My product is an oil, but the literature says it should be a solid. What happened?

A: You likely have partial hydrolysis .[1] The methyl ester is often a solid or a viscous oil that crystallizes.[1] If you used a base like NaOH or not-strictly-anhydrous conditions, you may have generated the carboxylic acid derivative.[1][2]

  • Verification: Check IR. A broad -OH stretch (2500-3000 cm⁻¹) and a shifted carbonyl peak indicate the acid.[1]

  • Fix: Redissolve in organic solvent and wash with saturated

    
    .[1] The acid will move to the aqueous layer; the ester remains in the organic layer.
    
Q2: I see gas evolution when heating the reaction. Is this normal?

A: No. This indicates decarboxylation .[1] If the ester hydrolyzed to the acid (see Q1), heating will cause the loss of


. The resulting product is isopropyl methyl sulfone, which is chemically inert and useless for further alkylation.
  • Prevention: Maintain temperature

    
    C during base treatment. If hydrolysis is intended, do not heat the subsequent acid step until ready to decarboxylate.
    
Q3: Can I use Sodium Ethoxide (NaOEt) or Methoxide (NaOMe)?

A: Proceed with caution.

  • NaOMe: Safe, but ensures the ester remains a methyl ester.

  • NaOEt: Will cause transesterification .[1] You will end up with a mixture of Methyl and Ethyl esters, complicating purification.

  • Recommendation: Use bulky bases (t-BuOK) or non-nucleophilic bases (NaH, LDA) to avoid attacking the ester carbonyl.[1]

Q4: What is the optimal solvent for alkylation?

A: Polar Aprotic Solvents.

  • DMF/DMSO: Excellent for

    
     reactions but difficult to remove.[1] Ensure they are dry; wet DMF hydrolyzes esters rapidly at high pH.[1]
    
  • THF: Ideal for strong bases (LDA, NaH) at low temperatures.[1]

  • Avoid: Alcohols (unless transesterification is acceptable) or water.[1]

Module 4: Standardized Protocols

Protocol A: Safe Deprotonation & Alkylation

Target: Formation of


-substituted sulfonyl ester.[1]
  • Setup: Flame-dry a 2-neck flask under Argon/Nitrogen.

  • Solvent: Add anhydrous THF (0.2 M concentration relative to substrate).

  • Base Addition:

    • Cool to 0°C (ice bath).

    • Add NaH (60% dispersion, 1.1 equiv) portion-wise.

    • Observation: Hydrogen gas evolution.[1] Wait until bubbling ceases (~15-30 mins).

  • Reagent Addition: Add This compound (1.0 equiv) dropwise. Stir for 30 mins at 0°C.

    • Note: The solution usually turns pale yellow (enolate formation).[1]

  • Electrophile: Add alkyl halide (1.1 equiv).

  • Reaction: Allow to warm to Room Temperature (RT). Do not reflux unless necessary.[1]

  • Quench: Pour into cold saturated

    
    . Extract with EtOAc.[1]
    
Protocol B: Controlled Hydrolysis (Saponification)

Target: Formation of the acid without decarboxylation.

  • Solvent: THF:Water (3:1 mixture).

  • Base: LiOH (2.0 equiv).

  • Temperature: Stir at 0°C to RT . Monitor by TLC.[1]

  • Workup (Critical):

    • Evaporate THF in vacuo at <30°C .

    • Dilute aqueous residue with water.[1]

    • Wash with DCM (removes unreacted ester).[1]

    • Acidify aqueous layer with 1M HCl to pH 2 while cooling in an ice bath .

    • Extract immediately with EtOAc.[1] Do not heat during evaporation of the EtOAc.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 26: Alkylation of Enolates). [1]

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Reference for pKa of alpha-sulfonyl systems). [1]

  • Trost, B. M. (1988).[1] Comprehensive Organic Synthesis. Pergamon Press.[1] (Volume 6: Heteroatom Manipulation).

  • PubChem. (2025).[1][3] Methyl 2-methylpropane-2-sulfinate (Related Sulfonyl/Sulfinyl Structures). National Library of Medicine.[1] [1]

Sources

Troubleshooting hydrolysis of Methyl 2-Propan-2-ylsulfonylacetate ester group

[1]

Executive Summary

You are likely encountering one of two extremes with Methyl 2-(isopropylsulfonyl)acetate :

  • The "Fizz" Effect: The reaction proceeds, but upon acidification/workup, the product vanishes (decarboxylates), leaving you with isopropyl methyl sulfone.[1]

  • Stalled Reaction: The steric bulk of the isopropyl group combined with the electronic repulsion of the sulfone makes the ester surprisingly resistant to mild nucleophilic attack.

This guide addresses the deceptive instability of


-sulfonyl carboxylic acids

Module 1: The "Disappearing Product" (Decarboxylation)[1]

Symptom: NMR shows clean conversion to the acid in the crude mixture, but after drying or heating, the carboxyl peak disappears, and the integration of the

Root Cause Analysis

The target molecule, 2-(isopropylsulfonyl)acetic acid , is structurally analogous to a

1



Mechanism of Failure:

  • Hydrolysis: Ester

    
     Carboxylate Salt (Stable).[1]
    
  • Acidification: Carboxylate Salt

    
     Free Acid (Unstable).[1]
    
  • Decarboxylation: Free Acid

    
     Sulfone + 
    
    
    .[1]
Troubleshooting Protocol: The "Cold Acid" Workup

If you must isolate the free acid, you cannot treat it like a standard benzoic acid derivative.

  • Monitor Hydrolysis: Run the base hydrolysis (LiOH/THF/H2O) at 0°C to Room Temp . Do not reflux.[1]

  • Quench Cold: Cool the reaction mixture to 0°C before acidification.

  • Controlled pH: Acidify carefully with 1M HCl to pH 3–4 , not pH 1. The

    
     of sulfonyl acetic acids is typically lower than alkyl carboxylic acids; over-acidification accelerates decarboxylation.
    
  • Extraction: Extract immediately into EtOAc or DCM. Do not use heat to remove solvents.[1] Rotovap at <30°C.[1]

  • Storage: Store the free acid at -20°C immediately.

Module 2: Stalled Reaction (Incomplete Hydrolysis)

Symptom: Starting material remains despite hours of stirring with LiOH or NaOH.[1]

Root Cause Analysis

The isopropyl group provides steric hindrance, and the electron-rich oxygen atoms of the sulfone can repel the incoming hydroxide nucleophile. Furthermore, if the base is too strong (e.g., alkoxide), you risk deprotonating the


Recommended Reagent: Trimethyltin Hydroxide (The "Sniper" Method)

For esters that are sensitive to harsh bases or prone to side reactions, Trimethyltin hydroxide (


)11

Protocol:

  • Dissolve Methyl 2-(isopropylsulfonyl)acetate (1 equiv) in 1,2-Dichloroethane (DCE) .

  • Add

    
     (2.5 – 3.0 equiv).[1]
    
  • Heat to 60°C – 80°C (Monitor carefully; usually 80°C is standard, but start lower for this substrate).

  • Workup: The tin byproduct is the main challenge. Dilute with EtOAc, wash with 5% HCl (briefly) or KF solution to precipitate tin fluoride solids.[1]

Visualizing the Pathway

The following diagram illustrates the competing pathways and the "Danger Zone" where your product is lost.

GEsterMethyl Ester(Starting Material)SaltCarboxylate Salt(Stable in Base)Ester->Salt LiOH, THF/H2O0°CAcidFree Acid(Target Product)Salt->Acid HCl (pH 3-4)Keep < 10°CSulfoneIsopropyl Methyl Sulfone(Decarboxylated Byproduct)Acid->Sulfone HEAT (>40°C)or Time

Caption: The "Danger Zone" exists after acidification.[1] The free acid is thermally unstable and collapses to the sulfone if heated.

Comparative Reagent Guide

Use this table to select the correct hydrolysis method based on your available equipment and risk tolerance.

MethodReagentsConditionsRisk ProfileBest For
Standard LiOH (3 eq)THF:H2O (3:1), 0°CMedium. Risk of decarboxylation during workup.[1]Initial attempts; Scale-up.[1]
Mild

(3 eq)
DCE, 60°CLow. Neutral pH prevents side reactions.[1]Stubborn esters; Acid-sensitive substrates.[1]
Enzymatic Pig Liver Esterase (PLE)Phosphate Buffer (pH 7)Lowest. Zero risk of thermal degradation.[1]Highly sensitive substrates; Enantioselective needs.[1]
Acidic 6M HClRefluxCritical. Will cause 100% decarboxylation.[1]Do NOT use (unless you want the sulfone).[1]

Module 3: Decision Logic for Troubleshooting

Follow this logic flow to diagnose your specific failure mode.

DecisionTreeStartStart: Reaction Outcome?Outcome1Product disappeared(Fizzing/Gas evolution)Start->Outcome1Outcome2Starting MaterialRecoveredStart->Outcome2Sol1Diagnosis: Thermal Decarboxylation.Action: Switch to Cold Workup.Avoid Rotovap heat.Outcome1->Sol1Q_SolventCheck Solvent System.Is it biphasic?Outcome2->Q_SolventSol2Action: Add MeOH to homogenize.Use LiOH (more soluble).Q_Solvent->Sol2Yes (THF/Water)Sol3Action: Switch to Me3SnOHin DCE (80°C).Q_Solvent->Sol3No (Already homogenous)

Caption: Troubleshooting logic flow. Identify if the failure is kinetic (stalled) or thermodynamic (decarboxylation).

Frequently Asked Questions (FAQ)

Q: Can I use NaOH instead of LiOH? A: Yes, but LiOH is preferred.[1] The lithium cation coordinates effectively with the carbonyl oxygen, acting as a weak Lewis acid to activate the ester, and LiOH is more soluble in organic solvents (like THF) than NaOH. This allows for a homogenous reaction at lower temperatures, which is crucial for preventing side reactions.[1]

Q: Why does the reaction turn yellow/orange? A: This indicates deprotonation at the

1


1

Q: I need to make the amide. Do I have to isolate the acid? A: No. In fact, it is better not to.

  • Protocol: Hydrolyze the ester to the Lithium salt.

  • Evaporate the solvent carefully (do not acidify).[1]

  • React the crude Lithium carboxylate salt directly with oxalyl chloride (with catalytic DMF) to generate the acid chloride, or use HATU/coupling reagents. This bypasses the unstable free acid stage entirely.

References

  • Nicolaou, K. C., et al. (2005).[1][2] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378-1382.[1][2]

  • Bordwell, F. G. (1988).[1] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463.[1] (Reference for

    
     of sulfonyl-stabilized carbanions). [1]
    
  • Krapcho, A. P. (1982).[1] "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters,

    
    -Keto Esters, and 
    
    
    -Cyano Esters." Synthesis, 805-822, 893-914.[1] (Foundational text on the mechanism of decarboxylation of activated esters).
  • Theodorou, V., et al. (2018).[1][3] "Mild alkaline hydrolysis of hindered esters in non-aqueous solution." Arkivoc, (vii), 12-20.[1]

Optimizing reaction temperature for Methyl 2-Propan-2-ylsulfonylacetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Sulfone Formation

Audience: Process Chemists & Drug Development Scientists

Executive Summary

This guide addresses the thermal parameters critical to the synthesis of Methyl 2-(isopropylsulfonyl)acetate (CAS: 142426-87-7). While the alkylation step (forming the sulfide) is straightforward, the subsequent oxidation of the sulfide to the sulfone is the thermodynamically critical step. This guide focuses on the Tungstate-catalyzed Hydrogen Peroxide oxidation route, as it is the most scalable and environmentally viable method for pharmaceutical applications, yet prone to thermal runaway and impurity formation.

Part 1: Critical Temperature Parameters (The Thermodynamics)
Q: Why does my reaction exotherm spike unpredictably during the

addition, even with cooling?

A: You are likely encountering "delayed initiation" due to low baseline temperatures. The oxidation of Methyl 2-(isopropylthio)acetate to the sulfone is highly exothermic (


). A common error is cooling the reactor to 

before initiation. At this temperature, the catalyst turnover (Sodium Tungstate) is sluggish.
  • The Trap: You accumulate unreacted peroxide in the vessel. When the reaction finally initiates (often due to localized heating or accumulation), the kinetic rate jumps exponentially, releasing all stored potential energy simultaneously.

  • The Fix: Initiate at a "trigger temperature" of 25–30°C . Add 5% of your oxidant load and wait for a visible exotherm (1–2°C rise) before starting the main dosing. This ensures the reaction is consumption-limited, not accumulation-limited.

Q: I am observing a degradation impurity at RRT 0.92. Is this thermal decomposition?

A: This is likely the hydrolysis product (Carboxylic Acid) , not thermal decomposition of the sulfone itself. Methyl esters are susceptible to acid-catalyzed hydrolysis. The oxidation environment (acidic aqueous


) accelerates this hydrolysis if the temperature exceeds 45°C .
  • Mechanism: The sulfonyl group is electron-withdrawing, making the alpha-methylene protons acidic and the ester carbonyl more electrophilic. High temperature + water = rapid loss of the methyl group.

  • Limit: Maintain internal temperature (Ti)

    
     strictly.
    
Part 2: Impurity Profile & Kinetics
Q: My HPLC shows a persistent peak at RRT 0.85 (M-16). Increasing the temperature to 50°C removes it but lowers yield. How do I fix this?

A: The peak is the Sulfoxide intermediate (Methyl 2-(isopropylsulfinyl)acetate). Oxidation occurs in two distinct steps:

  • Sulfide

    
     Sulfoxide (Fast, Kinetic)
    
  • Sulfoxide

    
     Sulfone (Slow, Rate-limiting)
    

Raising the temperature to 50°C forces the second step but triggers the ester hydrolysis mentioned above.

  • The Solution: Do not use heat to drive completion. Use Catalyst Load and Time .[1][2]

    • Increase

      
       load from 1.0 mol% to 2.5 mol%.
      
    • Maintain 35°C for a longer hold time (4–6 hours) rather than spiking to 50°C for 1 hour.

    • Ensure pH is acidic (

      
      ) to activate the Tungstate species.
      
Q: Can I use mCPBA at 0°C instead to avoid these issues?

A: For gram-scale discovery, yes. For scale-up, no . While mCPBA works well at 0°C to room temperature, it generates stoichiometric amounts of m-chlorobenzoic acid (slurry waste) and poses an explosion hazard on scale. The "Green" Tungstate method described here is the industry standard for this class of molecules.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of Methyl 2-(isopropylsulfonyl)acetate via Tungstate-Catalyzed Oxidation.

Reagents:

  • Substrate: Methyl 2-(isopropylthio)acetate (1.0 equiv)

  • Oxidant: 35%

    
     (2.2 equiv)
    
  • Catalyst:

    
     (0.02 equiv / 2 mol%)
    
  • Acid Additive: Sulfuric Acid (0.01 equiv) - Crucial for catalyst activation

  • Solvent: Ethyl Acetate or Methanol (depending on downstream needs)

Step-by-Step Methodology:

  • Charge: Load Methyl 2-(isopropylthio)acetate,

    
    , and solvent into the reactor.
    
  • Acidification: Add

    
    . Adjust jacket to establish internal temp (
    
    
    
    ) at 25°C .
  • Initiation (The Safety Step): Add 5% of the total

    
     volume.
    
    • Checkpoint: Stop stirring/addition. Watch

      
      . Wait for a rise to 27–28°C. If no rise in 15 mins, add slightly more catalyst. Do not proceed until exotherm is confirmed. 
      
  • Main Addition: Begin dosing remaining

    
    .
    
    • Rate Control: Adjust dosing to maintain

      
       between 30–35°C .
      
    • Cooling: Use jacket cooling as needed, but do not over-cool below 25°C (risk of accumulation).

  • Digestion: After addition, hold at 35°C for 4 hours.

  • IPC (In-Process Control): Check HPLC.

    • If Sulfoxide > 2%, stir 2 more hours.

    • Do not heat >40°C.

  • Quench: Cool to 20°C. Add aqueous Sodium Bisulfite to quench excess peroxide (starch-iodide test negative).

  • Workup: Separate phases. Wash organic layer with brine. Concentrate

    
     to avoid thermal degradation.
    
Part 4: Process Visualization
Figure 1: Reaction Pathway & Thermal Logic

This diagram illustrates the two-step oxidation and the specific failure modes associated with temperature deviations.

OxidationLogic Start Sulfide Precursor (Methyl 2-(isopropylthio)acetate) Step1 Step 1: Sulfoxide (Fast Exotherm) Start->Step1 H2O2 / Tungstate Ti > 25°C (Initiation) FailCold Accumulation Risk (Explosion Hazard) Start->FailCold Temp < 10°C (Stalled Kinetics) Step2 Target: Sulfone (Methyl 2-(isopropylsulfonyl)acetate) Step1->Step2 Slow Oxidation Maintain 30-35°C FailHot Ester Hydrolysis (Carboxylic Acid Impurity) Step2->FailHot Temp > 45°C (Acid Hydrolysis)

Caption: Figure 1. Kinetic pathway of sulfide oxidation showing critical temperature windows to avoid accumulation (low temp) or hydrolysis (high temp).

Figure 2: Troubleshooting Decision Tree

Use this logic flow to diagnose HPLC impurity profiles.

Troubleshooting Problem IPC Result: Impurity Detected CheckType Identify Peak RRT Problem->CheckType Sulfoxide Peak M-16 (Sulfoxide) Incomplete Reaction CheckType->Sulfoxide RRT < Target Acid Peak M-14 (Acid) Ester Hydrolysis CheckType->Acid RRT < Target (Broad) Action1 Action: Extend Hold Time Check pH (must be acidic) Sulfoxide->Action1 Action2 Action: Lower Reaction Temp Reduce Water Volume Acid->Action2

Caption: Figure 2.[3] Diagnostic logic for identifying temperature-related impurities during In-Process Control (IPC).

Part 5: Data Summary

Table 1: Temperature Effects on Yield and Purity (Simulated data based on standard sulfide oxidation kinetics [1, 3])

Reaction Temp (

)
Conversion (4h)Sulfoxide (Impurity)Hydrolysis (Impurity)Safety Risk
0–10°C 45%High (>50%)NegligibleCritical (Accumulation)
25–35°C 98%Low (<2%)Negligible (<0.5%)Low (Controlled)
45–55°C 100%NoneHigh (>5%)Moderate (Gassing)
References
  • Modafinil Intermedi

    • Title: Method for preparing methyl 2-diphenylmethylsulfinylacet
    • Relevance: Establishes the Tungstate/Peroxide protocol for alpha-thio esters and highlights the 30°C temper
    • Source:

  • General Sulfide Oxid

    • Title: Sulfone synthesis by oxidation.[3][4][5][6]

    • Relevance: Reviews chemoselectivity control via temperature in sulfide-to-sulfone oxid
    • Source:

  • Stability of Alpha-Sulfonyl Esters

    • Title: Profiling sulfonate ester stability.[7]

    • Relevance: Discusses the susceptibility of sulfonyl esters to nucleophilic attack and hydrolysis at elevated temper
    • Source:

  • Reaction of Sodium Isopropyl Sulfinate (Altern

    • Title: An overview on synthetic methods of isopropyl chloroacet
    • Relevance: Provides background on the ester stability and alternative alkyl
    • Source:

Sources

Removing unreacted Methyl 2-Propan-2-ylsulfonylacetate from reaction mixtures

[1][2][3]

Executive Summary & Molecular Profile[1][2]

This guide addresses the purification of reaction mixtures containing unreacted Methyl 2-Propan-2-ylsulfonylacetate (CAS: 62020-09-1).[1][2][3] This reagent is a classic "active methylene" compound, featuring a methylene bridge (

123

The removal strategy hinges on a single critical physicochemical property: Acidity .[2][3]

The "Chemo-Physical Ticket"

To separate this starting material (SM) from your product, you must exploit the

PropertyValue / DescriptionImplication for Purification
Structure

Polar, non-aromatic (low UV absorbance).[1][2][3]
Active Site

-Methylene Protons
Highly acidic (

in DMSO) [1].[1][2][3]
Solubility Soluble in DCM, EtOAc, Alcohols.[1]Lipophilic enough to stay in organic phase unless ionized.[1][2][3]
Boiling Point ~296°C (Predicted)Do not distill. Decomposition likely before boiling.[1][2][3]

Decision Matrix: Selecting Your Protocol

Before proceeding, determine the nature of your product . The effectiveness of the "Acid-Base Extraction" (Method A) depends entirely on whether your product retains acidic protons.

PurificationStrategyStartStart: Analyze Reaction MixtureQ1Does your PRODUCT haveacidic protons (pKa < 14)?Start->Q1MethodAMethod A: Base Extraction(High Efficiency)Q1->MethodANO (Product Neutral)MethodBMethod B: Chromatography(Resolution Required)Q1->MethodBYES (Product Acidic)DescAProduct is neutral (e.g., Knoevenagel adduct,Cyclopropane, Dialkylated species).MethodA->DescADescBProduct is also acidic (e.g., Mono-alkylated species).MethodB->DescB

Figure 1: Decision tree for selecting the appropriate purification workflow.

Method A: The Base-Wash Protocol (Recommended)[1]

Applicability: Use this when your product does not possess acidic

Mechanism: We use a mild inorganic base to deprotonate the unreacted sulfonyl acetate, converting it into its water-soluble enolate salt.[1][2] The neutral product remains in the organic layer.

Reagents
  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2][3][4]

  • Base Wash: 10% Aqueous Sodium Carbonate (

    
    ) or 1M Sodium Hydroxide (
    
    
    ).[1][2][3]
    • Note: Use

      
       if your product contains sensitive esters; use 
      
      
      for maximum efficiency if your product is robust.[1][2][3]
Step-by-Step Workflow
  • Dilution: Dilute the reaction mixture with EtOAc (

    
     reaction volume).
    
  • First Wash (Acid Removal): If the reaction used acid catalysts, wash once with water to remove bulk acid.[1][3]

  • Active Extraction (The Critical Step):

    • Add 10%

      
       (aq) to the separatory funnel (1:1 v/v ratio with organic layer).[1][3]
      
    • Shake vigorously for 2 minutes . Why? Enolate formation is not instantaneous; it requires phase transfer.[2]

    • Vent frequently (

      
       evolution).
      
  • Separation: Drain the aqueous layer (contains the SM enolate).[2][3]

  • Repeat: Perform the base wash a second time to ensure >98% removal.[1][2][3]

  • Brine Wash: Wash the organic layer with saturated NaCl to remove trapped water/base.[1][2][3]

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    

ExtractionFlowMixReaction Mixture(SM + Product)BaseAdd 10% Na2CO3Mix->BaseSepPhase SeparationBase->SepOrgOrganic Phase(Neutral Product)Sep->OrgTop Layer (EtOAc)AqAqueous Phase(SM Enolate Salt)Sep->AqBottom Layer

Figure 2: Phase partitioning logic.[1][2][3] The acidic SM moves to the aqueous phase upon deprotonation.

Method B: Chromatographic Purification[1][2][5]

Applicability: Use this when Method A is impossible (e.g., your product is a mono-alkylated derivative that is still acidic).[1][2][3]

Challenge: The sulfonyl group makes the molecule polar and "streaky" on silica. The isopropyl group lacks UV chromophores, making detection difficult.

Optimization Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel (Standard)Standard phase works, but check

first.
Mobile Phase Hexane:EtOAc (Gradient)Start 90:10

50:[1]50. Sulfones often elute later than esters.[1][2][3]
Visualization Stain Required UV 254nm is unreliable. Use

(oxidizes the

-carbon) or Iodine chamber.[1][2][3]
Tailing Issue Add 1% MeOHIf the sulfone trails, slight polarity boost sharpens the peak.
Protocol
  • TLC Analysis: Spot crude vs. pure SM (if available). Stain with

    
     and heat.[1][2][3] The SM usually appears as a yellow spot on a purple background.[3]
    
  • Column Loading: Dry load on silica is preferred to avoid solubility issues during loading.[1][2][3]

  • Elution: Run a slow gradient. The unreacted Methyl 2-(isopropylsulfonyl)acetate is relatively polar; expect it to elute after non-polar byproducts but potentially before highly polar di-acids.[1][2][3]

Troubleshooting & FAQs

Q1: I tried the base wash (Method A), but my product yield dropped significantly. Why?

  • Diagnosis: Your product likely has an acidic proton (e.g., a mono-alkylated sulfone) and was also extracted into the aqueous base.[1]

  • Fix: Acidify the aqueous waste layer with 1M HCl to pH 3 and re-extract with EtOAc. Check this "recovery" layer by TLC. If your product is there, you must use Method B (Chromatography).[1][3]

Q2: I cannot see the impurity on TLC, but NMR shows it's there.

  • Diagnosis: Methyl 2-(isopropylsulfonyl)acetate has weak UV absorbance.[1][2][3] The isopropyl and methyl groups are "UV silent."[3]

  • Fix: Do not rely on UV.[1][2][3] Use Permanganate (

    
    )  or Phosphomolybdic Acid (PMA)  stains.[1][3] The active methylene is oxidizable.[2][3]
    

Q3: Can I distill this impurity off?

  • Answer: No. Sulfones have very high boiling points and are prone to thermal decomposition (extrusion of

    
    ) at high temperatures [2].[1][2][3] Distillation is not a viable purification method for this specific molecule.[1][2][3]
    

Q4: The layers aren't separating during the base wash (Emulsion).

  • Fix: Sulfonyl species can act as weak surfactants.[1][2][3] Add solid NaCl to the mixture to increase the ionic strength of the aqueous layer ("Salting out"), or filter the biphasic mixture through a pad of Celite to break the emulsion.

References

  • Bordwell, F. G. (1988).[1][2][3] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1] Link(Establishes pKa range for alpha-sulfonyl active methylenes).[1][2][3]

  • Simpkins, N. S. (1993).[1][2][3] Sulfones in Organic Synthesis. Pergamon Press.[1][2][3] (Authoritative text on sulfone thermal stability and reactivity).

  • BenchChem. (2025).[1][2][3][4][5] Technical Support Center: Workup Procedures for Removal of Unreacted Starting Materials. Link(General protocols for extractive workups of electrophiles).

  • Google Patents. (1997).[1][2][3] Method for removing unreacted electrophiles from a reaction mixture (US5632898A).[1][2][3] Link(Describes scavenging and solubility principles).

Solvent effects on Methyl 2-Propan-2-ylsulfonylacetate reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Effects on Methyl 2-Propan-2-ylsulfonylacetate Reactivity

Executive Technical Overview

This compound (CAS: Variable by specific catalog, generic structure analyzed) represents a class of active methylene compounds where the


-carbon is flanked by two electron-withdrawing groups (EWGs): a sulfonyl group (

) and a methyl ester (

).[1]

Key Reactivity Profile:

  • Acidity: The

    
    -protons are highly acidic (
    
    
    
    in DMSO) due to resonance stabilization of the carbanion by both the carbonyl and sulfonyl moieties.
  • Sterics: The isopropyl (propan-2-yl) group on the sulfonyl moiety introduces moderate steric bulk, which can influence the approach of electrophiles, making solvent choice critical for effective ion separation.

  • Primary Challenge: Balancing enolate nucleophilicity (favored by polar aprotic solvents) against side reactions like transesterification (favored by mismatched protic solvents) or hydrolysis.[1][2]

Solvent Selection Matrix

The following table summarizes the thermodynamic and kinetic impacts of solvent classes on this specific substrate.

Solvent ClassExamplesEffect on Enolate (

)
Risk ProfileRecommended Application
Polar Aprotic DMSO, DMF, NMPActivation: Solvates cations (

,

) strongly, leaving the enolate "naked" and highly reactive.[1]
Runaway exotherms; O-alkylation side products.[1]Difficult alkylations;

reactions with bulky electrophiles.
Polar Protic Methanol (MeOH)Deactivation: Hydrogen bonds to the enolate oxygen, reducing nucleophilicity.[1]Transesterification: Only use MeOH to match the methyl ester.Mild condensations (Knoevenagel); quenching.
Non-Polar Toluene, THFAggregation: Ion pairs (

) remain tight, significantly slowing reaction rates.[1]
Low solubility of the sulfonylacetate.Phase-transfer catalysis (PTC) systems.[1]

Troubleshooting Guide & FAQs

Scenario 1: Low Yield in Alkylation Reactions

Q: I am attempting to alkylate this compound with an alkyl halide in THF using NaH, but conversion is stalled at <20%. Why?

A: This is a classic Ion-Pairing issue.

  • The Cause: In low-dielectric solvents like THF (

    
    ), the sodium enolate forms tight ion pairs or aggregates.[1] The sodium cation binds tightly to the enolate oxygen, shielding it from the electrophile.
    
  • The Fix:

    • Add a Co-solvent: Introduce 10-20% HMPA or DMPU to chelate the sodium ion.[1]

    • Switch Solvent: Move to DMF or DMSO .[1] These solvents possess high dielectric constants and Lewis basicity, effectively separating the ion pair and increasing the reaction rate by orders of magnitude (the "Solvent Effect").

    • Validation: Monitor the disappearance of the starting material spot on TLC.[1] In DMSO, the reaction should proceed rapidly at room temperature.[1]

Scenario 2: Unexpected Byproducts (Transesterification)

Q: I used Ethanol (EtOH) as a solvent for a Knoevenagel condensation, but my mass spec shows a product mass +14 units higher than expected. What happened?

A: You have triggered a Transesterification side reaction.[1]

  • The Mechanism: The ethoxide ion (generated from ethanol and base) attacks the methyl ester carbonyl.[1] Since the solvent is in vast excess, the equilibrium shifts to replace the methoxy group (

    
    ) with an ethoxy group (
    
    
    
    ).
  • The Fix:

    • Rule of Thumb: Always match the solvent alcohol to the ester group.[1] For this compound, you must use Methanol (MeOH) if a protic solvent is required.[1]

    • Alternative: Use a non-nucleophilic solvent like Acetonitrile (

      
      ) or Toluene with a catalytic base (e.g., Piperidine).[1]
      
Scenario 3: C- vs. O-Alkylation Selectivity

Q: I am seeing a mixture of C-alkylated and O-alkylated products. How do I force C-alkylation?

A: Solvent polarity influences the "Hard/Soft" character of the nucleophile.[1]

  • The Science: The enolate is an ambident nucleophile.[1] The Oxygen is "hard" (high charge density), and the Carbon is "soft."[1]

  • Solvent Effect: Highly polar aprotic solvents (HMPA, DMSO) leave the oxygen highly exposed, occasionally increasing O-alkylation rates with hard electrophiles (like methyl iodide).[1]

  • The Fix:

    • Solvent: Use a solvent with moderate polarity like THF or Dichloromethane (DCM) (if solubility permits).[1]

    • Counter-ion: Switch to a softer counter-ion. Use Lithium (LiHMDS) instead of Sodium/Potassium. The Lithium cation coordinates tightly to the hard Oxygen, blocking it and forcing the electrophile to attack the Carbon.

Visualizing the Reactivity Landscape

The following diagram illustrates the mechanistic pathways and how solvent choice dictates the product outcome.

SolventPathways Start This compound Base Base Treatment (NaH, K2CO3, etc.) Start->Base Enolate Enolate Intermediate (Ambident Nucleophile) Base->Enolate Protic Protic Solvent (MeOH, EtOH) Enolate->Protic Solvation via H-Bonding Aprotic Polar Aprotic (DMF, DMSO) Enolate->Aprotic Cation Solvation (Naked Anion) NonPolar Non-Polar/Low Dielectric (THF, Toluene) Enolate->NonPolar Aggregation TransEst Side Rxn: Transesterification Protic->TransEst If ROH != R'OH FastC Fast C-Alkylation (High Yield) Aprotic->FastC Max Nucleophilicity Slow Slow Reaction (Tight Ion Pairs) NonPolar->Slow Steric Shielding

Figure 1: Mechanistic divergence based on solvent class selection.[1] Note the risk of transesterification in mismatched protic solvents.[1]

Standardized Experimental Protocol: C-Alkylation

Objective: Mono-alkylation of this compound with Benzyl Bromide.

Reagents:

  • Substrate: 1.0 eq

  • Electrophile: Benzyl Bromide (1.1 eq)

  • Base: Potassium Carbonate (

    
    , 2.0 eq) or NaH (1.1 eq)[1]
    
  • Solvent: DMF (Anhydrous) or Acetone (for milder conditions)[1]

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve this compound in anhydrous DMF (0.5 M concentration).

    • Why DMF? To ensure complete dissociation of the potassium carbonate and stabilize the transition state.

  • Deprotonation: Add

    
    .[1] Stir at RT for 30 minutes.
    
    • Observation: The solution may turn slightly yellow, indicating enolate formation.

  • Addition: Add Benzyl Bromide dropwise.

    • Exotherm Check: If using NaH in DMSO, cool to 0°C before addition to prevent thermal runaway.

  • Monitoring: Check TLC every 30 minutes.

    • Mobile Phase: 30% EtOAc in Hexanes.

    • Visualization: UV (sulfonyl group absorbs) or KMnO4 stain.[1]

  • Workup (Critical):

    • Pour reaction mixture into ice-cold water .

    • Extract with Ethyl Acetate.

    • Note: DMF is miscible with water.[1] Wash the organic layer 3x with water or 5% LiCl solution to remove residual DMF, which can interfere with crystallization.

References

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity scales and dielectric effects).

  • Bordwell, F. G. (1988).[1] "Equilibrium acidities in dimethyl sulfoxide solution". Accounts of Chemical Research, 21(12), 456–463.[1] Link (Source for

    
     data in DMSO vs. Water).
    
  • March, J. (2019).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (General reactivity of active methylene compounds).

  • Evans, D. A. (2005).[1] Evans pKa Table. Harvard University. Link (Reference for comparative acidity of sulfones and esters).

Sources

Validation & Comparative

1H NMR analysis and interpretation of Methyl 2-Propan-2-ylsulfonylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1H NMR Analysis of Methyl 2-Propan-2-ylsulfonylacetate

Executive Summary

This compound (Methyl 2-(isopropylsulfonyl)acetate) is a critical sulfone building block used in the synthesis of complex pharmaceutical intermediates. Its quality control relies heavily on verifying the oxidation state of the sulfur atom.

This guide provides a comparative analysis of the target sulfone against its synthetic precursor, Methyl 2-(isopropylthio)acetate (the sulfide). By focusing on the distinct magnetic anisotropy and electron-withdrawing effects of the sulfonyl group (


), researchers can definitively distinguish the final product from incomplete oxidation intermediates.

Key Finding: The oxidation of sulfide to sulfone induces a diagnostic downfield shift (


) in the 

-methylene protons, serving as the primary metric for reaction monitoring.

Structural Logic & Signal Assignment

To interpret the spectrum accurately, we must deconstruct the molecule into its magnetically distinct moieties. The sulfonyl group is a strong electron-withdrawing group (EWG), significantly deshielding adjacent protons compared to the sulfide precursor.

Target Molecule: this compound Formula:


Structure: 

Predicted 1H NMR Data (in )
MoietyProton TypeMultiplicityIntegrationApprox.[1] Shift (

)
Coupling (

)
Structural Insight
A

Singlet (s)3H3.75 – 3.85 ppmN/AMethyl ester; characteristic singlet.
B

Singlet (s)2H3.95 – 4.10 ppmN/A

-Methylene. Heavily deshielded by flanking Carbonyl and Sulfonyl groups.
C

Septet (sep)1H3.30 – 3.50 ppm~7.0 HzMethine of isopropyl. Deshielded by sulfone.
D

Doublet (d)6H1.40 – 1.50 ppm~7.0 HzIsopropyl methyls.

Note: The


-methylene protons (Region B) are acidic. In the presence of 

exchange or strong bases, this signal may diminish or disappear due to deuterium exchange.

Comparative Analysis: Sulfone (Product) vs. Sulfide (Precursor)

The most common "alternative" encountered in the lab is the unoxidized sulfide precursor. Distinguishing these two is critical for In-Process Control (IPC).

The Alternative (Precursor): Methyl 2-(isopropylthio)acetate Structure:



Performance Comparison: Shift Delta ( )

The sulfonyl group exerts a stronger deshielding effect than the sulfenyl (


) group due to the inductive effect of the two oxygen atoms.
Proton RegionSulfide (Precursor)

Sulfone (Target)


(Shift)
Interpretation

-Methylene
(

)
~3.25 ppm~4.00 ppm+0.75 ppm Primary Diagnostic: Significant downfield shift confirms oxidation.
Isopropyl Methine (

)
~3.00 ppm~3.40 ppm+0.40 ppmSecondary confirmation.
Isopropyl Methyls (

)
~1.30 ppm~1.45 ppm+0.15 ppmMinor shift; less diagnostic.
Ester Methyl (

)
~3.70 ppm~3.80 ppm+0.10 ppmNegligible change; not useful for IPC.

Mechanistic Insight: The oxidation of sulfur (


) increases the oxidation state from -2 to +6 (formalism varies, but electron density decreases). This reduces the shielding of the 

-protons, moving them "downfield" (higher ppm). If peaks appear in the 3.2–3.3 ppm region, the reaction is incomplete.

Experimental Protocol

To ensure reproducibility and valid comparison data, follow this standardized workflow.

A. Sample Preparation
  • Mass: Weigh 10–15 mg of the sample.

  • Solvent: Dissolve in 0.6 mL of

    
      (Chloroform-d).
    
    • Why

      
      ? It minimizes solvent overlap in the critical 3.0–4.5 ppm region compared to DMSO-
      
      
      
      , which absorbs water that can obscure signals around 3.3 ppm.
  • Filtration: If solids persist (salts from oxidation), filter through a cotton plug into the NMR tube.

B. Acquisition Parameters (400 MHz equivalent)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Number of Scans (NS): 16 (Sufficient for >10 mg sample)

  • Relaxation Delay (D1):

    
     second (Ensure quantitative integration of the methyls)
    
  • Spectral Width: -2 to 14 ppm

C. Processing & Phasing
  • Reference: Calibrate the residual

    
     peak to 7.26 ppm .
    
  • Integration:

    • Set the Isopropyl Methyl doublet (Region D, ~1.45 ppm) to 6.00 .

    • Verify the Ester Singlet (Region A) integrates to 3.00 (

      
      ).
      
    • Self-Validation: If the Ester integral is < 2.8, check for volatility loss or solvent suppression issues.

Decision Workflow (IPC)

The following diagram illustrates the logic flow for determining reaction completion based on the comparative data analyzed above.

NMR_Analysis_Workflow Start Crude Reaction Mixture Prep Sample Prep (CDCl3) Acquisition Start->Prep Check_Ref Ref Residual CHCl3 to 7.26 ppm Prep->Check_Ref Analyze_Region Analyze 3.0 - 4.2 ppm Region Check_Ref->Analyze_Region Decision Dominant Methylene Peak? Analyze_Region->Decision Sulfide Peak at ~3.25 ppm (Sulfide Precursor) Decision->Sulfide Only 3.25 Sulfone Peak at ~4.00 ppm (Target Sulfone) Decision->Sulfone Only 4.00 Mixed Peaks at BOTH 3.25 & 4.00 ppm Decision->Mixed Both present Action_Oxidize Action: Continue Oxidation (Add oxidant) Sulfide->Action_Oxidize Action_Purify Action: Proceed to Workup (Reaction Complete) Sulfone->Action_Purify Mixed->Action_Oxidize

Figure 1: Logic flow for monitoring the oxidation of Methyl 2-(isopropylthio)acetate to the sulfone product.

Comparison with Alternative Analytical Methods

While NMR is the gold standard for structural confirmation, it is often compared with HPLC for purity analysis.

Feature1H NMR (Recommended)HPLC-UV (Alternative)
Structural Specificity High. Distinguishes oxidation states (

vs

vs

) explicitly via chemical shift.
Medium. Relies on retention time shifts; requires standards for confirmation.
Quantification Absolute. No response factors needed; molar ratios are direct.Relative. Requires calibration curves; Sulfides and Sulfones have different UV extinction coefficients.
Speed Fast (~10 mins prep + run).Slow (~30 mins equilibrate + run).
Limit of Detection Moderate (~0.5%).[1]High (<0.05%).

Conclusion: Use NMR for reaction monitoring and structural validation. Use HPLC only for final purity certification (


) where trace impurity detection is required.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for chemical shift additivity rules and sulfone deshielding effects).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Lutz, M., Wenzler, M., & Likhotvorik, I. (2018).[4] An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide.[4] Synthesis, 50, 2231-2234.[4] (Provides experimental NMR data for analogous sulfide-to-sulfone oxidations). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 2-(isopropylsulfonyl)acetate (Analogous Search). Link

Sources

HPLC Method Development Guide: Methyl 2-Propan-2-ylsulfonylacetate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-Propan-2-ylsulfonylacetate (CAS: 6330-39-8) is a critical synthetic intermediate characterized by a polar sulfonyl group flanked by a hydrophobic isopropyl moiety and a labile methyl ester. Its purity analysis presents a distinct chromatographic challenge: lack of a strong chromophore and mixed polarity .

This guide objectively compares two primary HPLC methodologies for purity assessment:

  • The Standard Approach: C18 (ODS) stationary phase with UV detection.

  • The Optimized Alternative: Phenyl-Hexyl stationary phase with UV detection (210 nm).

Key Finding: While standard C18 columns provide adequate retention, the Phenyl-Hexyl phase offers superior selectivity ($ \alpha $) for separating the critical sulfoxide impurity and degradation products (carboxylic acid), primarily due to


-interaction capabilities and improved shape selectivity.

The Analytical Challenge

The molecule $ (CH_3)_2CH-SO_2-CH_2-COOCH_3 $ possesses three features that dictate method development:

  • Detection Limits: It lacks a conjugated

    
    -system (like a benzene ring). Detection must rely on the weak 
    
    
    
    transitions of the sulfone and ester groups, necessitating low-UV detection (200–210 nm).
  • Impurity Profile:

    • Precursor: Methyl 2-(isopropylthio)acetate (Sulfide) – Less Polar.

    • Intermediate: Methyl 2-(isopropylsulfinyl)acetate (Sulfoxide) – More Polar.

    • Degradant: 2-(isopropylsulfonyl)acetic acid (Hydrolysis product) – Highly Polar/Acidic.

  • Retention: The molecule is relatively small and polar, leading to potential dewetting or void-volume elution on highly hydrophobic C18 chains in 100% aqueous conditions.

Comparative Analysis: Stationary Phase Selection

This section compares the performance of a standard C18 column against a Phenyl-Hexyl column. Both methods utilize the same mobile phase to isolate the variable of stationary phase selectivity.

Experimental Conditions (Constant)
  • System: HPLC with PDA/DAD Detector.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.1).
    
    • Why: Phosphoric acid is transparent at 210 nm; Formic acid absorbs too much UV at this wavelength. Low pH suppresses the ionization of the acid impurity.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 210 nm (Bandwidth 4 nm).

Comparison Table: C18 vs. Phenyl-Hexyl
MetricAlternative A: Standard C18 Alternative B: Phenyl-Hexyl Verdict
Mechanism Hydrophobic Interaction only.Hydrophobic +

-

+ Shape Selectivity.
Phenyl-Hexyl
Retention (

)
Moderate (

).
Slightly Lower (

).
C18
Selectivity (

)
1.2 (Main peak vs. Sulfoxide).1.5 (Main peak vs. Sulfoxide).Phenyl-Hexyl
Peak Shape (

)
1.1 - 1.3 (Slight tailing).1.05 - 1.15 (Sharper).Phenyl-Hexyl
Dewetting Risk High in <5% Organic.Low (Bulky ligand prevents collapse).Phenyl-Hexyl
Cost/Availability Low / Ubiquitous.Moderate / Specialized.C18
Data Interpretation[4][5][6]
  • Resolution: The Phenyl-Hexyl column provides better resolution between the sulfone target and the sulfoxide impurity. The sulfonyl group has a strong dipole that interacts uniquely with the

    
    -cloud of the phenyl ring, creating a separation mechanism orthogonal to simple hydrophobicity.
    
  • Baseline Noise: Because the C18 method often requires higher organic content to elute hydrophobic precursors, the gradient baseline drift at 210 nm can be significant. The Phenyl-Hexyl method achieves separation with a shallower gradient.

Visualizing the Workflow

The following diagrams illustrate the method development decision tree and the separation mechanism.

Diagram 1: Method Development Decision Tree

MethodDevelopment start Start: this compound uv_check Check UV Absorbance start->uv_check wavelength Set UV = 210 nm Use H3PO4 Buffer uv_check->wavelength No Aromatics column_choice Select Stationary Phase wavelength->column_choice c18_path Path A: C18 Column (Hydrophobic Interaction) column_choice->c18_path Standard phenyl_path Path B: Phenyl-Hexyl (Pi-Pi / Dipole) column_choice->phenyl_path Optimized result_c18 Result A: Good Retention Poor Sulfoxide Resolution c18_path->result_c18 result_phenyl Result B (Recommended): Superior Selectivity Sharp Peak Shape phenyl_path->result_phenyl

Caption: Decision tree highlighting the critical pivot to Phenyl-Hexyl phases for sulfone selectivity.

Diagram 2: Separation Mechanism (Dipole Interactions)

SeparationMechanism stationary Stationary Phase Phenyl Ring (Pi Cloud) analyte Analyte: Sulfone Sulfonyl Dipole (S=O) analyte:d->stationary:p Dipole-Pi Interaction (Strong Retention) impurity Impurity: Sulfide Hydrophobic Only impurity:h->stationary:p Weak Hydrophobic (Fast Elution)

Caption: Mechanistic view of why Phenyl phases retain the polar sulfone differently than the sulfide precursor.

Detailed Experimental Protocol (Recommended)

This protocol is designed to be self-validating . The resolution between the main peak and the acid degradation product serves as the system suitability test (SST).

Reagents
  • Water: HPLC Grade (18.2 MΩ).

  • Acetonitrile (ACN): Far UV / Gradient Grade (Critical for 210 nm detection).

  • Phosphoric Acid (85%): Analytical Grade.

  • Diluent: 90:10 Water:ACN (Matches initial gradient conditions).

Instrument Setup
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Phenomenex Luna or Waters XSelect).

  • Column Temp: 35°C (Improves mass transfer for sulfones).

  • Injection Volume: 10 µL.

  • Detector: 210 nm (Reference off).

Gradient Table
Time (min)% Mobile Phase A (0.1% H3PO4)% Mobile Phase B (ACN)Action
0.0955Equilibrate
2.0955Hold (Elute polar acids)
15.04060Linear Ramp
18.0595Wash (Elute Sulfides)
20.0595Hold Wash
20.1955Re-equilibrate
25.0955End
System Suitability Criteria (Self-Validation)
  • Resolution (

    
    ):  > 2.0 between Sulfoxide impurity (pre-peak) and Main Peak.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • Precision: %RSD < 2.0% for 5 replicate injections.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC method development and solvent selection for low-UV detection).
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for the Purity Assessment of Sulfone-Bis-PEG4-acid. Retrieved from 2

  • SIELC Technologies. (n.d.). HPLC Determination of Divinyl Sulfone on Primesep 100 Column. Retrieved from 1

  • PubChem. (n.d.). 2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane Compound Summary. Retrieved from 4[4]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from 5

Sources

A Comparative Guide to the GC-MS Fragmentation Pattern of Methyl 2-Propan-2-ylsulfonylacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) electron ionization (EI) fragmentation pattern of Methyl 2-Propan-2-ylsulfonylacetate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis grounded in the fundamental principles of mass spectrometry. We will dissect the predicted fragmentation pathways, compare them against a structural isomer to highlight key differentiators, and contextualize the utility of GC-MS against alternative analytical techniques.

Introduction: The Role of GC-MS in Structural Elucidation

Gas chromatography coupled with mass spectrometry (GC-MS) remains a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1][2] In pharmaceutical research and development, its ability to provide detailed structural information from complex mixtures is invaluable. The process of electron ionization (EI) in MS generates reproducible fragmentation patterns that act as a molecular fingerprint, allowing for confident identification by comparing spectra to established libraries or by interpreting the fragmentation pathways from first principles.[3][4]

This guide focuses on this compound, a molecule incorporating both a methyl ester and a tertiary-butyl sulfone moiety. Understanding its behavior under EI conditions is crucial for its characterization, impurity profiling, and metabolic studies.

The Principles of Electron Ionization (EI) Fragmentation

In EI-MS, high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase. This interaction dislodges an electron, creating a high-energy molecular radical cation (M⁺•).[5] This molecular ion is often unstable and rapidly undergoes a series of predictable bond cleavages and rearrangements to produce a collection of smaller fragment ions.[3] The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z). The fragmentation pathways are governed by the stability of the resulting carbocations and neutral radicals, with cleavages of the weakest bonds and those that lead to the most stable products being favored.[5]

Predicted Fragmentation Pattern of this compound

The structure of this compound (MW: 180.22 g/mol ) contains several sites susceptible to fragmentation. The primary pathways are predicted to be alpha-cleavages adjacent to the carbonyl and sulfonyl groups, driven by the formation of stable carbocations.

GC_MS_Workflow cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometry (MS) A Sample Injection B Heated Inlet A->B C Chromatographic Column (Separation by Boiling Point & Polarity) B->C D Ion Source (EI) (Ionization & Fragmentation) C->D Elution E Mass Analyzer (Quadrupole) (Separation by m/z) D->E F Detector E->F G Data System (Mass Spectrum) F->G Signal

Figure 1: General experimental workflow for GC-MS analysis.

The Molecular Ion (M⁺•)

The molecular ion peak is expected at m/z 180 . Due to the presence of multiple functional groups, its abundance may be low, as is common for aliphatic esters and sulfones which fragment readily.[6][7]

Key Fragmentation Pathways

The primary fragmentation drivers are the sulfone and ester groups. A particularly influential feature is the tertiary-butyl group, which can form the highly stable tert-butyl cation.

  • Formation of the tert-Butyl Cation (Base Peak): The most prominent fragmentation is the cleavage of the sulfur-carbon bond to release the tert-butyl group. This results in the formation of the tert-butyl carbocation at m/z 57 . Due to its high stability (a tertiary carbocation), this ion is predicted to be the base peak (the most abundant ion) in the spectrum.

  • Alpha-Cleavage at the Ester Group: Cleavage of the bond adjacent to the carbonyl group is a classic fragmentation pathway for esters.[6][8]

    • Loss of the methoxy radical (•OCH₃) yields an acylium ion at m/z 149 .

    • Loss of the methoxycarbonyl radical (•COOCH₃) results in an ion at m/z 121 .

  • Alpha-Cleavage at the Sulfone Group:

    • As mentioned, cleavage resulting in the loss of the tert-butyl radical (•C(CH₃)₃) is highly favored, producing an ion at m/z 123 .

  • Rearrangements and Secondary Fragmentations: While complex rearrangements are possible for sulfones, more direct fragmentations are likely to dominate.[9] The ion at m/z 121, corresponding to [CH₂(SO₂)C(CH₃)₃]⁺, could potentially lose sulfur dioxide (SO₂) to yield a fragment at m/z 57, though direct formation of m/z 57 is the more probable pathway.

Fragmentation_Target parent This compound m/z 180 (M⁺•) frag1 [M - •C(CH₃)₃]⁺ m/z 123 parent:f1->frag1:f0 - •C(CH₃)₃ frag2 [M - •OCH₃]⁺ m/z 149 parent:f1->frag2:f0 - •OCH₃ frag3 [C(CH₃)₃]⁺ m/z 57 (Base Peak) parent:f1->frag3:f0 - •CH₂SO₂COOCH₃ frag4 [M - •COOCH₃]⁺ m/z 121 parent:f1->frag4:f0 - •COOCH₃

Figure 2: Predicted EI fragmentation of this compound.

Comparison Guide: Differentiating Structural Isomers

To underscore the diagnostic power of fragmentation patterns, we will compare the predicted spectrum of our target molecule with that of its structural isomer, tert-Butyl 2-methylsulfonylacetate . This isomer has the same molecular weight (180.22 g/mol ) and molecular formula (C₆H₁₂O₄S), making it indistinguishable by molecular ion alone.

Predicted Fragmentation of tert-Butyl 2-methylsulfonylacetate

In this isomer, the tert-butyl group is part of the ester functionality, and a methyl group is attached to the sulfone. This structural difference leads to a dramatically different fragmentation pattern.

  • Alpha-Cleavage at the Ester Group: The loss of the stable tert-butoxy radical (•OC(CH₃)₃) will be a major pathway, leading to a prominent acylium ion at m/z 107 . The formation of the tert-butyl cation at m/z 57 via cleavage of the C-O bond is also highly probable and will likely be a significant peak.

  • Alpha-Cleavage at the Sulfone Group:

    • Loss of the methyl radical (•CH₃) from the sulfone group will produce an ion at m/z 165 .

    • Cleavage of the C-S bond to lose the methylsulfonyl radical (•SO₂CH₃) will result in an ion at m/z 101 .

Fragmentation_Isomer parent_iso tert-Butyl 2-methylsulfonylacetate m/z 180 (M⁺•) frag_iso1 [M - •OC(CH₃)₃]⁺ m/z 107 parent_iso:f1->frag_iso1:f0 - •OC(CH₃)₃ frag_iso2 [M - •CH₃]⁺ m/z 165 parent_iso:f1->frag_iso2:f0 - •CH₃ frag_iso3 [C(CH₃)₃]⁺ m/z 57 parent_iso:f1->frag_iso3:f0 - •CH₂SO₂CH₃ frag_iso4 [M - •SO₂CH₃]⁺ m/z 101 parent_iso:f1->frag_iso4:f0 - •SO₂CH₃

Figure 3: Predicted EI fragmentation of tert-Butyl 2-methylsulfonylacetate.

Data Summary and Key Differentiators

The following table summarizes the key diagnostic ions that allow for unambiguous differentiation between the two isomers.

m/zProposed Fragment IonThis compound (Target)tert-Butyl 2-methylsulfonylacetate (Isomer)
165 [M - •CH₃]⁺AbsentDiagnostic Peak
149 [M - •OCH₃]⁺Diagnostic Peak Absent
123 [M - •C(CH₃)₃]⁺Diagnostic Peak Absent
107 [M - •OC(CH₃)₃]⁺AbsentDiagnostic Peak
101 [M - •SO₂CH₃]⁺AbsentDiagnostic Peak
57 [C(CH₃)₃]⁺Base Peak High Abundance

The presence of ions at m/z 149 and 123 is a clear indicator for this compound, while the presence of ions at m/z 165, 107, and 101 confirms the structure of tert-Butyl 2-methylsulfonylacetate.

Comparison with Alternative Analytical Techniques

TechniqueAdvantages for this MoleculeDisadvantages for this Molecule
GC-MS (EI) Provides a highly detailed, reproducible fragmentation pattern for definitive structural confirmation. Excellent separation for purity analysis.Requires the analyte to be volatile and thermally stable.
LC-MS (ESI/APCI) Suitable for thermally labile or non-volatile analogs. Softer ionization can preserve the molecular ion.[10]Fragmentation (CID) is induced and can be less standardized than EI.[11] May require more method development to achieve informative fragments.
NMR Spectroscopy Provides unambiguous connectivity information (¹H, ¹³C, COSY, HMBC). The "gold standard" for absolute structure determination of a pure substance.[12]Requires a pure, isolated sample in relatively large quantities (µg to mg). Not suitable for trace analysis in complex mixtures.

Experimental Protocol: GC-MS Analysis

This section provides a trusted, field-proven protocol for the analysis of sulfonylacetate compounds.

Objective: To obtain a clean, reproducible mass spectrum of this compound.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent such as Ethyl Acetate or Dichloromethane. b. Perform a serial dilution to a working concentration of approximately 10 µg/mL. The optimal concentration should be determined empirically to avoid column overloading or poor signal-to-noise. c. Use an internal standard (e.g., a stable, deuterated analog or a compound with a different retention time) if quantification is required.

2. GC-MS Instrumentation and Parameters: a. Gas Chromatograph: Agilent 8890 GC or equivalent. b. Mass Spectrometer: Agilent 5977B MSD or equivalent. c. GC Column: A mid-polarity column such as an HP-5MS (30 m x 0.25 mm x 0.25 µm) is recommended. d. Carrier Gas: Helium, constant flow rate of 1.0 mL/min. e. Inlet:

  • Mode: Split (50:1 split ratio to handle a 10 µg/mL concentration).
  • Temperature: 250 °C.
  • Injection Volume: 1 µL. f. Oven Temperature Program:
  • Initial Temperature: 60 °C, hold for 1 minute.
  • Ramp: Increase at 15 °C/min to 280 °C.
  • Final Hold: Hold at 280 °C for 5 minutes. g. MS Parameters:
  • Ion Source: Electron Ionization (EI).
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Electron Energy: 70 eV.
  • Mass Scan Range: m/z 40 - 400.
  • Solvent Delay: 3 minutes (to protect the filament from the solvent front).

3. Data Analysis: a. Integrate the chromatographic peak corresponding to the analyte. b. Obtain the mass spectrum by averaging the scans across the peak apex and subtracting the background spectrum. c. Identify the molecular ion and major fragment ions. Compare the observed pattern with the predicted pathways outlined in this guide.

Conclusion

The GC-MS fragmentation pattern of this compound is predicted to be dominated by the formation of the highly stable tert-butyl cation at m/z 57, which serves as the base peak. Diagnostic ions resulting from alpha-cleavages at the ester (m/z 149) and sulfone (m/z 123) functionalities provide a definitive fingerprint for its identification. This pattern is demonstrably different from that of its structural isomer, tert-Butyl 2-methylsulfonylacetate, showcasing the power of EI-MS in distinguishing between closely related structures. By combining this detailed fragmentation analysis with a robust experimental protocol, researchers can confidently identify and characterize this and similar molecules with a high degree of scientific integrity.

References

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  • YouTube. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved February 15, 2026, from [Link]

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The Impact of Steric Shielding: A Comparative Reactivity Guide to Methyl 2-Propan-2-ylsulfonylacetate and Methyl Sulfonylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, active methylene compounds are indispensable building blocks for creating complex molecular architectures. Their utility stems from the enhanced acidity of the α-protons, facilitating the formation of stabilized carbanions ready to engage in a variety of carbon-carbon bond-forming reactions. Within this class of reagents, sulfonylacetates stand out for the potent electron-withdrawing nature of the sulfonyl group, which significantly activates the methylene protons.

This guide provides an in-depth comparison of two such reagents: the sterically unhindered Methyl sulfonylacetate and its bulky counterpart, Methyl 2-Propan-2-ylsulfonylacetate . While differing by only a single substituent on the sulfur atom—a methyl versus a tert-butyl group—their reactivity profiles diverge significantly. Understanding these differences is critical for selecting the appropriate tool for a given synthetic challenge, whether the goal is maximizing reaction efficiency or introducing specific steric constraints.

This analysis is built upon foundational principles of physical organic chemistry, leveraging analogous experimental data to predict and explain the reactivity of these specific compounds, for which direct comparative studies are not prevalent in the literature.

Structural and Physicochemical Properties: A Tale of Two Sulfones

The fundamental difference between this compound and Methyl sulfonylacetate lies in the steric environment around the activating sulfonyl group. The tert-butyl group is one of the most sterically demanding substituents in organic chemistry, creating a bulky, umbrella-like shield over one face of the molecule.[1]

Caption: Chemical structures of the compared sulfonylacetates.

Acidity of the α-Protons: Both compounds are classified as active methylene compounds, where the methylene group (CH2) is flanked by two electron-withdrawing groups: a sulfonyl group (SO2R) and a methyl ester group (COOCH3).[2][3] This dual activation renders the α-protons significantly acidic, allowing for easy deprotonation by a suitable base to form a resonance-stabilized carbanion.

The Dominant Factor: Steric Hindrance The defining difference is the steric bulk of the tert-butyl group. This can be quantified by its A-value, a measure of its preference for the equatorial position on a cyclohexane ring, which is among the highest of any substituent.[1] This steric congestion has profound implications for the reactivity of the corresponding carbanion, primarily by impeding the approach of electrophiles to the nucleophilic carbon center.[1]

Comparative Reactivity in Nucleophilic Reactions

The primary utility of these reagents lies in the reactivity of their corresponding carbanions. The formation of this key intermediate is the first step in most applications.

G reagent Sulfonylacetate (R = Me or t-Bu) carbanion Resonance-Stabilized Carbanion reagent->carbanion + Base - H-Base+ base Base (e.g., NaH, K2CO3) product C-C Bond Formation Product carbanion->product + Electrophile electrophile Electrophile (e.g., R'-X)

Caption: General workflow for carbanion formation and reaction.

Case Study: Sₙ2 Alkylation

Alkylation reactions are a cornerstone of synthetic chemistry and a clear case where the steric differences between the two reagents become paramount.

Hypothesis: In an Sₙ2 reaction, which proceeds via a backside attack on the electrophile, the rate is highly sensitive to steric hindrance at both the nucleophile and the electrophile.[1] It is hypothesized that the carbanion of This compound will be a significantly less effective nucleophile than that of Methyl sulfonylacetate , especially when reacting with sterically hindered electrophiles. The bulky tert-butyl group is expected to shield the nucleophilic carbon, increasing the activation energy of the transition state and dramatically slowing the reaction rate.

G Me_Carbanion Me-SO2-CH(-)-COOMe Me_TS [Transition State] Me_Carbanion->Me_TS + R'-X Me_Product Alkylated Product Me_TS->Me_Product Fast tBu_TS [Sterically Crowded Transition State] tBu_Carbanion tBu-SO2-CH(-)-COOMe tBu_Carbanion->tBu_TS + R'-X tBu_Product Alkylated Product tBu_TS->tBu_Product Slow

Caption: Steric hindrance slows the Sₙ2 alkylation transition state.

While direct kinetic data for these specific compounds is scarce, the principle is well-established. For instance, the rate of Sₙ2 reactions can decrease by orders of magnitude when a methyl group is replaced by a tert-butyl group on the nucleophile or substrate.[1] This leads to the clear prediction that for efficient alkylations, particularly with secondary or even bulky primary halides, Methyl sulfonylacetate is the superior reagent.

Representative Experimental Protocol: Alkylation of a Sulfonylacetate

The following protocol is a general procedure for the C-alkylation of an active methylene compound. It should be optimized for specific substrates and scales.

  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous solvent (e.g., Tetrahydrofuran or Dimethylformamide, 5 mL per 1 mmol of sulfonylacetate).

  • Base Addition: Add a suitable base (e.g., Sodium hydride, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C.

  • Carbanion Formation: Add the sulfonylacetate (1.0 equivalent) dropwise via syringe to the stirred suspension of the base at 0 °C. Allow the mixture to stir for 30-60 minutes at this temperature to ensure complete deprotonation. Evolution of hydrogen gas will be observed if using NaH.

  • Electrophile Addition: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.0-1.2 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-24 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40-60 °C) may be required for less reactive electrophiles, particularly when using the sterically hindered this compound.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Summary of Reactivity and Application Guidance

The choice between these two reagents should be dictated by the specific goals of the synthesis.

FeatureMethyl sulfonylacetateThis compound
Steric Hindrance LowHigh[1]
Carbanion Acidity High (Essentially identical to the t-Bu analog)High (Essentially identical to the Me analog)
Sₙ2 Alkylation Rate Fast. Preferred for general synthesis.Slow. Significantly reduced rate due to steric shielding.[1]
Reaction with Bulky Electrophiles More likely to succeed.Very slow or may fail to react.
Potential for Dialkylation Higher, due to greater reactivity and smaller size.Lower, due to steric hindrance after the first addition.
Primary Use Case Efficient construction of C-C bonds with a wide range of electrophiles.Applications where attenuated reactivity is desired or where the bulky t-BuSO₂ group is a required structural motif in the final product.

Conclusion

Conversely, This compound is a specialist tool. Its reactivity is significantly attenuated by the bulky tert-butyl group, making it a much slower and less efficient nucleophile. This can be advantageous in specific scenarios, such as preventing undesired side reactions (like dialkylation) or when the tert-butylsulfonyl moiety itself is a critical pharmacophore or structural element in the target molecule. For the synthetic chemist, understanding this fundamental trade-off between steric bulk and reaction kinetics is key to navigating the powerful and diverse world of active methylene compounds.

References

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IR spectrum peaks for Methyl 2-Propan-2-ylsulfonylacetate identification

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic identification of Methyl 2-Propan-2-ylsulfonylacetate (CAS: 63864-29-9), also known as Methyl 2-(isopropylsulfonyl)acetate.

As a specialized building block in medicinal chemistry, this compound is frequently synthesized via the oxidation of its sulfide precursor. Therefore, this guide prioritizes differentiation from precursors and structural validation using Infrared Spectroscopy (IR).

Executive Summary & Structural Logic

This compound is a bifunctional scaffold containing a sulfonyl group (


)  and a methyl ester (

)
separated by an activated methylene bridge.
  • Formula:

    
    
    
  • Molecular Weight: 194.25 g/mol [1]

  • Key Functional Groups for IR:

    • Sulfone (

      
      ):  The most diagnostic feature. Exhibits two intense bands (asymmetric and symmetric stretches) that are absent in sulfide precursors.
      
    • Ester (

      
      ):  A sharp, intense carbonyl peak.
      
    • Isopropyl Group (

      
      ):  Provides a characteristic "gem-dimethyl" doublet in the bending region, distinguishing it from methyl-sulfonyl analogues.
      

Primary Identification Markers (IR Fingerprint)

The following table details the characteristic absorbance bands. Data is derived from group frequency correlation for sulfonyl-esters and validated against structurally analogous standards (e.g., Methyl methanesulfonylacetate).

Table 1: Diagnostic IR Peaks
Functional GroupVibration ModeFrequency (

)
IntensityDiagnostic Value
Ester Carbonyl

Stretch
1735 – 1755 StrongPrimary Anchor. Confirms ester functionality. Higher frequency than ketones due to methoxy induction.
Sulfone (Asym)

Stretch
1300 – 1330 StrongCritical Identity Marker. Distinguishes sulfone from sulfoxide (~1050) or sulfide (none).
Sulfone (Sym)

Stretch
1130 – 1160 StrongConfirmation. Must be present alongside the 1300 band to confirm the

moiety.
Ester C-O

Stretch
1250 – 1300 Medium/StrongCorroborates the ester functionality; often overlaps with the sulfone region.
Isopropyl

Bending
1360 – 1385 Medium"Gem-Dimethyl" Doublet. The isopropyl group often shows a split peak here, unlike a simple methyl group.
Alkane

Stretch (

)
2900 – 2990 MediumGeneral aliphatic backbone. Look for multiple bands due to methyl/methylene overlap.

Analyst Note: The region between 1100–1350


  will be crowded. The Sulfone doublet (1320/1150) is the most reliable confirmation of successful oxidation from the sulfide.

Comparative Analysis: Differentiating Alternatives

In drug development, this compound is often compared against its synthetic precursors or degradation products.

Scenario A: Reaction Monitoring (Oxidation of Sulfide)

Alternative: Methyl 2-(isopropylthio)acetate (The Sulfide Precursor).

  • Differentiation: The sulfide precursor lacks the strong

    
     bands.
    
  • Observation: As the reaction proceeds, the 1300/1150

    
     bands will grow . The disappearance of the sulfide is difficult to see directly in IR, so focus on the appearance of the sulfone.
    
Scenario B: Hydrolysis Check (Degradation)

Alternative: 2-Propan-2-ylsulfonylacetic acid (The Acid).

  • Differentiation: Hydrolysis of the ester leads to the carboxylic acid.

  • Observation:

    • Ester: Sharp peak at ~1745

      
      .
      
    • Acid: Broad "O-H" trough from 2500–3300

      
       and a shift of the carbonyl to ~1710 
      
      
      
      .
    • Result: If you see a broad OH trough, your ester has degraded.

Experimental Protocol: ATR-FTIR

Methodology: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for this compound to avoid moisture interference (which mimics acid degradation) and to handle potential low-melting solids or oils.

Step-by-Step Workflow:

  • Background Collection: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a 32-scan background spectrum.

  • Sample Loading:

    • If Solid: Place ~5 mg of sample on the crystal. Apply high pressure using the clamp to ensure contact.

    • If Liquid/Oil: Place 1 drop to cover the crystal active area. No pressure clamp needed.

  • Acquisition:

    • Resolution: 4

      
      .
      
    • Scans: 16 to 32 (sufficient for strong polar groups like sulfones).

    • Range: 4000 – 600

      
      .
      
  • Post-Processing: Apply "Baseline Correction" if the baseline drifts due to crystal contact issues. Do not apply heavy smoothing, as it may merge the isopropyl doublet.

Decision Logic for Identification

The following flowchart illustrates the logic path for confirming the identity of this compound.

IdentificationLogic Start Start: Unknown Sample CheckCO Check 1735-1755 cm⁻¹ (Carbonyl Region) Start->CheckCO CheckSO2 Check 1300-1330 & 1130-1160 cm⁻¹ (Sulfone Region) CheckCO->CheckSO2 Strong Peak Present NotEster REJECT: Not an Ester CheckCO->NotEster No Peak CheckOH Check 2500-3300 cm⁻¹ (Broad OH Trough) CheckSO2->CheckOH Peaks Present IsSulfide REJECT: Sulfide Precursor (Incomplete Oxidation) CheckSO2->IsSulfide Peaks Absent CheckIso Check 1360-1385 cm⁻¹ (Isopropyl Doublet) CheckOH->CheckIso Baseline Flat IsAcid REJECT: Hydrolyzed Acid (Degradation) CheckOH->IsAcid Broad Trough Present Confirm CONFIRM: This compound CheckIso->Confirm Doublet Visible

Figure 1: Step-by-step decision tree for validating the chemical structure based on IR signals.

References

  • NIST Chemistry WebBook. Infrared Spectra of Sulfones and Related Compounds. Standard Reference Data.[2][3][4] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for functional group frequencies).
  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. (Reference for general Ester/Sulfone ranges). Available at: [Link]

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Elemental Analysis Standards for Methyl 2-Propan-2-ylsulfonylacetate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for Methyl 2-Propan-2-ylsulfonylacetate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (Methyl 2-(isopropylsulfonyl)acetate) is a critical sulfone building block, increasingly utilized in the synthesis of pharmacophores such as quinoxaline derivatives and other anticancer agents. Its structural integrity—specifically the stability of the sulfonyl-ester linkage—demands rigorous characterization.

While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) provide structural confirmation, Elemental Analysis (EA) remains the definitive "gatekeeper" method for establishing bulk purity and validating synthetic stoichiometry in peer-reviewed literature and regulatory filings.

This guide objectively compares the standards, methodologies, and calibration references required to validate this specific compound. It moves beyond generic protocols to address the unique challenges of analyzing sulfur-rich (≈17.8% w/w) , low-carbon esters.

Part 1: The Target Standard (Theoretical Baseline)

Before evaluating analytical performance, one must establish the theoretical "Gold Standard" for the analyte. For this compound, the acceptance criteria for publication-grade purity are typically ±0.4% of these theoretical values.[1]

Compound Profile:

  • IUPAC Name: Methyl 2-(propane-2-sulfonyl)acetate

  • Formula:

    
    
    
  • Molecular Weight: 180.22 g/mol

  • Structure:

    
    
    

Table 1: Theoretical Composition & Acceptance Limits

ElementTheoretical Mass %Acceptance Range (±0.4%)Analytical Challenge
Carbon (C) 39.99% 39.59% – 40.39%Low Carbon Content: Requires precise blank subtraction to avoid baseline noise errors.
Hydrogen (H) 6.71% 6.31% – 7.11%Hygroscopicity: The ester moiety can trap moisture, artificially inflating H values.
Sulfur (S) 17.79% 17.39% – 18.19%High Sulfur Load: Risk of incomplete combustion or detector saturation if not calibrated with high-S standards.
Nitrogen (N) 0.00% < 0.30% (Trace)Contamination Marker: Presence of N indicates residual solvent (e.g., DMF, TEA) or starting material.
Part 2: Comparative Analysis of Calibration Standards

To achieve the accuracy required above, the choice of Calibration Reference Material (CRM) is paramount. You must select a standard that mimics the C:S ratio of the analyte to minimize matrix effects in the combustion column.

Recommendation: Do NOT use BBOT or Acetanilide as the primary sulfur standard for this compound; their carbon content is too high, and sulfur content is too low, leading to extrapolation errors.

Table 2: Performance Comparison of Calibration Standards

StandardFormula% Sulfur% CarbonSuitability VerdictTechnical Rationale
Sulfanilamide

18.62% 41.84% Optimal Best Match: The S/C ratio (0.44) is nearly identical to the analyte (0.44). This ensures the detector response curve is linear in the exact region of interest.
DL-Methionine

21.49%40.25%High Excellent alternative. High sulfur content stresses the detector appropriately, ensuring sensitivity for the 17.8% target.
BBOT

7.41%72.53%Poor Mismatch: Carbon is nearly double the analyte's; Sulfur is <50%. Using BBOT requires massive extrapolation, increasing error margins.
Cystine

26.69%29.99%Moderate Good for S, but Carbon is too low (30% vs 40%). May cause under-recovery of Carbon if oxidation parameters aren't aggressive.
Part 3: Method Validation (EA vs. Orthogonal Techniques)

Elemental Analysis should not exist in a vacuum. To validate this compound as a reference standard itself, EA must be cross-referenced with orthogonal methods.

Table 3: Comparative Utility of Purity Methods

FeatureCombustion Analysis (EA) Quantitative NMR (qNMR) HPLC-UV/ELSD
Primary Output % Composition (Bulk Purity)Molar Ratio (Absolute Purity)Chromatographic Purity
Sulfur Specificity High (Direct measurement)None (Inferred via protons)Low (Unless using MS)
Impurity Detection Detects inorganic salts & waterDetects organic impurities onlyDetects UV-active impurities
Sample Destructive? YesNoNo
Blind Spot Cannot distinguish isomersCannot detect inorganic saltsMisses non-chromophoric impurities
Verdict Mandatory for confirming absence of trapped solvents/salts.Superior for structure confirmation.Complementary for trace organic impurity profiling.
Part 4: The Self-Validating Experimental Protocol

Objective: Accurate CHNS determination of this compound avoiding common "sulfur tailing" errors.

Phase 1: Sample Preparation (The "Dry" Rule)
  • Context: Sulfonyl acetates are stable but can be hygroscopic.

  • Protocol:

    • Dry the sample in a vacuum desiccator over

      
       for 24 hours at room temperature. Do not heat above 40°C to avoid ester volatility.
      
    • Verify volatile loss using TGA (Thermogravimetric Analysis) if available; otherwise, rely on constant weight (±0.01 mg).

Phase 2: Instrument Configuration (The "Oxygen Boost")
  • System: Flash 2000 / Vario EL Cube (or equivalent).

  • Combustion Temp: 1150°C (Required for complete S

    
    
    
    
    
    conversion).
  • Carrier Gas: Helium (Flow 120 mL/min).

  • Oxygen Injection: Enhanced Loop.

    • Why? Standard O2 injection (2-3 seconds) is often insufficient for sulfur-rich compounds, leading to "soot" formation and low Carbon results. Increase O2 injection time to 5 seconds to ensure a hyper-oxidizing environment.

Phase 3: The "Sandwich" Weighing Technique
  • Step 1: Tare a tin capsule.

  • Step 2: Add ~5 mg of Vanadium Pentoxide (

    
    )  or Tungsten Oxide (
    
    
    
    ) powder.
    • Mechanism:[2] These additives act as combustion catalysts and "scrubbers" to prevent sulfur from binding to the tin capsule (which forms stable Tin Sulfide, SnS, causing low S recovery).

  • Step 3: Weigh 1.5 – 2.0 mg of the analyte directly onto the catalyst.

  • Step 4: Fold the capsule tightly to exclude atmospheric nitrogen.

Part 5: Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating the purity of this sulfone, integrating EA with qNMR.

ValidationWorkflow Start Crude this compound Dry Vacuum Drying (24h, P2O5) Remove H2O/Solvents Start->Dry Split Split Sample Dry->Split EA_Prep EA Prep: Add V2O5 Catalyst (Prevents SnS formation) Split->EA_Prep NMR_Prep qNMR Prep: Dissolve in CDCl3 Internal Std: TCNB Split->NMR_Prep EA_Run Run CHNS Analysis (Calib: Sulfanilamide) EA_Prep->EA_Run EA_Check Check Results: C: 39.99% ±0.4 S: 17.79% ±0.4 EA_Run->EA_Check Fail_Inorganic FAIL: Inorganic Contamination (Check Ash/Salt) EA_Check->Fail_Inorganic C/S Low Pass PASS: Certified Reference Material Grade EA_Check->Pass Within Range NMR_Run Run 1H NMR Integrate Isopropyl vs Methyl NMR_Prep->NMR_Run NMR_Check Molar Purity > 98%? NMR_Run->NMR_Check Fail_Purify FAIL: Recrystallize (Check solvent trap) NMR_Check->Fail_Purify No NMR_Check->Pass Yes

Figure 1: Integrated workflow for validating sulfur-rich organic esters, distinguishing between organic impurities (detected by qNMR) and inorganic/combustion issues (detected by EA).

Part 6: Troubleshooting Common Failures

Scenario 1: Low Sulfur (< 17.0%) but Carbon is correct.

  • Cause: Sulfur reacted with the tin capsule to form Tin Sulfide (SnS), which does not combust at standard temperatures.

  • Fix: Increase the amount of

    
     or 
    
    
    
    additive. Ensure the furnace temperature is
    
    
    .

Scenario 2: High Hydrogen (> 7.11%). [3]

  • Cause: The sample is wet. Sulfonyl acetates are polar.

  • Fix: Re-dry. If drying fails, run a water determination (Karl Fischer) and correct the theoretical values for the hydrate content.

Scenario 3: High Nitrogen (> 0.3%).

  • Cause: Residual DMF or Triethylamine from synthesis.

  • Fix: These solvents are notoriously difficult to remove from sulfones. Use high-vacuum drying with mild heat (35°C) or recrystallize from an N-free solvent (e.g., Ethanol/Water).

References
  • Wait, R. (2019). Biological sulphur-containing compounds – Analytical challenges. Analytica Chimica Acta. Link

  • United States Pharmacopeia (USP). (2023). General Chapter <232> Elemental Impurities—Limits. USP-NF. Link

  • El-Gohary, N. S., & Shaaban, M. I. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates. ACS Omega. Link

  • Microanalysis, E. (2023). The Problems Associated With Elemental Analysis. AZoNano. Link

  • Zhang, T., et al. (2022). Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities. Organic Process Research & Development. Link

Sources

Comparative Guide: Structural Determination of Methyl 2-Propan-2-ylsulfonylacetate Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of methodologies for determining the crystal structure of Methyl 2-Propan-2-ylsulfonylacetate (also known as Methyl 2-(isopropylsulfonyl)acetate) and its coordination complexes, specifically with Lanthanides (Ln³⁺).

As a flexible ligand combining a hard carboxylate donor and a sulfonyl group , this molecule presents unique crystallographic challenges, particularly regarding the conformational disorder of the isopropyl tail and the variable coordination modes (monodentate vs. chelating) of the sulfonyl moiety. This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and DFT Computational Modeling , recommending specific workflows for drug development and materials science researchers.

The Ligand System: Chemical Context

This compound is a functionalized sulfone ester. Its structural significance lies in its dual-donor capability:

  • Carboxylate Oxygen (C=O): Primary binding site for hard metal ions (Ln³⁺, Ca²⁺).

  • Sulfonyl Oxygen (S=O): Secondary binding site, often facilitating the formation of 1D polymeric chains or supramolecular networks via weak C-H···O interactions.

Key Structural Challenge: The isopropyl group (


) often exhibits rotational disorder in the solid state, complicating structure solution.
Comparative Methodology: Performance Analysis

The following table compares the three primary pathways for structural elucidation.

FeatureMethod A: SC-XRD (Recommended) Method B: PXRD Method C: DFT + FTIR
Primary Output 3D Atomic Coordinates (CIF)Bulk Phase FingerprintTheoretical Geometry
Resolution Atomic (< 0.8 Å)Lattice Parameters onlyN/A (Idealized gas phase)
Sample Req. Single Crystal (>0.1 mm)Polycrystalline Powder (~10 mg)None (Computational)
Structural Insight Defines absolute configuration & disorderConfirms phase purityValidates bond energies
Weakness Requires high-quality crystal growthCannot solve unknown complex structures easilyIgnores packing forces

Verdict: SC-XRD is the mandatory "Gold Standard" for initial characterization. PXRD is the superior alternative for batch-to-batch consistency checks in manufacturing, while DFT serves as a validation tool for bond lengths when crystal quality is poor.

Experimental Protocols
Protocol A: Ligand Synthesis & Complexation

Rationale: High-purity ligand is a prerequisite for diffraction-quality crystals. We utilize a sulfide oxidation route to ensure yield and purity.

  • Precursor Synthesis: React Methyl chloroacetate with Sodium propane-2-thiolate in MeOH to yield Methyl 2-(isopropylthio)acetate.

  • Oxidation (Ligand Formation):

    • Dissolve thioether in DCM.

    • Add m-CPBA (2.2 equiv) slowly at 0°C to prevent over-oxidation byproducts.

    • Stir 4h at RT. Wash with NaHCO₃.[1][2] Evaporate to yield white solid This compound .

  • Lanthanide Complexation:

    • Dissolve Ligand (3 equiv) in MeOH.

    • Add

      
       (1 equiv) in minimal water.
      
    • Critical Step: Allow to stand undisturbed for 3-5 days.

Protocol B: Crystallization Strategy

Causality: The flexible isopropyl group inhibits packing. We use Slow Evaporation combined with Solvent Diffusion to lock the conformation.

  • Method: Layering.

  • Bottom Layer: Saturated solution of Complex in DMSO/MeOH.

  • Top Layer: Diethyl ether (carefully added).

  • Result: Ether diffuses into the polar layer, reducing solubility slowly, promoting nucleation of X-ray quality block crystals.

Visualization: Synthesis & Characterization Workflow

G Reactants Precursors (Methyl chloroacetate + Thiol) Intermed Intermediate (Thioether) Reactants->Intermed Nucleophilic Sub. Oxidation Oxidation (m-CPBA / DCM) Intermed->Oxidation Ligand Ligand: This compound Oxidation->Ligand Complexation Ln(III) Complexation (MeOH/H2O) Ligand->Complexation + Ln(NO3)3 Cryst Crystallization (Solvent Diffusion) Complexation->Cryst SCXRD SC-XRD (Single Crystal) Cryst->SCXRD High Quality PXRD PXRD (Bulk Powder) Cryst->PXRD Microcrystalline

Caption: Figure 1.[2] Integrated synthesis and characterization workflow for sulfonylacetate complexes.

Structural Analysis & Data Comparison

When analyzing the crystal structure (Method A), specific parameters indicate successful coordination. The table below provides reference values based on analogous sulfonyl-carboxylate structures (e.g., sulfonyldiacetates).

ParameterFree Ligand (Typical) Ln-Complex (Coordination) Significance
C=O[3] Bond 1.20 - 1.22 Å1.24 - 1.26 ÅElongation indicates Oxygen coordination to Metal.
S=O Bond 1.43 - 1.44 Å1.44 - 1.46 ÅSlight lengthening suggests weak S=O···Metal interaction.
O-C-O Angle ~123°~118° (Chelating)Reduction in angle confirms bidentate/chelating mode.
Ln-O Distance N/A2.35 - 2.50 ÅPrimary bond length for Lanthanide-Oxygen interaction.

Critical Analysis of Disorder: In the SC-XRD refinement, the isopropyl group often appears as a "blurred" electron density.

  • Solution: Use a Split Model (PART 1 / PART 2 in SHELXL) assigning 50/50 occupancy to the methyl carbons if they rotate freely.

  • Validation: Check the thermal ellipsoids. If the isopropyl carbons have elongated ellipsoids (football shape), disorder is present.

Logic Flow: Structural Refinement

The following diagram details the decision-making process during the refinement stage of the crystal structure solution.

Refinement Data Raw Diffraction Data (.hkl) Solve Structure Solution (Direct Methods) Data->Solve Refine Refinement (Least Squares) Solve->Refine Check Check R-Factor (R1 < 5%?) Refine->Check Disorder Model Disorder (Isopropyl Group) Check->Disorder No (High R) H_Add Add H-Atoms (Riding Model) Check->H_Add Yes Disorder->Refine Final Final CIF (Publishable) H_Add->Final

Caption: Figure 2. Decision logic for crystallographic refinement, highlighting disorder management.

References
  • General Synthesis of Sulfonyl Esters

    • Choi, J. et al. (2008).[2] Crystal structure of isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. NIH/PubMed.

  • Lanthanide Coordination Chemistry

    • O'Connor, C. et al. (2011). The sulfonate group as a ligand: a fine balance between hydrogen bonding and metal ion coordination. Dalton Transactions.

  • Crystallographic Validation

    • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D.

  • Analogous Sulfonyl Structures

    • Liu, F. et al. (2012).[1] 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one.[1] Acta Crystallographica Section E.

Sources

Validating synthesis of Methyl 2-Propan-2-ylsulfonylacetate via TLC

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Validating the Synthesis of Methyl 2-Propan-2-ylsulfonylacetate via Thin-Layer Chromatography

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the efficient and accurate monitoring of reaction progress is paramount. It is the cornerstone of process optimization, yield maximization, and impurity profiling. This guide provides an in-depth, experience-driven comparison of Thin-Layer Chromatography (TLC) as a primary method for validating the synthesis of this compound, a sulfone-containing compound. We will explore not only the "how" but, more critically, the "why" behind the procedural choices, contrasting TLC with other common analytical techniques to provide a holistic validation strategy.

The Synthetic Context: Accessing the Sulfone Moiety

Sulfones are a vital class of compounds in medicinal chemistry and materials science, often synthesized via the oxidation of corresponding sulfides or the alkylation of sulfinate salts.[1][2] A common and reliable route to this compound involves the S-alkylation of a sulfinate salt, such as sodium propan-2-sulfinate, with an appropriate electrophile like methyl chloroacetate.[1][3]

Reaction Scheme:

  • Reactant 1: Sodium propan-2-sulfinate (a salt, highly polar)

  • Reactant 2: Methyl chloroacetate (an ester, moderately polar)

  • Product: this compound (a sulfonyl ester, moderately polar)

  • Byproduct: Sodium chloride (a salt)

The significant polarity difference between the ionic starting material (sodium propan-2-sulfinate) and the covalent organic product is the key physical property that makes TLC an exceptionally effective tool for monitoring this transformation.

The TLC Protocol: A Rapid, Self-Validating System

TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[4] Polar compounds adhere more strongly to the silica gel and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf).

Experimental Protocol: Monitoring the Synthesis

1. Materials & Preparation:

  • Stationary Phase: Standard silica gel 60 F254 TLC plates. The fluorescent indicator (F254) allows for visualization under UV light, though it is often insufficient for this class of compound.

  • Mobile Phase (Eluent): 30% Ethyl Acetate in Hexane (v/v).

    • Rationale: This solvent system provides a balance of polarity. Hexane, being non-polar, encourages movement, while ethyl acetate, being more polar, helps desorb the compounds from the silica. The 30% ratio is a starting point; for optimal separation, the target product's Rf value should be between 0.2 and 0.4.[5][6] If the product spot is too high (Rf > 0.4), decrease the ethyl acetate concentration. If it is too low (Rf < 0.2), increase it.

  • Visualization Agent: Potassium Permanganate (KMnO₄) stain.

    • Recipe: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.125 g of NaOH in 200 mL of water.

    • Rationale: The target molecule lacks a strong UV chromophore. A chemical stain is therefore essential. KMnO₄ is a powerful oxidizing agent that reacts with a wide range of functional groups, appearing as yellow-brown spots on a purple background. It is an excellent general-purpose stain for visualizing otherwise invisible compounds.[7]

2. Step-by-Step TLC Analysis:

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Spotting: Using a fine capillary tube, apply small, concentrated spots of the following onto the baseline:

    • Lane 1 (SM1): A solution of the starting material, sodium propan-2-sulfinate, dissolved in a polar solvent like methanol.

    • Lane 2 (SM2): A solution of the other starting material, methyl chloroacetate, in a solvent like dichloromethane.

    • Lane 3 (Co-spot): Carefully spot both SM1 and SM2 on the same point to establish their starting positions relative to each other. This is crucial for confirming their identity in the reaction mixture.

    • Lane 4 (RM): A sample of the crude reaction mixture, taken at a specific time point (e.g., t = 1 hr).

  • Development: Place a small amount of the prepared mobile phase into a developing chamber, ensuring the solvent level is below the baseline on the TLC plate. Place the spotted plate into the chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization & Analysis:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Observe the plate under a UV lamp (254 nm) and circle any visible spots.

    • Submerge the plate into the KMnO₄ staining solution for a few seconds, then remove and gently heat with a heat gun until spots appear.

    • Calculate the Rf value for each spot:

      • Rf = (distance traveled by the spot) / (distance traveled by the solvent front) [4]

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis Prep_Plate 1. Prepare Plate (Draw Baseline) Spot 3. Spot Samples (SM, Co, RM) Prep_Plate->Spot Prep_Chamber 2. Prepare Chamber (Add Eluent) Develop 4. Develop Plate Prep_Chamber->Develop Spot->Develop Visualize 5. Visualize (UV & Stain) Develop->Visualize Calculate 6. Calculate Rf & Interpret Visualize->Calculate

Caption: Workflow for reaction monitoring using TLC.

Interpreting the Results: A Data-Driven Approach

The power of TLC lies in its ability to provide a clear visual snapshot of the reaction's progress. By comparing the reaction mixture lane to the starting material and co-spot lanes, a researcher can instantly deduce the state of the synthesis.

Expected TLC Results & Interpretation
CompoundExpected Rf Value (30% EtOAc/Hex)Rationale & TLC Behavior
Sodium propan-2-sulfinate (SM1) ~0.0As an ionic salt, it is extremely polar and will not migrate from the baseline with this eluent system.
Methyl chloroacetate (SM2) ~0.6 - 0.7A relatively non-polar ester that will travel high up the plate.
This compound (Product) ~0.3 - 0.4The sulfone and ester groups make it more polar than methyl chloroacetate but significantly less polar than the sulfinate salt. Its Rf should be intermediate and well-separated from the starting materials.

Interpreting the Reaction Mixture (RM) Lane:

  • Successful Reaction: The spots corresponding to the starting materials (especially the limiting reagent) will have diminished or disappeared entirely. A new, distinct spot will appear at the expected Rf of the product (~0.35).

  • Incomplete Reaction: Spots for both starting materials and the product will be visible. The relative intensity of the spots can give a qualitative sense of conversion.

  • Failed Reaction / Side Products: Only starting material spots will be visible, or new, unexpected spots may appear, indicating the formation of impurities.

Comparison with Alternative Validation Methods

While TLC is an invaluable tool for rapid, qualitative monitoring, a comprehensive validation strategy often incorporates more powerful, quantitative techniques, especially during final product analysis and characterization.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC/LC-MS)Nuclear Magnetic Resonance (NMR)
Primary Use Rapid, real-time reaction monitoringPurity determination, quantification, mass confirmationUnambiguous structure elucidation, quantification
Speed Very Fast (~15-20 minutes)Moderate (~10-30 minutes per sample)Slow (>15 minutes per sample, plus setup)
Cost Very LowHighVery High
Information Qualitative (conversion), Rf valueQuantitative (% purity, concentration), retention time, mass (with MS)Definitive structural information, quantitative (with internal standard)
Sample Prep Minimal (dilute and spot)Moderate (filtration, precise dilution)Moderate (dissolve in deuterated solvent)
Decision-Making for Analytical Validation

Choosing the right tool depends on the question being asked. The following diagram illustrates a logical approach for a synthetic chemist.

Caption: Choosing the right analytical tool for synthesis validation.

Conclusion

For the validation of the synthesis of this compound, Thin-Layer Chromatography stands out as the optimal technique for real-time, in-process control. Its low cost, speed, and the clear separation it provides between the polar sulfinate salt and the less polar organic product make it an indispensable tool for any researcher performing this synthesis. While techniques like NMR and LC-MS are the gold standards for final structural confirmation and purity analysis, they cannot replace the immediate, actionable feedback that a well-run TLC provides at the bench. By understanding the principles behind the choice of solvents and visualization agents, scientists can transform TLC from a simple check into a robust, self-validating system that accelerates research and development.

References

  • Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates. PubMed. [Link]

  • Recent Advances in the Synthesis and Direct Application of Sulfinate Salts. Chemistry KL. [Link]

  • Recent Advances in the Synthesis of Sulfones. Thieme Connect. [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for... PMC. [Link]

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Royal Society of Chemistry. [Link]

  • TLC of Sulfonamides | Request PDF. ResearchGate. [Link]

  • Preparation of (2-Methyl-propane-2-sulfonylimino) Acetic Acid Ethyl Ester. Academia.edu. [Link]

  • Synthesis of methyl sulfones. ResearchGate. [Link]

  • Rf values of the standards used in TLC and their respective colors. ResearchGate. [Link]

  • TLC identification of sulfonamides. PubMed. [Link]

  • Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs. PMC. [Link]

  • Chemoselective thioether oxidation. Reddit. [Link]

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PMC. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • How to Optimize TLC to Enhance Purification by Flash Chromatography. Biotage. [Link]

  • Oxysulfonylation of Alkynes with Sodium Sulfinates to Access β-Keto Sulfones Catalyzed by BF3·OEt2. MDPI. [Link]

  • Synthesis of Chiral Nonracemic Tertiary α-Thio and α-Sulfonyl Acetic Esters via SN2 Reactions of Tertiary Mesylates. KU ScholarWorks. [Link]

  • 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts. [Link]

  • Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? Reddit. [Link]

  • TLC Visualization Reagents. EPFL. [Link]

  • Synthesis of a novel series of 2-methylsulfanyl fatty acids and their toxicity on the human K-562 and U-937 leukemia cell lines. PubMed. [Link]

  • Thin-Layer Chromatography of Lipids. AOCS. [Link]

  • A Detailed Study of Sulfonate Ester Reaction Dynamics. Novatia. [Link]

  • Process for the preparation of methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate.
  • methyl 2-(2-acetylphenyl)acetate. Organic Syntheses. [Link]

  • Method for synthesizing S-2-methyl chloropropionate.

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Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Methyl 2-Propan-2-ylsulfonylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides an authoritative protocol for the handling and disposal of Methyl 2-Propan-2-ylsulfonylacetate (Methyl 2-(isopropylsulfonyl)acetate). While often treated as a generic organic intermediate, this compound possesses specific functional group reactivities—specifically the active methylene moiety —that dictate segregation protocols to prevent waste-stream incompatibilities.

Chemical Identity & Properties
PropertyData
Chemical Name Methyl 2-(isopropylsulfonyl)acetate
CAS Number 112810-02-3
Molecular Formula C₆H₁₂O₄S
Molecular Weight 180.22 g/mol
Physical State Solid (low melting) or viscous liquid (purity dependent)
Solubility Soluble in DCM, EtOAc, Methanol; Low water solubility
GHS Classification Warning ; Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A

Critical Safety Logic: The "Why" Behind the Protocol

Expertise & Experience Component

To ensure safety, one must understand the molecule's latent reactivity, not just its current state.

  • Active Methylene Acidity (The Hidden Hazard): The methylene protons (

    
    ) in this molecule are flanked by two electron-withdrawing groups: a sulfonyl group (
    
    
    
    ) and an ester carbonyl (
    
    
    ). This creates a pKa range of approximately 11–13.
    • Operational Implication: If this waste is added to a container with high-pH waste (e.g., residual alkoxides, sodium hydride quenches, or aliphatic amines), it will undergo rapid deprotonation. This is an exothermic process that can pressurize waste drums.

    • Rule: NEVER dispose of this compound in "Basic Organic" waste streams.

  • Ester Hydrolysis: In the presence of aqueous acids or bases, the methyl ester can hydrolyze to the parent carboxylic acid and methanol.

    • Operational Implication: Segregate from aqueous waste streams to prevent slow hydrolysis and pH drift in storage containers.

Pre-Disposal Treatment & Assessment

Trustworthiness: Self-Validating System

Before moving the material to the waste accumulation area, perform this 3-step validation.

Step 1: Purity Assessment
  • Is the material pure? Proceed directly to Section 4 .

  • Is it in a reaction mixture? You must quench any reactive reagents (e.g., bases used to alkylate the sulfone) before disposal.

    • Validation: Check pH of the mixture.[2] It should be Neutral (pH 6–8) or slightly Acidic (pH 4–6).

Step 2: Phase Determination
  • Solid Waste: If the material is a crystallized solid, it is best disposed of via Lab Pack (see below).

  • Liquid/Solution Waste: If dissolved in solvent, it must go to the Non-Halogenated Organic stream (assuming the solvent is non-halogenated).

Step 3: Compatibility Check
  • Ensure the receiving waste container does not contain strong oxidizers (e.g., nitric acid waste) or strong bases.

Disposal Workflow Protocols

Protocol A: Solid Waste (Preferred for Pure Material)

Objective: Isolate the compound to prevent interaction with other waste.

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) or clear glass jar with a screw-top lid.

  • Transfer: Transfer the solid this compound into the jar. Do not fill more than 90%.

  • Labeling:

    • Attach a hazardous waste tag.

    • Chemical Name: Write clearly: "Methyl 2-(isopropylsulfonyl)acetate".

    • Hazards: Check "Toxic" and "Irritant".[3]

  • Disposal: Place the sealed jar into the lab's Solid Waste / Lab Pack drum.

Protocol B: Liquid Waste (Solutions)

Objective: Safe bulk disposal for incineration.

  • Solvent Identification: Confirm the primary solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Segregation:

    • If solvent is DCM/Chloroform

      
      Halogenated Waste Stream .
      
    • If solvent is EtOAc/Hexane/Methanol

      
      Non-Halogenated Waste Stream .
      
    • Note: The sulfur content in the molecule is generally low enough to be accepted in standard organic waste streams for incineration, but verify with your facility's EHS officer if "High Sulfur" segregation is required.

  • Pouring: Use a funnel. Wear butyl rubber or nitrile gloves and safety goggles.

  • Log Entry: Immediately log the addition on the waste container's inventory sheet.

Decision Logic Visualization

The following diagram illustrates the decision matrix for disposing of this compound.

DisposalWorkflow Start Start: this compound Waste PurityCheck Is it Pure or in Solution? Start->PurityCheck StateCheck Physical State? Solid Solid / Crystal StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Dissolved PurityCheck->StateCheck LabPack Protocol A: Solid Waste (Lab Pack) Solid->LabPack pHCheck CRITICAL: Check pH (Avoid Basic Waste) Liquid->pHCheck SolventCheck Identify Solvent pHCheck->SolventCheck If pH < 8 HaloStream Halogenated Waste Stream (If DCM/CHCl3) SolventCheck->HaloStream Halogenated Solvent NonHaloStream Protocol B: Non-Halogenated Stream (Incineration) SolventCheck->NonHaloStream Non-Halogenated Solvent

Figure 1: Decision matrix for the segregation and disposal of sulfonyl acetate derivatives.

Emergency Procedures (Spills)

In the event of a spill, immediate containment is required to prevent environmental release.

  • Evacuate & Ventilate: Remove ignition sources (flash point is likely >110°C, but caution is mandatory).

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 respirator.

  • Containment:

    • Solids: Gently sweep up using a dustpan and brush. Avoid creating dust.[2] Place in a bag or jar.

    • Liquids: Cover with Vermiculite or Dry Sand . Do not use combustible materials like sawdust.

  • Cleaning: Wipe the area with soap and water.[2] The sulfonyl ester is hydrolyzable; a mild detergent helps emulsify and remove residues.

  • Disposal of Debris: All cleanup materials must be treated as hazardous chemical waste (Protocol A).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. [Link]

  • PubChem. (2024). Compound Summary: Methyl 2-(isopropylsulfonyl)acetate (CAS 112810-02-3). National Library of Medicine. [Link]

Sources

Personal protective equipment for handling Methyl 2-Propan-2-ylsulfonylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Methyl 2-Propan-2-ylsulfonylacetate (CAS: 112810-02-3) is a specialized building block used primarily in the synthesis of pharmaceutical intermediates.[1] Unlike common solvents, this compound possesses a dual-functional nature—combining a sulfonyl moiety (polar, stable) with an ester linkage (reactive, permeation risk).

While standard Safety Data Sheets (SDS) classify it as an irritant, field experience dictates a higher standard of care due to its potential for delayed sensitization and high skin permeability common to organic esters.

Hazard Identification (GHS Classification)
Hazard CodeDescriptionOperational Implication
H315 Causes skin irritationCritical: Direct contact causes dermatitis.
H319 Causes serious eye irritationCritical: Aerosols/dusts are lacrimators.
H335 May cause respiratory irritationCritical: Handling outside a fume hood is prohibited.[1]
H302 Harmful if swallowedHygiene: Strict "No Glove Touch" policy on face/surfaces.

The PPE Matrix: Defense in Depth

As a scientist, you must understand that PPE is not a uniform; it is a barrier system. For this specific compound, the ester group drives the glove selection (esters degrade nitrile over time), while the sulfonyl group drives the respiratory requirements (mucous membrane irritation).

Personal Protective Equipment Specifications
ZonePrimary PPESecondary/Emergency PPEScientific Rationale
Hand Protection Double Nitrile Gloves (min 5 mil outer, 4 mil inner). Change every 30 mins or immediately upon splash.Silver Shield / Laminate (Required for spill cleanup >10mL).Permeation Dynamics: Methyl esters can swell and permeate thin nitrile rubber. Double gloving provides a "breakthrough buffer" allowing safe doffing before skin contact occurs.
Eye Protection Chemical Splash Goggles (Indirect Vent).Face Shield (over goggles) during synthesis scale-up (>50g).Vapor Defense: Standard safety glasses fail to protect against micro-aerosols generated during weighing or vigorous stirring.
Respiratory Engineering Control: Fume Hood (Face velocity 80-100 fpm).N95/P100 Respirator (Only if weighing outside hood—Strongly Discouraged).Mucous Membrane Sensitivity: Sulfonyl derivatives are potent respiratory irritants. Inhalation can trigger asthmatic-like responses in sensitized individuals.
Body Defense Lab Coat (High-Neck, Cotton/Poly Blend). Tyvek® Apron (for liquid handling).Particulate Trap: The solid form can generate static dust; a high-neck coat prevents particles from entering the collar area.

Operational Protocol: The "Zero-Contact" Workflow

This protocol is designed to eliminate the "human factor" from contamination risks.

Phase A: Preparation & Engineering Controls
  • Static Mitigation: If the substance is a solid/powder, place an ionizing bar or anti-static gun near the balance. Sulfones often carry significant static charge, causing powder to "jump" and contaminate the workspace.

  • Sash Management: Lower the fume hood sash to the lowest comfortable working height (approx. 12-14 inches) to create a physical barrier between your breathing zone and the source.

Phase B: Active Handling (Weighing & Transfer)
  • The "Double-Vessel" Technique: Never transport the open reagent bottle.

    • Tare a secondary container (vial/flask) inside the hood.

    • Transfer the required amount using a disposable spatula.

    • Immediately reseal the source container.[2]

    • Wipe the exterior of the secondary container with a Kimwipe dampened in Ethanol before removing it from the weighing area.

Phase C: Reaction Monitoring
  • Solvent Compatibility: When in solution (e.g., DCM or Ethyl Acetate), the permeation rate through gloves increases drastically.

  • Syringe Safety: If adding reagents via syringe, use Luer-lock needles to prevent pressure-induced detachment, which causes high-velocity spray.

Visualization: Workflow Logic

The following diagram illustrates the critical decision points and safety barriers for handling this compound.

G Start Start: Chemical Retrieval CheckPPE Check PPE: Double Nitrile + Goggles Start->CheckPPE HoodCheck Engineering Control: Fume Hood Functional? CheckPPE->HoodCheck HoodCheck->Start Fail (Stop Work) Weighing Weighing Process: Anti-static measures Use Secondary Container HoodCheck->Weighing Pass Spill Spill Event? Weighing->Spill Cleanup Emergency Protocol: Don Silver Shield Gloves Absorb with Vermiculite Spill->Cleanup Yes Reaction Reaction/Synthesis Spill->Reaction No Waste Disposal: Segregate into Non-Halogenated Organic Waste Cleanup->Waste Reaction->Waste

Figure 1: Decision logic for safe handling, emphasizing the spill response loop and engineering verification.

Emergency & Disposal Protocols

Spill Response (Small Scale < 50g)
  • Evacuate & Ventilate: Alert nearby personnel. Ensure the fume hood is operating at maximum emergency exhaust if possible.

  • PPE Upgrade: Do not attempt cleanup with standard nitrile gloves alone if the spill is a concentrated liquid solution. Don Silver Shield (laminate) gloves.

  • Containment: Surround the spill with absorbent pads or vermiculite. Do not use combustible materials (paper towels) for large oxidizing sulfone spills (though this specific ester is not a strong oxidizer, habit consistency is key).

  • Decontamination: Wash the surface with a mild detergent followed by water. Collect all absorbents as hazardous waste.

Waste Disposal Strategy
  • Classification: Non-Halogenated Organic Waste (unless mixed with halogenated solvents like DCM).

  • Incineration: This is the preferred destruction method. The sulfur content (

    
     generation) requires the waste facility to use scrubbers, but it is standard for organic waste streams.
    
  • Labeling: Clearly mark the waste tag with "Sulfonyl Ester - Irritant."

References

  • Sigma-Aldrich. (2025).[2][3] Safety Data Sheet: this compound. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. (n.d.). Compound Summary: Sulfonyl Acetate Derivatives. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from

Sources

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